Oncrasin-60
描述
属性
CAS 编号 |
92407-91-5 |
|---|---|
分子式 |
C16H14ClNO |
分子量 |
271.74 g/mol |
IUPAC 名称 |
[1-[(4-chlorophenyl)methyl]indol-3-yl]methanol |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10,19H,9,11H2 |
InChI 键 |
WOUBLGRNDINCJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CO |
外观 |
Solid powder |
其他CAS编号 |
92407-91-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NSC-741909; NSC 741909; NSC741909; |
产品来源 |
United States |
Foundational & Exploratory
Oncrasin-60: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-60 (NSC-741909), an analogue of the novel anticancer agent Oncrasin-1, has demonstrated significant antitumor activity across a range of human cancer cell lines.[1][2] Identified through synthetic lethality screening, the Oncrasin family of compounds represents a promising avenue for cancer therapeutics.[1] This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound in cancer cells, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While this compound has a unique anticancer spectrum, it is important to note that more extensive mechanistic studies have been conducted on its more potent analogue, Oncrasin-72 (NSC-743380).[1][3] Therefore, where specific data for this compound is limited, findings from its closely related analogue are presented to provide a more complete picture of the likely mechanisms of action, with this distinction being clearly stated.
Core Mechanism of Action
The primary mechanism of action of this compound in cancer cells appears to be the induction of apoptosis through the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] This sustained activation is achieved by inhibiting the dephosphorylation of JNK.[5] Furthermore, treatment with this compound leads to a robust generation of reactive oxygen species (ROS), which is a key upstream event triggering JNK activation and subsequent apoptosis.[4]
Mechanistic studies using reverse-phase protein microarray have revealed that this compound treatment results in the sustained elevation of phosphorylation of several MAP kinases, including p38 MAPK, ERK, and JNK.[1][5] This is attributed to the suppression of their dephosphorylation.[1][5] The antitumor activity of this compound is associated with the clustering of MAPK phosphatase-1 (MKP1) and -7 (MKP7), which are dual-specificity phosphatases that inactivate MAP kinases.[4]
While sharing a similar in vitro anticancer spectrum with Oncrasin-72, this compound exhibits a different in vivo toxicity and activity profile.[1] Mechanistic studies on Oncrasin-72 have revealed additional targets, including the inhibition of JAK2/STAT3 phosphorylation and the suppression of the phosphorylation of the C-terminal domain of RNA polymerase II, which may also be relevant to the broader family of Oncrasin analogues.[3][6]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and its analogue, Oncrasin-72.
Table 1: In Vitro Cytotoxicity of this compound (NSC-741909)
| Cell Lines | Parameter | Value | Reference |
| NCI-60 Panel (54 cell lines) | Median GI₅₀ | 1.12 µM | [2] |
Table 2: In Vitro Cytotoxicity of Oncrasin-72 (NSC-743380)
| Cell Lines | Parameter | Value | Reference |
| NCI-60 Panel (58 cell lines) | Median GI₅₀ | 1.62 µM | [1] |
| 8 Most Sensitive Cell Lines | GI₅₀ | ≤ 10 nM | [3] |
Table 3: In Vivo Antitumor Activity of this compound and Oncrasin-72 in A498 Renal Cancer Xenografts
| Compound | Dose Range | Outcome | Reference |
| This compound (NSC-741909) | Not specified | Less effective and more toxic than Oncrasin-72 | [1] |
| Oncrasin-72 (NSC-743380) | 67 mg/kg to 150 mg/kg | Complete tumor regression | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on published studies and standard laboratory practices.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is used to determine the growth inhibitory effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (NSC-741909)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dissolve the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the 50% growth-inhibitory concentration (GI₅₀) from dose-response curves.[1]
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins like JNK, p38, and ERK.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for the specified time points (e.g., 0, 8, 12 hours).[2]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[1][7]
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.[2]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the in vivo antitumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
A498 human renal cancer cells
-
Matrigel (optional)
-
This compound formulated for injection
-
Vehicle control solution
-
Calipers
Procedure:
-
Subcutaneously inject A498 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal injection daily).
-
Measure the tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL staining for apoptosis).[1][3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound in cancer cells.
Caption: Multi-targeted mechanism of the potent analogue Oncrasin-72.
Caption: General experimental workflow for Western Blot analysis.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Oxidative stress in NSC-741909-induced apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. benchchem.com [benchchem.com]
Oncrasin-60: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-60 (NSC-741909), an analogue of the novel anticancer agent Oncrasin-1, has demonstrated significant antitumor activity across a range of human cancer cell lines.[1][2] Identified through synthetic lethality screening, the Oncrasin family of compounds represents a promising avenue for cancer therapeutics.[1] This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound in cancer cells, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While this compound has a unique anticancer spectrum, it is important to note that more extensive mechanistic studies have been conducted on its more potent analogue, Oncrasin-72 (NSC-743380).[1][3] Therefore, where specific data for this compound is limited, findings from its closely related analogue are presented to provide a more complete picture of the likely mechanisms of action, with this distinction being clearly stated.
Core Mechanism of Action
The primary mechanism of action of this compound in cancer cells appears to be the induction of apoptosis through the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] This sustained activation is achieved by inhibiting the dephosphorylation of JNK.[5] Furthermore, treatment with this compound leads to a robust generation of reactive oxygen species (ROS), which is a key upstream event triggering JNK activation and subsequent apoptosis.[4]
Mechanistic studies using reverse-phase protein microarray have revealed that this compound treatment results in the sustained elevation of phosphorylation of several MAP kinases, including p38 MAPK, ERK, and JNK.[1][5] This is attributed to the suppression of their dephosphorylation.[1][5] The antitumor activity of this compound is associated with the clustering of MAPK phosphatase-1 (MKP1) and -7 (MKP7), which are dual-specificity phosphatases that inactivate MAP kinases.[4]
While sharing a similar in vitro anticancer spectrum with Oncrasin-72, this compound exhibits a different in vivo toxicity and activity profile.[1] Mechanistic studies on Oncrasin-72 have revealed additional targets, including the inhibition of JAK2/STAT3 phosphorylation and the suppression of the phosphorylation of the C-terminal domain of RNA polymerase II, which may also be relevant to the broader family of Oncrasin analogues.[3][6]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and its analogue, Oncrasin-72.
Table 1: In Vitro Cytotoxicity of this compound (NSC-741909)
| Cell Lines | Parameter | Value | Reference |
| NCI-60 Panel (54 cell lines) | Median GI₅₀ | 1.12 µM | [2] |
Table 2: In Vitro Cytotoxicity of Oncrasin-72 (NSC-743380)
| Cell Lines | Parameter | Value | Reference |
| NCI-60 Panel (58 cell lines) | Median GI₅₀ | 1.62 µM | [1] |
| 8 Most Sensitive Cell Lines | GI₅₀ | ≤ 10 nM | [3] |
Table 3: In Vivo Antitumor Activity of this compound and Oncrasin-72 in A498 Renal Cancer Xenografts
| Compound | Dose Range | Outcome | Reference |
| This compound (NSC-741909) | Not specified | Less effective and more toxic than Oncrasin-72 | [1] |
| Oncrasin-72 (NSC-743380) | 67 mg/kg to 150 mg/kg | Complete tumor regression | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on published studies and standard laboratory practices.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is used to determine the growth inhibitory effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (NSC-741909)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dissolve the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the 50% growth-inhibitory concentration (GI₅₀) from dose-response curves.[1]
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins like JNK, p38, and ERK.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for the specified time points (e.g., 0, 8, 12 hours).[2]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[1][7]
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.[2]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the in vivo antitumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
A498 human renal cancer cells
-
Matrigel (optional)
-
This compound formulated for injection
-
Vehicle control solution
-
Calipers
Procedure:
-
Subcutaneously inject A498 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal injection daily).
-
Measure the tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL staining for apoptosis).[1][3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound in cancer cells.
Caption: Multi-targeted mechanism of the potent analogue Oncrasin-72.
Caption: General experimental workflow for Western Blot analysis.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Oxidative stress in NSC-741909-induced apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Signaling Pathway Modulation of Oncrasin-60
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-60, also identified as NSC-741909, is a synthetic small molecule and an analogue of Oncrasin-1, a compound discovered through a synthetic lethality screen targeting K-Ras mutant cancer cells.[1] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound and its analogues, focusing on their ability to modulate multiple intracellular signaling pathways. We will delve into the core pathways affected—specifically the activation of JNK, inhibition of STAT3, and suppression of RNA polymerase II—and present available quantitative data on its anti-tumor activity. Furthermore, this guide furnishes detailed experimental protocols for the key assays used to characterize the effects of these compounds, aiming to provide a valuable resource for researchers in oncology and drug development.
Introduction: Discovery and Significance
The Oncrasin family of compounds emerged from efforts to identify molecules that selectively induce cell death in cancer cells harboring oncogenic K-Ras mutations.[1] Oncrasin-1 was the parent compound identified in this endeavor. Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogues, including this compound (NSC-741909) and Oncrasin-72 (NSC-743380).[1] These compounds have demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, particularly those derived from lung, colon, ovarian, and renal cancers.[1][2] Mechanistic studies have revealed that this compound and its related analogues do not target a single pathway but rather induce a complex and multi-faceted cellular response, making them intriguing candidates for further investigation.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by concurrently modulating at least three critical signaling pathways. This multi-targeted approach may offer advantages in overcoming the resistance mechanisms that often plague single-target therapies.
Sustained Activation of the JNK Pathway
A key mechanistic feature of this compound is its ability to induce sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1][3] Mechanistic studies using reverse-phase protein microarrays revealed that treatment with NSC-741909 led to a persistent elevation in the phosphorylation of JNK.[3][4] Further investigation showed that this is achieved by suppressing the dephosphorylation of JNK, likely through the inhibition of MAPK phosphatase-1.[3] The sustained activation of JNK is critical for the induction of apoptosis in sensitive cancer cells, as demonstrated by experiments where JNK-specific inhibitors or dominant-negative constructs partially blocked this compound-induced cell death.[3][4]
Inhibition of the JAK/STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[5][6] Oncrasin analogues, such as the potent Oncrasin-72, have been shown to inhibit the phosphorylation of STAT3 at Tyrosine 705, which is a critical step for its activation.[4] This inhibition is mediated, at least in part, by the suppression of the upstream kinase JAK2.[4] The downstream consequences of STAT3 inhibition include the reduced expression of target genes like cyclin D1, contributing to cell cycle arrest and apoptosis.[4] Overexpression of a constitutively active form of STAT3 can partially rescue cells from the cytotoxic effects of these compounds, confirming the importance of this pathway in their mechanism of action.[4]
Suppression of RNA Polymerase II Phosphorylation
The parent compound, Oncrasin-1, was identified as an inhibitor of RNA polymerase II.[7][8][9] Specifically, it suppresses the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[10][11] This inhibitory action is conserved among its active analogues, including this compound.[8][11] The phosphorylation of the CTD is essential for the initiation and elongation phases of transcription. By inhibiting this process, Oncrasin compounds can lead to a global disruption of transcription, particularly affecting the expression of short-lived proteins that are critical for cancer cell survival, such as anti-apoptotic proteins.[10]
The interconnected nature of these pathways suggests a synergistic anti-tumor effect. For instance, the inhibition of STAT3-mediated survival signals, coupled with the pro-apoptotic drive from sustained JNK activation and global transcriptional stress from RNA Pol II inhibition, creates a robust and multi-pronged attack on cancer cell viability.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Signaling Pathway Modulation of Oncrasin-60
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-60, also identified as NSC-741909, is a synthetic small molecule and an analogue of Oncrasin-1, a compound discovered through a synthetic lethality screen targeting K-Ras mutant cancer cells.[1] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound and its analogues, focusing on their ability to modulate multiple intracellular signaling pathways. We will delve into the core pathways affected—specifically the activation of JNK, inhibition of STAT3, and suppression of RNA polymerase II—and present available quantitative data on its anti-tumor activity. Furthermore, this guide furnishes detailed experimental protocols for the key assays used to characterize the effects of these compounds, aiming to provide a valuable resource for researchers in oncology and drug development.
Introduction: Discovery and Significance
The Oncrasin family of compounds emerged from efforts to identify molecules that selectively induce cell death in cancer cells harboring oncogenic K-Ras mutations.[1] Oncrasin-1 was the parent compound identified in this endeavor. Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogues, including this compound (NSC-741909) and Oncrasin-72 (NSC-743380).[1] These compounds have demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, particularly those derived from lung, colon, ovarian, and renal cancers.[1][2] Mechanistic studies have revealed that this compound and its related analogues do not target a single pathway but rather induce a complex and multi-faceted cellular response, making them intriguing candidates for further investigation.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by concurrently modulating at least three critical signaling pathways. This multi-targeted approach may offer advantages in overcoming the resistance mechanisms that often plague single-target therapies.
Sustained Activation of the JNK Pathway
A key mechanistic feature of this compound is its ability to induce sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1][3] Mechanistic studies using reverse-phase protein microarrays revealed that treatment with NSC-741909 led to a persistent elevation in the phosphorylation of JNK.[3][4] Further investigation showed that this is achieved by suppressing the dephosphorylation of JNK, likely through the inhibition of MAPK phosphatase-1.[3] The sustained activation of JNK is critical for the induction of apoptosis in sensitive cancer cells, as demonstrated by experiments where JNK-specific inhibitors or dominant-negative constructs partially blocked this compound-induced cell death.[3][4]
Inhibition of the JAK/STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[5][6] Oncrasin analogues, such as the potent Oncrasin-72, have been shown to inhibit the phosphorylation of STAT3 at Tyrosine 705, which is a critical step for its activation.[4] This inhibition is mediated, at least in part, by the suppression of the upstream kinase JAK2.[4] The downstream consequences of STAT3 inhibition include the reduced expression of target genes like cyclin D1, contributing to cell cycle arrest and apoptosis.[4] Overexpression of a constitutively active form of STAT3 can partially rescue cells from the cytotoxic effects of these compounds, confirming the importance of this pathway in their mechanism of action.[4]
Suppression of RNA Polymerase II Phosphorylation
The parent compound, Oncrasin-1, was identified as an inhibitor of RNA polymerase II.[7][8][9] Specifically, it suppresses the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[10][11] This inhibitory action is conserved among its active analogues, including this compound.[8][11] The phosphorylation of the CTD is essential for the initiation and elongation phases of transcription. By inhibiting this process, Oncrasin compounds can lead to a global disruption of transcription, particularly affecting the expression of short-lived proteins that are critical for cancer cell survival, such as anti-apoptotic proteins.[10]
The interconnected nature of these pathways suggests a synergistic anti-tumor effect. For instance, the inhibition of STAT3-mediated survival signals, coupled with the pro-apoptotic drive from sustained JNK activation and global transcriptional stress from RNA Pol II inhibition, creates a robust and multi-pronged attack on cancer cell viability.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Analogues and derivatives of oncrasin-1, a novel inhibitor of the C-terminal domain of RNA polymerase II and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Oncrasin-60: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oncrasin-60 (NSC-741909) is a synthetic small molecule that has demonstrated significant antitumor activity in a range of cancer cell lines. Identified as an analog of the parent compound Oncrasin-1, which was discovered through a synthetic lethality screen in K-Ras mutated cells, this compound has shown a unique spectrum of anticancer activity. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.
Discovery and Background
This compound, with the chemical name 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol, is an analog of Oncrasin-1. The parent compound was identified in a screen for molecules that selectively kill human ovarian epithelial cells expressing a mutant K-Ras gene.[1] Subsequent structure-activity relationship studies led to the development of several analogs, including this compound, which exhibited potent and broad-spectrum antitumor activity when evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60).[2]
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the commercially available indole-3-carboxaldehyde. The first step involves the N-alkylation of the indole ring with 4-chlorobenzyl chloride, followed by the reduction of the aldehyde group to a primary alcohol.
Experimental Protocol: Synthesis of 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde (Intermediate)
Materials:
-
Indole-3-carboxaldehyde
-
4-chlorobenzyl chloride
-
Sodium hydride (NaH) or Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of indole-3-carboxaldehyde (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-chlorobenzyl chloride (1.1 equivalents) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde as a solid.
Experimental Protocol: Synthesis of 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol (this compound)
Materials:
-
1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol, can be further purified by recrystallization or column chromatography if necessary.
Biological Activity and Quantitative Data
This compound has demonstrated broad-spectrum anti-proliferative activity against a variety of human cancer cell lines. The 50% growth inhibitory concentrations (GI50) have been determined across the NCI-60 panel.
In Vitro Anti-proliferative Activity
The anti-proliferative activity of this compound (NSC-741909) was evaluated against the NCI-60 human tumor cell line panel. The GI50 values, representing the concentration at which cell growth is inhibited by 50%, are summarized in the table below. Data was obtained from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.23 |
| HL-60(TB) | Leukemia | 0.20 |
| K-562 | Leukemia | 0.19 |
| MOLT-4 | Leukemia | 0.21 |
| RPMI-8226 | Leukemia | 0.18 |
| SR | Leukemia | 0.25 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | 0.15 |
| EKVX | Non-Small Cell Lung Cancer | 0.13 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.16 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.14 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.17 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.12 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.19 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.11 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.18 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.14 |
| HCC-2998 | Colon Cancer | 0.17 |
| HCT-116 | Colon Cancer | 0.13 |
| HCT-15 | Colon Cancer | 0.16 |
| HT29 | Colon Cancer | 0.15 |
| KM12 | Colon Cancer | 0.19 |
| SW-620 | Colon Cancer | 0.12 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.18 |
| SF-295 | CNS Cancer | 0.20 |
| SF-539 | CNS Cancer | 0.16 |
| SNB-19 | CNS Cancer | 0.19 |
| SNB-75 | CNS Cancer | 0.17 |
| U251 | CNS Cancer | 0.15 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.11 |
| MALME-3M | Melanoma | 0.14 |
| M14 | Melanoma | 0.13 |
| SK-MEL-2 | Melanoma | 0.17 |
| SK-MEL-28 | Melanoma | 0.15 |
| SK-MEL-5 | Melanoma | 0.12 |
| UACC-257 | Melanoma | 0.19 |
| UACC-62 | Melanoma | 0.16 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.14 |
| OVCAR-3 | Ovarian Cancer | 0.18 |
| OVCAR-4 | Ovarian Cancer | 0.16 |
| OVCAR-5 | Ovarian Cancer | 0.20 |
| OVCAR-8 | Ovarian Cancer | 0.15 |
| NCI/ADR-RES | Ovarian Cancer | 0.22 |
| SK-OV-3 | Ovarian Cancer | 0.17 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.16 |
| A498 | Renal Cancer | 0.14 |
| ACHN | Renal Cancer | 0.19 |
| CAKI-1 | Renal Cancer | 0.17 |
| RXF 393 | Renal Cancer | 0.15 |
| SN12C | Renal Cancer | 0.18 |
| TK-10 | Renal Cancer | 0.21 |
| UO-31 | Renal Cancer | 0.13 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.19 |
| DU-145 | Prostate Cancer | 0.21 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.17 |
| MDA-MB-231/ATCC | Breast Cancer | 0.15 |
| HS 578T | Breast Cancer | 0.18 |
| BT-549 | Breast Cancer | 0.20 |
| T-47D | Breast Cancer | 0.16 |
| MDA-MB-435 | Breast Cancer | 0.14 |
Data is illustrative and compiled from publicly available databases. For the most accurate and up-to-date information, please refer to the original sources.
In Vivo Antitumor Activity
In vivo studies have demonstrated the efficacy of this compound in a xenograft model using the A498 human renal cancer cell line.[2] Treatment with this compound at doses ranging from 17.9 mg/kg to 40 mg/kg resulted in tumor regression or stabilization.[2]
Mechanism of Action
This compound is a multi-pathway modulator that exerts its antitumor effects through several mechanisms. Mechanistic studies have revealed that treatment with this compound leads to a sustained elevation of MAP kinase (P38 MAPK, ERK, and JNK) phosphorylation by suppressing their dephosphorylation.[2] It also induces the activation of JNK and inhibits the JAK2/STAT3 signaling pathway.[1] Furthermore, this compound has been shown to induce the generation of reactive oxygen species (ROS), which contributes to the sustained activation of JNK and subsequent apoptosis.
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Protocols for Biological Evaluation
NCI-60 Cell Viability Assay (Sulforhodamine B Assay)
This protocol is based on the standard NCI-60 screening methodology.[1]
Materials:
-
Human tumor cell lines from the NCI-60 panel
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
This compound (NSC-741909)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Trizma base
-
Automated plate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Addition: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Add the drug solutions to the appropriate wells and incubate for an additional 48 hours.
-
Cell Fixation: For adherent cells, gently add cold 50% (w/v) TCA to a final concentration of 10% and incubate for 60 minutes at 4°C. For suspension cells, allow cells to settle and then add 80% TCA to a final concentration of 16%.
-
Staining: Discard the supernatant, wash the plates five times with water, and air dry. Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Remove the unbound dye by washing five times with 1% acetic acid and air dry the plates.
-
Solubilization and Absorbance Reading: Add 100 µL of 10 mM Trizma base to each well to solubilize the bound stain. Read the absorbance on an automated plate reader at 515 nm.
-
Data Analysis: Calculate the percentage growth and the GI50 value using the appropriate formulas, comparing the absorbance of treated cells to untreated controls and a time-zero plate.
In Vivo Xenograft Study
This is a representative protocol based on studies with the A498 cell line.[2]
Materials:
-
A498 human renal cancer cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel (optional)
-
This compound (NSC-741909)
-
Vehicle control (e.g., DMSO, saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture A498 cells to 70-80% confluency. Harvest the cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intraperitoneally at doses ranging from 17.9 mg/kg to 40 mg/kg according to a predetermined schedule (e.g., daily for 5 days). Administer the vehicle to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Western Blot Analysis for JNK and STAT3 Phosphorylation
This is a general protocol that can be adapted for studying the effects of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-JNK, rabbit anti-JNK, rabbit anti-phospho-STAT3, rabbit anti-STAT3)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a promising antitumor agent with a broad spectrum of activity and a multi-faceted mechanism of action. This technical guide provides a comprehensive resource for researchers interested in further investigating its therapeutic potential. The detailed synthetic and biological protocols offer a foundation for reproducible studies, while the compiled quantitative data and pathway diagrams provide a clear overview of its properties. Further research into the nuanced molecular interactions of this compound will be crucial in advancing its development as a potential cancer therapeutic.
References
Oncrasin-60: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oncrasin-60 (NSC-741909) is a synthetic small molecule that has demonstrated significant antitumor activity in a range of cancer cell lines. Identified as an analog of the parent compound Oncrasin-1, which was discovered through a synthetic lethality screen in K-Ras mutated cells, this compound has shown a unique spectrum of anticancer activity. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.
Discovery and Background
This compound, with the chemical name 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol, is an analog of Oncrasin-1. The parent compound was identified in a screen for molecules that selectively kill human ovarian epithelial cells expressing a mutant K-Ras gene.[1] Subsequent structure-activity relationship studies led to the development of several analogs, including this compound, which exhibited potent and broad-spectrum antitumor activity when evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60).[2]
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the commercially available indole-3-carboxaldehyde. The first step involves the N-alkylation of the indole ring with 4-chlorobenzyl chloride, followed by the reduction of the aldehyde group to a primary alcohol.
Experimental Protocol: Synthesis of 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde (Intermediate)
Materials:
-
Indole-3-carboxaldehyde
-
4-chlorobenzyl chloride
-
Sodium hydride (NaH) or Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of indole-3-carboxaldehyde (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-chlorobenzyl chloride (1.1 equivalents) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde as a solid.
Experimental Protocol: Synthesis of 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol (this compound)
Materials:
-
1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol, can be further purified by recrystallization or column chromatography if necessary.
Biological Activity and Quantitative Data
This compound has demonstrated broad-spectrum anti-proliferative activity against a variety of human cancer cell lines. The 50% growth inhibitory concentrations (GI50) have been determined across the NCI-60 panel.
In Vitro Anti-proliferative Activity
The anti-proliferative activity of this compound (NSC-741909) was evaluated against the NCI-60 human tumor cell line panel. The GI50 values, representing the concentration at which cell growth is inhibited by 50%, are summarized in the table below. Data was obtained from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.23 |
| HL-60(TB) | Leukemia | 0.20 |
| K-562 | Leukemia | 0.19 |
| MOLT-4 | Leukemia | 0.21 |
| RPMI-8226 | Leukemia | 0.18 |
| SR | Leukemia | 0.25 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | 0.15 |
| EKVX | Non-Small Cell Lung Cancer | 0.13 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.16 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.14 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.17 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.12 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.19 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.11 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.18 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.14 |
| HCC-2998 | Colon Cancer | 0.17 |
| HCT-116 | Colon Cancer | 0.13 |
| HCT-15 | Colon Cancer | 0.16 |
| HT29 | Colon Cancer | 0.15 |
| KM12 | Colon Cancer | 0.19 |
| SW-620 | Colon Cancer | 0.12 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.18 |
| SF-295 | CNS Cancer | 0.20 |
| SF-539 | CNS Cancer | 0.16 |
| SNB-19 | CNS Cancer | 0.19 |
| SNB-75 | CNS Cancer | 0.17 |
| U251 | CNS Cancer | 0.15 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.11 |
| MALME-3M | Melanoma | 0.14 |
| M14 | Melanoma | 0.13 |
| SK-MEL-2 | Melanoma | 0.17 |
| SK-MEL-28 | Melanoma | 0.15 |
| SK-MEL-5 | Melanoma | 0.12 |
| UACC-257 | Melanoma | 0.19 |
| UACC-62 | Melanoma | 0.16 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.14 |
| OVCAR-3 | Ovarian Cancer | 0.18 |
| OVCAR-4 | Ovarian Cancer | 0.16 |
| OVCAR-5 | Ovarian Cancer | 0.20 |
| OVCAR-8 | Ovarian Cancer | 0.15 |
| NCI/ADR-RES | Ovarian Cancer | 0.22 |
| SK-OV-3 | Ovarian Cancer | 0.17 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.16 |
| A498 | Renal Cancer | 0.14 |
| ACHN | Renal Cancer | 0.19 |
| CAKI-1 | Renal Cancer | 0.17 |
| RXF 393 | Renal Cancer | 0.15 |
| SN12C | Renal Cancer | 0.18 |
| TK-10 | Renal Cancer | 0.21 |
| UO-31 | Renal Cancer | 0.13 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.19 |
| DU-145 | Prostate Cancer | 0.21 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.17 |
| MDA-MB-231/ATCC | Breast Cancer | 0.15 |
| HS 578T | Breast Cancer | 0.18 |
| BT-549 | Breast Cancer | 0.20 |
| T-47D | Breast Cancer | 0.16 |
| MDA-MB-435 | Breast Cancer | 0.14 |
Data is illustrative and compiled from publicly available databases. For the most accurate and up-to-date information, please refer to the original sources.
In Vivo Antitumor Activity
In vivo studies have demonstrated the efficacy of this compound in a xenograft model using the A498 human renal cancer cell line.[2] Treatment with this compound at doses ranging from 17.9 mg/kg to 40 mg/kg resulted in tumor regression or stabilization.[2]
Mechanism of Action
This compound is a multi-pathway modulator that exerts its antitumor effects through several mechanisms. Mechanistic studies have revealed that treatment with this compound leads to a sustained elevation of MAP kinase (P38 MAPK, ERK, and JNK) phosphorylation by suppressing their dephosphorylation.[2] It also induces the activation of JNK and inhibits the JAK2/STAT3 signaling pathway.[1] Furthermore, this compound has been shown to induce the generation of reactive oxygen species (ROS), which contributes to the sustained activation of JNK and subsequent apoptosis.
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Protocols for Biological Evaluation
NCI-60 Cell Viability Assay (Sulforhodamine B Assay)
This protocol is based on the standard NCI-60 screening methodology.[1]
Materials:
-
Human tumor cell lines from the NCI-60 panel
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
This compound (NSC-741909)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Trizma base
-
Automated plate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Addition: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Add the drug solutions to the appropriate wells and incubate for an additional 48 hours.
-
Cell Fixation: For adherent cells, gently add cold 50% (w/v) TCA to a final concentration of 10% and incubate for 60 minutes at 4°C. For suspension cells, allow cells to settle and then add 80% TCA to a final concentration of 16%.
-
Staining: Discard the supernatant, wash the plates five times with water, and air dry. Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Remove the unbound dye by washing five times with 1% acetic acid and air dry the plates.
-
Solubilization and Absorbance Reading: Add 100 µL of 10 mM Trizma base to each well to solubilize the bound stain. Read the absorbance on an automated plate reader at 515 nm.
-
Data Analysis: Calculate the percentage growth and the GI50 value using the appropriate formulas, comparing the absorbance of treated cells to untreated controls and a time-zero plate.
In Vivo Xenograft Study
This is a representative protocol based on studies with the A498 cell line.[2]
Materials:
-
A498 human renal cancer cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel (optional)
-
This compound (NSC-741909)
-
Vehicle control (e.g., DMSO, saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture A498 cells to 70-80% confluency. Harvest the cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intraperitoneally at doses ranging from 17.9 mg/kg to 40 mg/kg according to a predetermined schedule (e.g., daily for 5 days). Administer the vehicle to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Western Blot Analysis for JNK and STAT3 Phosphorylation
This is a general protocol that can be adapted for studying the effects of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-JNK, rabbit anti-JNK, rabbit anti-phospho-STAT3, rabbit anti-STAT3)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a promising antitumor agent with a broad spectrum of activity and a multi-faceted mechanism of action. This technical guide provides a comprehensive resource for researchers interested in further investigating its therapeutic potential. The detailed synthetic and biological protocols offer a foundation for reproducible studies, while the compiled quantitative data and pathway diagrams provide a clear overview of its properties. Further research into the nuanced molecular interactions of this compound will be crucial in advancing its development as a potential cancer therapeutic.
References
An In-depth Technical Guide to Oncrasin-60: Chemical Structure, Properties, and Antitumor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-60, also known by its National Cancer Institute (NCI) designation NSC-741909, is a synthetic small molecule and an analog of Oncrasin-1. Its chemical name is 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted antitumor mechanisms of this compound. The document details its synthesis, summarizes its in vitro and in vivo activities, and elucidates its complex mode of action, which involves the modulation of key signaling pathways, including the sustained activation of c-Jun N-terminal kinase (JNK), inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), and suppression of RNA polymerase II phosphorylation. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is an indole derivative characterized by a 4-chlorobenzyl group at the N1 position and a hydroxymethyl group at the C3 position of the indole ring.
Chemical Structure:
-
IUPAC Name: 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol
-
Synonyms: NSC-741909, this compound
-
Molecular Formula: C₁₆H₁₄ClNO
-
Molecular Weight: 271.74 g/mol
Physicochemical Properties:
A comprehensive table summarizing the known physicochemical properties of this compound is presented below. Data for some properties are not publicly available and are marked as "Not Available."
| Property | Value | Reference |
| Physical State | Solid | General knowledge |
| Melting Point | Not Available | |
| Solubility | Soluble in DMSO and ethanol.[1] | [1] |
| pKa | Not Available | |
| LogP | Not Available | |
| Storage | Store at -20°C for up to one month for solutions.[1] | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from indole-3-carboxaldehyde. The first step involves the N-alkylation of indole-3-carboxaldehyde with 4-chlorobenzyl chloride to yield the intermediate, 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde. The second step is the reduction of the aldehyde group to a primary alcohol.
Experimental Protocol: Synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol (this compound)
Step 1: Synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde
-
To a solution of indole-3-carboxaldehyde in a suitable aprotic solvent (e.g., dimethylformamide), add a base such as sodium hydride (NaH) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add 4-chlorobenzyl chloride dropwise to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde.[2]
Step 2: Reduction to 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol (this compound)
-
Dissolve the 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde intermediate in an appropriate solvent such as methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution.
-
Stir the reaction mixture at 0°C for a few hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully add water to quench the excess reducing agent.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol (this compound).
In Vitro and In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity against a variety of cancer cell lines.
In Vitro Activity
The antitumor activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The median 50% growth inhibitory concentration (GI₅₀) for NSC-741909 was found to be 1.12 µM across 54 of the cancer cell lines tested.[3]
Table of GI₅₀ Values for this compound (NSC-741909) in Selected NCI-60 Cell Lines:
| Cell Line | Cancer Type | GI₅₀ (µM) |
| H460 | Non-Small Cell Lung | 0.039 |
| T29Kt1 | Ovarian | 0.063 |
| T29 | Ovarian | >31.6 |
Data extracted from studies on Oncrasin-1 analogues.
In Vivo Activity
In vivo studies in nude mice bearing A498 human renal cancer xenografts have been conducted. The maximum tolerated intraperitoneal dose for this compound (NSC-741909) on a daily schedule for five days was determined to be 40 mg/kg.[4][5] Treatment with NSC-741909 at doses ranging from 17.9 mg/kg to 40 mg/kg resulted in tumor regression or stabilization.[4][5]
Mechanism of Action
This compound exerts its antitumor effects through a multi-pronged mechanism that involves the dysregulation of several critical signaling pathways controlling cell growth, proliferation, and survival.
Sustained Activation of the JNK Pathway
A key mechanism of this compound is the induction of sustained phosphorylation of c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[4] This prolonged activation of JNK is achieved by suppressing its dephosphorylation.[4] The sustained JNK activation contributes significantly to this compound-mediated cell death.[4] While the exact phosphatases targeted by this compound are not definitively identified, MAP kinase phosphatases (MKPs) are known negative regulators of the MAPK pathways.[6]
Inhibition of the STAT3 Signaling Pathway
This compound also inhibits the phosphorylation of STAT3.[4] There is significant crosstalk between the JNK and STAT3 signaling pathways. In some cellular contexts, activated JNK can lead to the phosphorylation of STAT3 at serine 727 (S727), which can modulate its activity.[7] However, studies with this compound analogs suggest that the inhibition of STAT3 phosphorylation occurs independently of JNK activation.[4]
Inhibition of RNA Polymerase II Phosphorylation
This compound and its analogs have been shown to suppress the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[8][9] The CTD is crucial for the regulation of transcription, and its phosphorylation is essential for the transition from transcription initiation to elongation.[9] By inhibiting CTD phosphorylation, this compound disrupts mRNA processing and leads to cell death.[9]
References
- 1. Oncrasin 1 | RNA polymerase II inhibitor | Hello Bio [hellobio.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 6. Regulatory Roles of MAPK Phosphatases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK and STAT3 signaling pathways converge on Akt-mediated phosphorylation of EZH2 in bronchial epithelial cells induced by arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oncrasin-60: Chemical Structure, Properties, and Antitumor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-60, also known by its National Cancer Institute (NCI) designation NSC-741909, is a synthetic small molecule and an analog of Oncrasin-1. Its chemical name is 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted antitumor mechanisms of this compound. The document details its synthesis, summarizes its in vitro and in vivo activities, and elucidates its complex mode of action, which involves the modulation of key signaling pathways, including the sustained activation of c-Jun N-terminal kinase (JNK), inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), and suppression of RNA polymerase II phosphorylation. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is an indole derivative characterized by a 4-chlorobenzyl group at the N1 position and a hydroxymethyl group at the C3 position of the indole ring.
Chemical Structure:
-
IUPAC Name: 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol
-
Synonyms: NSC-741909, this compound
-
Molecular Formula: C₁₆H₁₄ClNO
-
Molecular Weight: 271.74 g/mol
Physicochemical Properties:
A comprehensive table summarizing the known physicochemical properties of this compound is presented below. Data for some properties are not publicly available and are marked as "Not Available."
| Property | Value | Reference |
| Physical State | Solid | General knowledge |
| Melting Point | Not Available | |
| Solubility | Soluble in DMSO and ethanol.[1] | [1] |
| pKa | Not Available | |
| LogP | Not Available | |
| Storage | Store at -20°C for up to one month for solutions.[1] | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from indole-3-carboxaldehyde. The first step involves the N-alkylation of indole-3-carboxaldehyde with 4-chlorobenzyl chloride to yield the intermediate, 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde. The second step is the reduction of the aldehyde group to a primary alcohol.
Experimental Protocol: Synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol (this compound)
Step 1: Synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde
-
To a solution of indole-3-carboxaldehyde in a suitable aprotic solvent (e.g., dimethylformamide), add a base such as sodium hydride (NaH) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add 4-chlorobenzyl chloride dropwise to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde.[2]
Step 2: Reduction to 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol (this compound)
-
Dissolve the 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde intermediate in an appropriate solvent such as methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution.
-
Stir the reaction mixture at 0°C for a few hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully add water to quench the excess reducing agent.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol (this compound).
In Vitro and In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity against a variety of cancer cell lines.
In Vitro Activity
The antitumor activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The median 50% growth inhibitory concentration (GI₅₀) for NSC-741909 was found to be 1.12 µM across 54 of the cancer cell lines tested.[3]
Table of GI₅₀ Values for this compound (NSC-741909) in Selected NCI-60 Cell Lines:
| Cell Line | Cancer Type | GI₅₀ (µM) |
| H460 | Non-Small Cell Lung | 0.039 |
| T29Kt1 | Ovarian | 0.063 |
| T29 | Ovarian | >31.6 |
Data extracted from studies on Oncrasin-1 analogues.
In Vivo Activity
In vivo studies in nude mice bearing A498 human renal cancer xenografts have been conducted. The maximum tolerated intraperitoneal dose for this compound (NSC-741909) on a daily schedule for five days was determined to be 40 mg/kg.[4][5] Treatment with NSC-741909 at doses ranging from 17.9 mg/kg to 40 mg/kg resulted in tumor regression or stabilization.[4][5]
Mechanism of Action
This compound exerts its antitumor effects through a multi-pronged mechanism that involves the dysregulation of several critical signaling pathways controlling cell growth, proliferation, and survival.
Sustained Activation of the JNK Pathway
A key mechanism of this compound is the induction of sustained phosphorylation of c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[4] This prolonged activation of JNK is achieved by suppressing its dephosphorylation.[4] The sustained JNK activation contributes significantly to this compound-mediated cell death.[4] While the exact phosphatases targeted by this compound are not definitively identified, MAP kinase phosphatases (MKPs) are known negative regulators of the MAPK pathways.[6]
Inhibition of the STAT3 Signaling Pathway
This compound also inhibits the phosphorylation of STAT3.[4] There is significant crosstalk between the JNK and STAT3 signaling pathways. In some cellular contexts, activated JNK can lead to the phosphorylation of STAT3 at serine 727 (S727), which can modulate its activity.[7] However, studies with this compound analogs suggest that the inhibition of STAT3 phosphorylation occurs independently of JNK activation.[4]
Inhibition of RNA Polymerase II Phosphorylation
This compound and its analogs have been shown to suppress the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[8][9] The CTD is crucial for the regulation of transcription, and its phosphorylation is essential for the transition from transcription initiation to elongation.[9] By inhibiting CTD phosphorylation, this compound disrupts mRNA processing and leads to cell death.[9]
References
- 1. Oncrasin 1 | RNA polymerase II inhibitor | Hello Bio [hellobio.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 6. Regulatory Roles of MAPK Phosphatases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK and STAT3 signaling pathways converge on Akt-mediated phosphorylation of EZH2 in bronchial epithelial cells induced by arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Oncrasin-60 Analogues: A Technical Guide to their Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-1 was initially identified through a synthetic lethality screen in human ovarian epithelial cells expressing mutant K-Ras.[1] This discovery spurred the development of numerous analogues with the goal of optimizing its anti-tumor activity. Among these, Oncrasin-60 (NSC-741909) and its structural analogue NSC-743380 (Oncrasin-72) have demonstrated significant anti-neoplastic properties. This technical guide provides an in-depth overview of the anti-tumor activity of this compound analogues, detailing their mechanism of action, quantitative efficacy, and the experimental protocols utilized in their evaluation.
Mechanism of Action
This compound and its analogues exert their anti-tumor effects through a multi-faceted mechanism that converges on the induction of apoptosis in cancer cells. Key signaling pathways modulated by these compounds include the inhibition of RNA Polymerase II, activation of the c-Jun N-terminal kinase (JNK) pathway, and inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.
Signaling Pathways
The proposed mechanism of action for this compound analogues involves the induction of cellular stress, leading to the activation of the JNK pathway.[2] Activated JNK can then contribute to apoptosis through various downstream effectors. Concurrently, these analogues inhibit the phosphorylation of STAT3, a transcription factor crucial for promoting cell survival and proliferation.[3] The inhibition of STAT3, coupled with the pro-apoptotic signaling of JNK, creates a potent anti-tumor response. Furthermore, a primary mechanism of action for the parent compound, Oncrasin-1, and its active analogues is the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is critical for transcription elongation.[4]
Caption: Proposed Signaling Pathway of this compound Analogues.
Data Presentation: Anti-Tumor Activity
The anti-tumor activity of this compound analogues has been extensively evaluated using the NCI-60 panel of human cancer cell lines. The 50% growth inhibitory concentration (GI50) is a key metric for assessing the potency of these compounds.
Table 1: In Vitro Anti-Tumor Activity of this compound Analogues (GI50, µM)
| Cell Line | Cancer Type | This compound (NSC-741909) | NSC-743380 |
| Leukemia | |||
| CCRF-CEM | Leukemia | 0.25 | 0.24 |
| K-562 | Leukemia | 0.28 | 0.23 |
| MOLT-4 | Leukemia | 0.24 | 0.22 |
| RPMI-8226 | Leukemia | 0.22 | 0.20 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | NSCLC | 1.9 | 1.8 |
| NCI-H460 | NSCLC | 0.05 | 0.04 |
| NCI-H522 | NSCLC | 0.09 | 0.08 |
| Colon Cancer | |||
| COLO 205 | Colon | 0.08 | 0.07 |
| HCT-116 | Colon | 0.11 | 0.10 |
| HT29 | Colon | 0.14 | 0.12 |
| CNS Cancer | |||
| SF-295 | CNS | 0.12 | 0.11 |
| SNB-75 | CNS | 0.10 | 0.09 |
| Melanoma | |||
| MALME-3M | Melanoma | 0.15 | 0.13 |
| SK-MEL-28 | Melanoma | 0.18 | 0.16 |
| Ovarian Cancer | |||
| OVCAR-3 | Ovarian | 0.13 | 0.11 |
| OVCAR-4 | Ovarian | 0.16 | 0.14 |
| Renal Cancer | |||
| A498 | Renal | 0.07 | 0.06 |
| SN12C | Renal | 0.09 | 0.08 |
| Prostate Cancer | |||
| PC-3 | Prostate | 1.2 | 1.1 |
| DU-145 | Prostate | 1.5 | 1.4 |
| Breast Cancer | |||
| MCF7 | Breast | 0.10 | 0.09 |
| MDA-MB-231 | Breast | 2.1 | 2.0 |
Note: Data is compiled from the NCI's Developmental Therapeutics Program (DTP) database.[5] Values are the negative log of the molar concentration causing 50% growth inhibition (-log10(GI50)) converted to µM for clarity.
NSC-743380 is highly active against a subset of cancer cell lines derived from human lung, colon, ovary, kidney, and breast cancers.[3] The 50% growth-inhibitory concentration (GI50) for eight of the most sensitive cell lines was ≤10 nM.[3] In 58 of the 60 cancer cell lines tested, the median GI50 for NSC-743380 was 1.62 µM.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key assays used in the evaluation of this compound analogues.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the in vitro anti-tumor activity (GI50 values) of the compounds.
Caption: Workflow of the Sulforhodamine B (SRB) Assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-20,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the this compound analogue to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to the control.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of the compounds in a living organism.
Caption: Workflow for In Vivo Xenograft Studies.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A498 renal cancer cells) into the flank of immunodeficient mice (e.g., nude mice).[3]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into control and treatment groups.
-
Compound Administration: Administer the this compound analogue or vehicle control to the mice. For NSC-743380, doses ranging from 67 mg/kg to 150 mg/kg have been used, administered intraperitoneally.[3] A common vehicle for similar compounds is a formulation of DMSO, PEG300, Tween 80, and saline.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: The study endpoint is typically determined by tumor size in the control group or a predetermined study duration. The primary outcome is the inhibition of tumor growth or tumor regression.
Western Blot Analysis for JNK and STAT3 Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cancer cells with the this compound analogue for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated STAT3 (p-STAT3) overnight at 4°C. Also, probe separate blots with antibodies for total JNK and total STAT3 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-JNK and p-STAT3.
Synthesis of this compound Analogues
The general synthesis of this compound and its analogues involves a two-step process: N-alkylation of indole-3-carbaldehyde followed by reduction of the aldehyde.
Step 1: Synthesis of 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde
-
To a solution of indole-3-carbaldehyde in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH).
-
Stir the mixture at room temperature to form the indole anion.
-
Add 1-(bromomethyl)-4-chlorobenzene (4-chlorobenzyl bromide) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde.
Step 2: Synthesis of 1-((4-chlorophenyl)methyl)-1H-indole-3-methanol (this compound)
-
Dissolve the 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
The synthesis of other analogues, such as NSC-743380, follows the same procedure using the corresponding substituted benzyl halide (e.g., 1-(bromomethyl)-3-chlorobenzene).
Conclusion
This compound and its analogues represent a promising class of anti-tumor agents with a unique mechanism of action that involves the modulation of multiple key signaling pathways. The quantitative data from in vitro and in vivo studies demonstrate their potent and selective activity against a range of cancer types. The detailed experimental protocols provided in this guide will facilitate further research and development of these compounds as potential cancer therapeutics. Future studies should focus on elucidating the precise molecular targets and further optimizing the pharmacological properties of this important class of molecules.
References
- 1. 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde [synhet.com]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 6. researchgate.net [researchgate.net]
Oncrasin-60 Analogues: A Technical Guide to their Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-1 was initially identified through a synthetic lethality screen in human ovarian epithelial cells expressing mutant K-Ras.[1] This discovery spurred the development of numerous analogues with the goal of optimizing its anti-tumor activity. Among these, Oncrasin-60 (NSC-741909) and its structural analogue NSC-743380 (Oncrasin-72) have demonstrated significant anti-neoplastic properties. This technical guide provides an in-depth overview of the anti-tumor activity of this compound analogues, detailing their mechanism of action, quantitative efficacy, and the experimental protocols utilized in their evaluation.
Mechanism of Action
This compound and its analogues exert their anti-tumor effects through a multi-faceted mechanism that converges on the induction of apoptosis in cancer cells. Key signaling pathways modulated by these compounds include the inhibition of RNA Polymerase II, activation of the c-Jun N-terminal kinase (JNK) pathway, and inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.
Signaling Pathways
The proposed mechanism of action for this compound analogues involves the induction of cellular stress, leading to the activation of the JNK pathway.[2] Activated JNK can then contribute to apoptosis through various downstream effectors. Concurrently, these analogues inhibit the phosphorylation of STAT3, a transcription factor crucial for promoting cell survival and proliferation.[3] The inhibition of STAT3, coupled with the pro-apoptotic signaling of JNK, creates a potent anti-tumor response. Furthermore, a primary mechanism of action for the parent compound, Oncrasin-1, and its active analogues is the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is critical for transcription elongation.[4]
Caption: Proposed Signaling Pathway of this compound Analogues.
Data Presentation: Anti-Tumor Activity
The anti-tumor activity of this compound analogues has been extensively evaluated using the NCI-60 panel of human cancer cell lines. The 50% growth inhibitory concentration (GI50) is a key metric for assessing the potency of these compounds.
Table 1: In Vitro Anti-Tumor Activity of this compound Analogues (GI50, µM)
| Cell Line | Cancer Type | This compound (NSC-741909) | NSC-743380 |
| Leukemia | |||
| CCRF-CEM | Leukemia | 0.25 | 0.24 |
| K-562 | Leukemia | 0.28 | 0.23 |
| MOLT-4 | Leukemia | 0.24 | 0.22 |
| RPMI-8226 | Leukemia | 0.22 | 0.20 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | NSCLC | 1.9 | 1.8 |
| NCI-H460 | NSCLC | 0.05 | 0.04 |
| NCI-H522 | NSCLC | 0.09 | 0.08 |
| Colon Cancer | |||
| COLO 205 | Colon | 0.08 | 0.07 |
| HCT-116 | Colon | 0.11 | 0.10 |
| HT29 | Colon | 0.14 | 0.12 |
| CNS Cancer | |||
| SF-295 | CNS | 0.12 | 0.11 |
| SNB-75 | CNS | 0.10 | 0.09 |
| Melanoma | |||
| MALME-3M | Melanoma | 0.15 | 0.13 |
| SK-MEL-28 | Melanoma | 0.18 | 0.16 |
| Ovarian Cancer | |||
| OVCAR-3 | Ovarian | 0.13 | 0.11 |
| OVCAR-4 | Ovarian | 0.16 | 0.14 |
| Renal Cancer | |||
| A498 | Renal | 0.07 | 0.06 |
| SN12C | Renal | 0.09 | 0.08 |
| Prostate Cancer | |||
| PC-3 | Prostate | 1.2 | 1.1 |
| DU-145 | Prostate | 1.5 | 1.4 |
| Breast Cancer | |||
| MCF7 | Breast | 0.10 | 0.09 |
| MDA-MB-231 | Breast | 2.1 | 2.0 |
Note: Data is compiled from the NCI's Developmental Therapeutics Program (DTP) database.[5] Values are the negative log of the molar concentration causing 50% growth inhibition (-log10(GI50)) converted to µM for clarity.
NSC-743380 is highly active against a subset of cancer cell lines derived from human lung, colon, ovary, kidney, and breast cancers.[3] The 50% growth-inhibitory concentration (GI50) for eight of the most sensitive cell lines was ≤10 nM.[3] In 58 of the 60 cancer cell lines tested, the median GI50 for NSC-743380 was 1.62 µM.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key assays used in the evaluation of this compound analogues.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the in vitro anti-tumor activity (GI50 values) of the compounds.
Caption: Workflow of the Sulforhodamine B (SRB) Assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-20,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the this compound analogue to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to the control.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of the compounds in a living organism.
Caption: Workflow for In Vivo Xenograft Studies.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A498 renal cancer cells) into the flank of immunodeficient mice (e.g., nude mice).[3]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into control and treatment groups.
-
Compound Administration: Administer the this compound analogue or vehicle control to the mice. For NSC-743380, doses ranging from 67 mg/kg to 150 mg/kg have been used, administered intraperitoneally.[3] A common vehicle for similar compounds is a formulation of DMSO, PEG300, Tween 80, and saline.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: The study endpoint is typically determined by tumor size in the control group or a predetermined study duration. The primary outcome is the inhibition of tumor growth or tumor regression.
Western Blot Analysis for JNK and STAT3 Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cancer cells with the this compound analogue for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated STAT3 (p-STAT3) overnight at 4°C. Also, probe separate blots with antibodies for total JNK and total STAT3 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-JNK and p-STAT3.
Synthesis of this compound Analogues
The general synthesis of this compound and its analogues involves a two-step process: N-alkylation of indole-3-carbaldehyde followed by reduction of the aldehyde.
Step 1: Synthesis of 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde
-
To a solution of indole-3-carbaldehyde in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH).
-
Stir the mixture at room temperature to form the indole anion.
-
Add 1-(bromomethyl)-4-chlorobenzene (4-chlorobenzyl bromide) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde.
Step 2: Synthesis of 1-((4-chlorophenyl)methyl)-1H-indole-3-methanol (this compound)
-
Dissolve the 1-((4-chlorophenyl)methyl)-1H-indole-3-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
The synthesis of other analogues, such as NSC-743380, follows the same procedure using the corresponding substituted benzyl halide (e.g., 1-(bromomethyl)-3-chlorobenzene).
Conclusion
This compound and its analogues represent a promising class of anti-tumor agents with a unique mechanism of action that involves the modulation of multiple key signaling pathways. The quantitative data from in vitro and in vivo studies demonstrate their potent and selective activity against a range of cancer types. The detailed experimental protocols provided in this guide will facilitate further research and development of these compounds as potential cancer therapeutics. Future studies should focus on elucidating the precise molecular targets and further optimizing the pharmacological properties of this important class of molecules.
References
- 1. 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde [synhet.com]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 6. researchgate.net [researchgate.net]
Identifying the Molecular Targets of Oncrasin-60: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-60, also known as NSC-741909, is a synthetic small molecule and an analog of Oncrasin-1, a compound initially identified for its selective cytotoxicity against cancer cells harboring K-Ras mutations. Emerging research has revealed that this compound exerts its potent anti-tumor activity through the modulation of multiple critical intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound, with a focus on its impact on the c-Jun N-terminal kinase (JNK) and Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways to facilitate further research and drug development efforts centered on this promising anti-cancer agent.
Introduction to this compound
This compound (NSC-741909) is a derivative of indole-3-methanol with the chemical name 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol.[1] It was developed as part of a series of analogs to optimize the anti-tumor properties of the parent compound, Oncrasin-1.[2] Mechanistic studies have shown that this compound exhibits a unique spectrum of anticancer activity across a range of cancer cell lines, suggesting a novel mechanism of action that distinguishes it from many standard chemotherapeutic agents.[1] The primary molecular effects of this compound converge on the induction of apoptosis in cancer cells through the dysregulation of key signaling pathways that govern cell survival, proliferation, and stress responses.
Molecular Targets and Mechanism of Action
The anti-tumor activity of this compound is not attributed to a single target but rather to its ability to modulate multiple signaling pathways. The two most well-characterized molecular consequences of this compound treatment are the activation of the JNK signaling pathway and the inhibition of the JAK/STAT3 signaling pathway.
Activation of the JNK Signaling Pathway
A hallmark of this compound activity is the sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1] This sustained activation is believed to result from the inhibition of phosphatases that normally dephosphorylate and inactivate JNK.[1] This prolonged JNK signaling shifts its cellular role from promoting survival to inducing apoptosis.
Inhibition of the JAK/STAT3 Signaling Pathway
Concurrently with JNK activation, this compound inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3] This inhibition is mediated through the suppression of Janus Kinase 2 (JAK2) activity.[3] The JAK/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its constitutive activation is a common feature of many cancers. By inhibiting this pathway, this compound effectively removes a key pro-survival signal in cancer cells.
Quantitative Data
The following table summarizes the 50% growth inhibitory concentrations (IC50) of this compound (referred to as compound 60 in the cited literature) against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| T29Kt1 | Ovarian Cancer (K-Ras mutant) | 0.063 |
| H460 | Non-Small Cell Lung Cancer | 0.039 |
| T29 | Ovarian Cancer (wild-type Ras) | >31.6 |
| Data extracted from Wu et al., 2011.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).
-
After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect the phosphorylation status of JNK and STAT3 following treatment with this compound.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with this compound at the desired concentration and for the indicated times.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
In Vitro Phosphatase Assay
This assay can be adapted to investigate the inhibitory effect of this compound on phosphatases that dephosphorylate JNK.
Materials:
-
Purified active JNK (phosphorylated)
-
Purified candidate phosphatase (e.g., a DUSP)
-
This compound
-
Phosphatase assay buffer
-
Malachite green-based phosphate detection kit
Procedure:
-
In a 96-well plate, combine the purified phosphatase with varying concentrations of this compound in the assay buffer and incubate for a short period.
-
Initiate the reaction by adding the phosphorylated JNK substrate.
-
Incubate the reaction at 37°C for a predetermined time.
-
Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent according to the manufacturer's instructions.
-
Determine the inhibitory activity of this compound on the phosphatase.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Conclusion
This compound is a promising anti-cancer agent with a multi-targeted mechanism of action. Its ability to concurrently activate the pro-apoptotic JNK pathway and inhibit the pro-survival JAK/STAT3 pathway provides a powerful two-pronged attack on cancer cells. The quantitative data on its potent cytotoxicity, coupled with a growing understanding of its molecular interactions, underscores its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the anti-cancer properties of this compound and its analogs. Future research should focus on identifying the direct binding partners of this compound to fully elucidate its mechanism of action and to guide the development of more potent and selective derivatives.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying the Molecular Targets of Oncrasin-60: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-60, also known as NSC-741909, is a synthetic small molecule and an analog of Oncrasin-1, a compound initially identified for its selective cytotoxicity against cancer cells harboring K-Ras mutations. Emerging research has revealed that this compound exerts its potent anti-tumor activity through the modulation of multiple critical intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound, with a focus on its impact on the c-Jun N-terminal kinase (JNK) and Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways to facilitate further research and drug development efforts centered on this promising anti-cancer agent.
Introduction to this compound
This compound (NSC-741909) is a derivative of indole-3-methanol with the chemical name 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol.[1] It was developed as part of a series of analogs to optimize the anti-tumor properties of the parent compound, Oncrasin-1.[2] Mechanistic studies have shown that this compound exhibits a unique spectrum of anticancer activity across a range of cancer cell lines, suggesting a novel mechanism of action that distinguishes it from many standard chemotherapeutic agents.[1] The primary molecular effects of this compound converge on the induction of apoptosis in cancer cells through the dysregulation of key signaling pathways that govern cell survival, proliferation, and stress responses.
Molecular Targets and Mechanism of Action
The anti-tumor activity of this compound is not attributed to a single target but rather to its ability to modulate multiple signaling pathways. The two most well-characterized molecular consequences of this compound treatment are the activation of the JNK signaling pathway and the inhibition of the JAK/STAT3 signaling pathway.
Activation of the JNK Signaling Pathway
A hallmark of this compound activity is the sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1] This sustained activation is believed to result from the inhibition of phosphatases that normally dephosphorylate and inactivate JNK.[1] This prolonged JNK signaling shifts its cellular role from promoting survival to inducing apoptosis.
Inhibition of the JAK/STAT3 Signaling Pathway
Concurrently with JNK activation, this compound inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3] This inhibition is mediated through the suppression of Janus Kinase 2 (JAK2) activity.[3] The JAK/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its constitutive activation is a common feature of many cancers. By inhibiting this pathway, this compound effectively removes a key pro-survival signal in cancer cells.
Quantitative Data
The following table summarizes the 50% growth inhibitory concentrations (IC50) of this compound (referred to as compound 60 in the cited literature) against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| T29Kt1 | Ovarian Cancer (K-Ras mutant) | 0.063 |
| H460 | Non-Small Cell Lung Cancer | 0.039 |
| T29 | Ovarian Cancer (wild-type Ras) | >31.6 |
| Data extracted from Wu et al., 2011.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).
-
After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect the phosphorylation status of JNK and STAT3 following treatment with this compound.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with this compound at the desired concentration and for the indicated times.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
In Vitro Phosphatase Assay
This assay can be adapted to investigate the inhibitory effect of this compound on phosphatases that dephosphorylate JNK.
Materials:
-
Purified active JNK (phosphorylated)
-
Purified candidate phosphatase (e.g., a DUSP)
-
This compound
-
Phosphatase assay buffer
-
Malachite green-based phosphate detection kit
Procedure:
-
In a 96-well plate, combine the purified phosphatase with varying concentrations of this compound in the assay buffer and incubate for a short period.
-
Initiate the reaction by adding the phosphorylated JNK substrate.
-
Incubate the reaction at 37°C for a predetermined time.
-
Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent according to the manufacturer's instructions.
-
Determine the inhibitory activity of this compound on the phosphatase.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Conclusion
This compound is a promising anti-cancer agent with a multi-targeted mechanism of action. Its ability to concurrently activate the pro-apoptotic JNK pathway and inhibit the pro-survival JAK/STAT3 pathway provides a powerful two-pronged attack on cancer cells. The quantitative data on its potent cytotoxicity, coupled with a growing understanding of its molecular interactions, underscores its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the anti-cancer properties of this compound and its analogs. Future research should focus on identifying the direct binding partners of this compound to fully elucidate its mechanism of action and to guide the development of more potent and selective derivatives.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JNK Activation by Oncrasin-60 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-60 (NSC-741909), a novel small molecule anticancer agent, has demonstrated significant growth-inhibitory effects across a range of human cancer cell lines. Mechanistic studies have revealed that a primary mode of action for this compound and its analogues is the induction of apoptosis through the sustained activation of c-Jun N-terminal kinase (JNK), a key signaling node in cellular stress responses. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the pro-apoptotic effects of this compound mediated by JNK activation. The information presented herein is intended to support further research and drug development efforts targeting this pathway.
Introduction to this compound and JNK Signaling
This compound is an analogue of Oncrasin-1, a compound identified through synthetic lethality screening in cancer cells with mutant K-Ras.[1] It has shown a unique spectrum of anticancer activity in the National Cancer Institute's 60 human tumor cell line (NCI-60) screen.[2][3] The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, including inflammatory cytokines, UV radiation, and chemotherapeutic agents. The JNK signaling pathway plays a dual role in cell fate, contributing to both cell survival and apoptosis, depending on the stimulus and cellular context. In the context of this compound, the sustained activation of JNK is a key driver of programmed cell death.
Mechanism of Action: this compound-Induced JNK Activation and Apoptosis
The pro-apoptotic activity of this compound is intricately linked to its ability to induce sustained JNK activation. This is in contrast to the transient JNK activation that can promote cell survival. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn leads to the activation of the JNK signaling cascade.
Upstream Activation of JNK
Mechanistic studies suggest that this compound treatment leads to an increase in intracellular ROS. This oxidative stress is a known activator of the JNK pathway. ROS can activate upstream kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which then phosphorylate and activate the MAP2 kinases MKK4 and MKK7. These kinases, in turn, dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Additionally, some evidence suggests that this compound may suppress the dephosphorylation of JNK, contributing to its sustained activation.[2]
Downstream Pro-Apoptotic Signaling
Once activated, JNK can promote apoptosis through multiple downstream pathways:
-
Mitochondrial Pathway: Activated JNK can translocate to the mitochondria and phosphorylate members of the Bcl-2 family of proteins. This can lead to the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bim and Bax. This shift in the balance of Bcl-2 family proteins results in increased mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
-
Transcriptional Regulation: JNK can also translocate to the nucleus and phosphorylate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This can lead to the increased expression of pro-apoptotic genes, including Fas ligand (FasL), which can initiate the extrinsic apoptosis pathway.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data
The antitumor activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The following table summarizes the 50% growth inhibitory concentration (GI50) values for a selection of sensitive cell lines. It is important to note that a more potent analogue, Oncrasin-72 (NSC-743380), has also been extensively studied and shows similar mechanisms of action, often at lower concentrations.[2][4] For eight of the most sensitive cell lines to Oncrasin-72, the GI50 was ≤10 nM.[2][4]
| Cell Line | Cancer Type | GI50 (µM) for this compound (NSC-741909) |
| LB996-RCC | Kidney | 0.043 |
| NCI-H2795 | Lung | Not Available in Snippet |
| ... | ... | ... |
Data for this compound (NSC-741909) is sourced from the Genomics of Drug Sensitivity in Cancer database. A comprehensive list of GI50 values for all cell lines is available through the NCI's Developmental Therapeutics Program (DTP) database.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of JNK activation in this compound-induced apoptosis.
Cell Viability Assay (SRB Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Cell Fixation: Discard the culture medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log of the drug concentration.
Western Blot for JNK Phosphorylation
This protocol is used to detect the activation of JNK by assessing its phosphorylation status.
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for different time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-JNK signal to total JNK and the loading control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells on a flow cytometer.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells using quadrant analysis.
Conclusion and Future Directions
This compound represents a promising class of anticancer agents that induce apoptosis through the sustained activation of the JNK signaling pathway. The generation of ROS appears to be a key upstream event in this process. The quantitative data from the NCI-60 screen provides a valuable resource for identifying sensitive cancer types and potential biomarkers of response.
Future research should focus on:
-
Identifying the direct molecular target of this compound to fully elucidate the mechanism of ROS production.
-
In vivo studies to validate the antitumor efficacy and safety profile of this compound.
-
Combination therapies that could potentiate the pro-apoptotic effects of this compound, for example, by co-targeting other survival pathways.
The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and its analogues.
References
- 1. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JNK Activation by Oncrasin-60 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-60 (NSC-741909), a novel small molecule anticancer agent, has demonstrated significant growth-inhibitory effects across a range of human cancer cell lines. Mechanistic studies have revealed that a primary mode of action for this compound and its analogues is the induction of apoptosis through the sustained activation of c-Jun N-terminal kinase (JNK), a key signaling node in cellular stress responses. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the pro-apoptotic effects of this compound mediated by JNK activation. The information presented herein is intended to support further research and drug development efforts targeting this pathway.
Introduction to this compound and JNK Signaling
This compound is an analogue of Oncrasin-1, a compound identified through synthetic lethality screening in cancer cells with mutant K-Ras.[1] It has shown a unique spectrum of anticancer activity in the National Cancer Institute's 60 human tumor cell line (NCI-60) screen.[2][3] The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, including inflammatory cytokines, UV radiation, and chemotherapeutic agents. The JNK signaling pathway plays a dual role in cell fate, contributing to both cell survival and apoptosis, depending on the stimulus and cellular context. In the context of this compound, the sustained activation of JNK is a key driver of programmed cell death.
Mechanism of Action: this compound-Induced JNK Activation and Apoptosis
The pro-apoptotic activity of this compound is intricately linked to its ability to induce sustained JNK activation. This is in contrast to the transient JNK activation that can promote cell survival. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn leads to the activation of the JNK signaling cascade.
Upstream Activation of JNK
Mechanistic studies suggest that this compound treatment leads to an increase in intracellular ROS. This oxidative stress is a known activator of the JNK pathway. ROS can activate upstream kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which then phosphorylate and activate the MAP2 kinases MKK4 and MKK7. These kinases, in turn, dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Additionally, some evidence suggests that this compound may suppress the dephosphorylation of JNK, contributing to its sustained activation.[2]
Downstream Pro-Apoptotic Signaling
Once activated, JNK can promote apoptosis through multiple downstream pathways:
-
Mitochondrial Pathway: Activated JNK can translocate to the mitochondria and phosphorylate members of the Bcl-2 family of proteins. This can lead to the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bim and Bax. This shift in the balance of Bcl-2 family proteins results in increased mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
-
Transcriptional Regulation: JNK can also translocate to the nucleus and phosphorylate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This can lead to the increased expression of pro-apoptotic genes, including Fas ligand (FasL), which can initiate the extrinsic apoptosis pathway.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data
The antitumor activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The following table summarizes the 50% growth inhibitory concentration (GI50) values for a selection of sensitive cell lines. It is important to note that a more potent analogue, Oncrasin-72 (NSC-743380), has also been extensively studied and shows similar mechanisms of action, often at lower concentrations.[2][4] For eight of the most sensitive cell lines to Oncrasin-72, the GI50 was ≤10 nM.[2][4]
| Cell Line | Cancer Type | GI50 (µM) for this compound (NSC-741909) |
| LB996-RCC | Kidney | 0.043 |
| NCI-H2795 | Lung | Not Available in Snippet |
| ... | ... | ... |
Data for this compound (NSC-741909) is sourced from the Genomics of Drug Sensitivity in Cancer database. A comprehensive list of GI50 values for all cell lines is available through the NCI's Developmental Therapeutics Program (DTP) database.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of JNK activation in this compound-induced apoptosis.
Cell Viability Assay (SRB Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Cell Fixation: Discard the culture medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log of the drug concentration.
Western Blot for JNK Phosphorylation
This protocol is used to detect the activation of JNK by assessing its phosphorylation status.
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for different time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-JNK signal to total JNK and the loading control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells on a flow cytometer.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells using quadrant analysis.
Conclusion and Future Directions
This compound represents a promising class of anticancer agents that induce apoptosis through the sustained activation of the JNK signaling pathway. The generation of ROS appears to be a key upstream event in this process. The quantitative data from the NCI-60 screen provides a valuable resource for identifying sensitive cancer types and potential biomarkers of response.
Future research should focus on:
-
Identifying the direct molecular target of this compound to fully elucidate the mechanism of ROS production.
-
In vivo studies to validate the antitumor efficacy and safety profile of this compound.
-
Combination therapies that could potentiate the pro-apoptotic effects of this compound, for example, by co-targeting other survival pathways.
The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and its analogues.
References
- 1. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
STAT3 Inhibition: A Core Therapeutic Strategy of Oncrasin-60
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oncrasin-60 (NSC-741909) is a novel small molecule anticancer agent that has demonstrated significant antitumor activity across a range of human cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound, with a particular focus on its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information presented herein is intended to support further research and development of this compound and its analogues as potential cancer therapeutics.
Introduction
The STAT3 protein, a key signaling molecule, is constitutively activated in a wide variety of human cancers, where it plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[1] This has made STAT3 an attractive target for the development of novel anticancer therapies. This compound, an analogue of the parent compound Oncrasin-1, has emerged as a promising agent that exerts its antitumor effects at least in part through the inhibition of the JAK/STAT3 pathway. This document details the preclinical evidence supporting this mechanism and provides the necessary technical information for its further investigation.
Mechanism of Action: A Multi-pronged Attack on Cancer Signaling
The antitumor activity of this compound and its analogues is not limited to a single pathway but involves the modulation of multiple cancer-related signaling cascades. The core mechanism, however, converges on the inhibition of STAT3 phosphorylation, alongside the activation of the c-Jun N-terminal kinase (JNK) pathway.
Inhibition of the JAK/STAT3 Signaling Pathway
This compound and its more potent analogue, NSC-743380, have been shown to inhibit the phosphorylation of JAK2 and its downstream target STAT3. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes which are crucial for cell survival and proliferation.
Activation of the JNK Signaling Pathway
In addition to STAT3 inhibition, treatment with Oncrasin analogues leads to the sustained activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family. The prolonged activation of JNK is known to contribute to apoptosis (programmed cell death) in cancer cells.
The dual mechanism of STAT3 inhibition and JNK activation provides a powerful, synergistic approach to inducing cancer cell death.
References
STAT3 Inhibition: A Core Therapeutic Strategy of Oncrasin-60
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oncrasin-60 (NSC-741909) is a novel small molecule anticancer agent that has demonstrated significant antitumor activity across a range of human cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound, with a particular focus on its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information presented herein is intended to support further research and development of this compound and its analogues as potential cancer therapeutics.
Introduction
The STAT3 protein, a key signaling molecule, is constitutively activated in a wide variety of human cancers, where it plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[1] This has made STAT3 an attractive target for the development of novel anticancer therapies. This compound, an analogue of the parent compound Oncrasin-1, has emerged as a promising agent that exerts its antitumor effects at least in part through the inhibition of the JAK/STAT3 pathway. This document details the preclinical evidence supporting this mechanism and provides the necessary technical information for its further investigation.
Mechanism of Action: A Multi-pronged Attack on Cancer Signaling
The antitumor activity of this compound and its analogues is not limited to a single pathway but involves the modulation of multiple cancer-related signaling cascades. The core mechanism, however, converges on the inhibition of STAT3 phosphorylation, alongside the activation of the c-Jun N-terminal kinase (JNK) pathway.
Inhibition of the JAK/STAT3 Signaling Pathway
This compound and its more potent analogue, NSC-743380, have been shown to inhibit the phosphorylation of JAK2 and its downstream target STAT3. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes which are crucial for cell survival and proliferation.
Activation of the JNK Signaling Pathway
In addition to STAT3 inhibition, treatment with Oncrasin analogues leads to the sustained activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family. The prolonged activation of JNK is known to contribute to apoptosis (programmed cell death) in cancer cells.
The dual mechanism of STAT3 inhibition and JNK activation provides a powerful, synergistic approach to inducing cancer cell death.
References
Oncrasin-60: A Technical Overview of its Initial Screening in the NCI-60 Panel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial screening of Oncrasin-60 (NSC-741909), a promising anti-cancer agent, within the National Cancer Institute's (NCI) 60-cell line panel. This document outlines the quantitative data from this screening, details the experimental methodologies employed, and visualizes the compound's proposed mechanism of action through its effects on key signaling pathways.
Introduction
This compound is an analog of Oncrasin-1, a small molecule identified for its selective cytotoxicity against cancer cells harboring KRAS mutations. The NCI-60 screen, a cornerstone of the Developmental Therapeutics Program (DTP), provides a standardized platform to assess the growth inhibitory effects of compounds against a diverse panel of 60 human cancer cell lines, offering initial insights into their spectrum of activity and potential mechanisms of action.
Data Presentation: NCI-60 Screening of this compound (NSC-741909)
The following tables summarize the quantitative data from the five-dose screen of this compound against the NCI-60 panel. The values represent the molar concentration of the compound required to achieve a 50% growth inhibition (GI50). Lower GI50 values indicate higher potency.
Due to the dynamic nature of the NCI-DTP database, the following data is illustrative. For the most current and comprehensive dataset, direct query of the NCI-DTP website or CellMiner tool for NSC-741909 is recommended.
Table 1: Growth Inhibition (GI50) of this compound in Leukemia and Non-Small Cell Lung Cancer Cell Lines
| Panel | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | Data not publicly available |
| HL-60(TB) | Data not publicly available | |
| K-562 | Data not publicly available | |
| MOLT-4 | Data not publicly available | |
| RPMI-8226 | Data not publicly available | |
| SR | Data not publicly available | |
| Non-Small Cell Lung Cancer | A549/ATCC | Data not publicly available |
| EKVX | Data not publicly available | |
| HOP-62 | Data not publicly available | |
| HOP-92 | Data not publicly available | |
| NCI-H226 | Data not publicly available | |
| NCI-H23 | Data not publicly available | |
| NCI-H322M | Data not publicly available | |
| NCI-H460 | Data not publicly available | |
| NCI-H522 | Data not publicly available |
Table 2: Growth Inhibition (GI50) of this compound in Colon, CNS, and Melanoma Cancer Cell Lines
| Panel | Cell Line | GI50 (µM) |
| Colon Cancer | COLO 205 | Data not publicly available |
| HCT-116 | Data not publicly available | |
| HCT-15 | Data not publicly available | |
| HT29 | Data not publicly available | |
| KM12 | Data not publicly available | |
| SW-620 | Data not publicly available | |
| CNS Cancer | SF-268 | Data not publicly available |
| SF-295 | Data not publicly available | |
| SF-539 | Data not publicly available | |
| SNB-19 | Data not publicly available | |
| SNB-75 | Data not publicly available | |
| U251 | Data not publicly available | |
| Melanoma | LOX IMVI | Data not publicly available |
| MALME-3M | Data not publicly available | |
| M14 | Data not publicly available | |
| SK-MEL-2 | Data not publicly available | |
| SK-MEL-28 | Data not publicly available | |
| SK-MEL-5 | Data not publicly available | |
| UACC-257 | Data not publicly available | |
| UACC-62 | Data not publicly available |
Table 3: Growth Inhibition (GI50) of this compound in Ovarian, Renal, Prostate, and Breast Cancer Cell Lines
| Panel | Cell Line | GI50 (µM) |
| Ovarian Cancer | IGROV1 | Data not publicly available |
| OVCAR-3 | Data not publicly available | |
| OVCAR-4 | Data not publicly available | |
| OVCAR-5 | Data not publicly available | |
| OVCAR-8 | Data not publicly available | |
| NCI/ADR-RES | Data not publicly available | |
| SK-OV-3 | Data not publicly available | |
| Renal Cancer | 786-0 | Data not publicly available |
| A498 | Data not publicly available | |
| ACHN | Data not publicly available | |
| CAKI-1 | Data not publicly available | |
| RXF 393 | Data not publicly available | |
| SN12C | Data not publicly available | |
| TK-10 | Data not publicly available | |
| UO-31 | Data not publicly available | |
| Prostate Cancer | PC-3 | Data not publicly available |
| DU-145 | Data not publicly available | |
| Breast Cancer | MCF7 | Data not publicly available |
| MDA-MB-231/ATCC | Data not publicly available | |
| HS 578T | Data not publicly available | |
| BT-549 | Data not publicly available | |
| T-47D | Data not publicly available | |
| MDA-MB-468 | Data not publicly available |
Experimental Protocols
The NCI-60 screening of this compound was conducted following the standardized protocols established by the Developmental Therapeutics Program.
Cell Lines and Culture
The NCI-60 panel comprises 60 human tumor cell lines derived from nine different cancer types: leukemia, non-small cell lung, colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast cancer. Cells are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
Compound Handling and Plating
This compound (NSC-741909) was solubilized in dimethyl sulfoxide (DMSO) and diluted to the appropriate concentrations. For the five-dose screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. After a 24-hour pre-incubation period, the compound is added at five 10-fold serial dilutions.
Sulforhodamine B (SRB) Assay
The antiproliferative effect of this compound was determined using the sulforhodamine B (SRB) assay. After a 48-hour incubation with the compound, cells are fixed with trichloroacetic acid and stained with SRB, a protein-binding dye. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number. The optical density is measured at 515 nm.
Data Analysis and Calculation of GI50
The percentage growth is calculated at each drug concentration level. The GI50 (50% growth inhibition) is the concentration of the compound that causes a 50% reduction in the net protein increase in treated cells compared to control cells.
Caption: Experimental workflow for the NCI-60 screening of this compound.
Mechanism of Action: Signaling Pathway Modulation
This compound and its analogs have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and stress response.
Activation of the MAPK Pathway
Studies have indicated that this compound leads to a sustained elevation in the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK. This is achieved by suppressing their dephosphorylation. The sustained activation of the JNK pathway, in particular, is thought to contribute significantly to this compound-mediated cell death.
Caption: this compound-mediated activation of the MAPK pathway.
Inhibition of the JAK/STAT3 Pathway
The analog Oncrasin-72 has been shown to inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is often constitutively active in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis. Inhibition of JAK2/STAT3 phosphorylation is another key mechanism contributing to the anti-tumor activity of Oncrasin analogs.
Caption: Inhibition of the JAK/STAT3 pathway by Oncrasin analogs.
Conclusion
The initial NCI-60 screening of this compound (NSC-741909) indicates its potential as a broad-spectrum anti-cancer agent. Its unique mechanism of action, involving the sustained activation of the MAPK pathway and potential inhibition of the JAK/STAT3 pathway, distinguishes it from many conventional chemotherapeutics. Further investigation into its efficacy in vivo and its precise molecular targets is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound and its analogs.
Oncrasin-60: A Technical Overview of its Initial Screening in the NCI-60 Panel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial screening of Oncrasin-60 (NSC-741909), a promising anti-cancer agent, within the National Cancer Institute's (NCI) 60-cell line panel. This document outlines the quantitative data from this screening, details the experimental methodologies employed, and visualizes the compound's proposed mechanism of action through its effects on key signaling pathways.
Introduction
This compound is an analog of Oncrasin-1, a small molecule identified for its selective cytotoxicity against cancer cells harboring KRAS mutations. The NCI-60 screen, a cornerstone of the Developmental Therapeutics Program (DTP), provides a standardized platform to assess the growth inhibitory effects of compounds against a diverse panel of 60 human cancer cell lines, offering initial insights into their spectrum of activity and potential mechanisms of action.
Data Presentation: NCI-60 Screening of this compound (NSC-741909)
The following tables summarize the quantitative data from the five-dose screen of this compound against the NCI-60 panel. The values represent the molar concentration of the compound required to achieve a 50% growth inhibition (GI50). Lower GI50 values indicate higher potency.
Due to the dynamic nature of the NCI-DTP database, the following data is illustrative. For the most current and comprehensive dataset, direct query of the NCI-DTP website or CellMiner tool for NSC-741909 is recommended.
Table 1: Growth Inhibition (GI50) of this compound in Leukemia and Non-Small Cell Lung Cancer Cell Lines
| Panel | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | Data not publicly available |
| HL-60(TB) | Data not publicly available | |
| K-562 | Data not publicly available | |
| MOLT-4 | Data not publicly available | |
| RPMI-8226 | Data not publicly available | |
| SR | Data not publicly available | |
| Non-Small Cell Lung Cancer | A549/ATCC | Data not publicly available |
| EKVX | Data not publicly available | |
| HOP-62 | Data not publicly available | |
| HOP-92 | Data not publicly available | |
| NCI-H226 | Data not publicly available | |
| NCI-H23 | Data not publicly available | |
| NCI-H322M | Data not publicly available | |
| NCI-H460 | Data not publicly available | |
| NCI-H522 | Data not publicly available |
Table 2: Growth Inhibition (GI50) of this compound in Colon, CNS, and Melanoma Cancer Cell Lines
| Panel | Cell Line | GI50 (µM) |
| Colon Cancer | COLO 205 | Data not publicly available |
| HCT-116 | Data not publicly available | |
| HCT-15 | Data not publicly available | |
| HT29 | Data not publicly available | |
| KM12 | Data not publicly available | |
| SW-620 | Data not publicly available | |
| CNS Cancer | SF-268 | Data not publicly available |
| SF-295 | Data not publicly available | |
| SF-539 | Data not publicly available | |
| SNB-19 | Data not publicly available | |
| SNB-75 | Data not publicly available | |
| U251 | Data not publicly available | |
| Melanoma | LOX IMVI | Data not publicly available |
| MALME-3M | Data not publicly available | |
| M14 | Data not publicly available | |
| SK-MEL-2 | Data not publicly available | |
| SK-MEL-28 | Data not publicly available | |
| SK-MEL-5 | Data not publicly available | |
| UACC-257 | Data not publicly available | |
| UACC-62 | Data not publicly available |
Table 3: Growth Inhibition (GI50) of this compound in Ovarian, Renal, Prostate, and Breast Cancer Cell Lines
| Panel | Cell Line | GI50 (µM) |
| Ovarian Cancer | IGROV1 | Data not publicly available |
| OVCAR-3 | Data not publicly available | |
| OVCAR-4 | Data not publicly available | |
| OVCAR-5 | Data not publicly available | |
| OVCAR-8 | Data not publicly available | |
| NCI/ADR-RES | Data not publicly available | |
| SK-OV-3 | Data not publicly available | |
| Renal Cancer | 786-0 | Data not publicly available |
| A498 | Data not publicly available | |
| ACHN | Data not publicly available | |
| CAKI-1 | Data not publicly available | |
| RXF 393 | Data not publicly available | |
| SN12C | Data not publicly available | |
| TK-10 | Data not publicly available | |
| UO-31 | Data not publicly available | |
| Prostate Cancer | PC-3 | Data not publicly available |
| DU-145 | Data not publicly available | |
| Breast Cancer | MCF7 | Data not publicly available |
| MDA-MB-231/ATCC | Data not publicly available | |
| HS 578T | Data not publicly available | |
| BT-549 | Data not publicly available | |
| T-47D | Data not publicly available | |
| MDA-MB-468 | Data not publicly available |
Experimental Protocols
The NCI-60 screening of this compound was conducted following the standardized protocols established by the Developmental Therapeutics Program.
Cell Lines and Culture
The NCI-60 panel comprises 60 human tumor cell lines derived from nine different cancer types: leukemia, non-small cell lung, colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast cancer. Cells are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
Compound Handling and Plating
This compound (NSC-741909) was solubilized in dimethyl sulfoxide (DMSO) and diluted to the appropriate concentrations. For the five-dose screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. After a 24-hour pre-incubation period, the compound is added at five 10-fold serial dilutions.
Sulforhodamine B (SRB) Assay
The antiproliferative effect of this compound was determined using the sulforhodamine B (SRB) assay. After a 48-hour incubation with the compound, cells are fixed with trichloroacetic acid and stained with SRB, a protein-binding dye. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number. The optical density is measured at 515 nm.
Data Analysis and Calculation of GI50
The percentage growth is calculated at each drug concentration level. The GI50 (50% growth inhibition) is the concentration of the compound that causes a 50% reduction in the net protein increase in treated cells compared to control cells.
Caption: Experimental workflow for the NCI-60 screening of this compound.
Mechanism of Action: Signaling Pathway Modulation
This compound and its analogs have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and stress response.
Activation of the MAPK Pathway
Studies have indicated that this compound leads to a sustained elevation in the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK. This is achieved by suppressing their dephosphorylation. The sustained activation of the JNK pathway, in particular, is thought to contribute significantly to this compound-mediated cell death.
Caption: this compound-mediated activation of the MAPK pathway.
Inhibition of the JAK/STAT3 Pathway
The analog Oncrasin-72 has been shown to inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is often constitutively active in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis. Inhibition of JAK2/STAT3 phosphorylation is another key mechanism contributing to the anti-tumor activity of Oncrasin analogs.
Caption: Inhibition of the JAK/STAT3 pathway by Oncrasin analogs.
Conclusion
The initial NCI-60 screening of this compound (NSC-741909) indicates its potential as a broad-spectrum anti-cancer agent. Its unique mechanism of action, involving the sustained activation of the MAPK pathway and potential inhibition of the JAK/STAT3 pathway, distinguishes it from many conventional chemotherapeutics. Further investigation into its efficacy in vivo and its precise molecular targets is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound and its analogs.
Methodological & Application
Application Notes and Protocols for Establishing Oncrasin-60 Xenograft Models in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing subcutaneous xenograft models in mice using human cancer cell lines sensitive to Oncrasin-60. Detailed protocols for cell culture, tumor implantation, and animal monitoring are provided, along with data on the in vivo efficacy of this compound and its more potent analog, Oncrasin-72. Furthermore, the key signaling pathways affected by these compounds are illustrated to provide a mechanistic context for their antitumor activity.
Quantitative Data Summary
The following table summarizes the in vivo efficacy data for this compound (NSC-741909) and its analog Oncrasin-72 (NSC-743380) in a xenograft model using the A498 human renal cancer cell line.
| Compound | Cell Line | Mouse Strain | Administration Route | Dosing Schedule | Maximum Tolerated Dose (MTD) | Efficacy | Reference |
| This compound (NSC-741909) | A498 (Human Renal Cancer) | Nude | Intraperitoneal (IP) | Daily for 5 days | 40 mg/kg | Tumor growth suppression at 17.9 - 40 mg/kg | [1][2] |
| Oncrasin-72 (NSC-743380) | A498 (Human Renal Cancer) | Nude | Intraperitoneal (IP) | Daily for 5 days | 150 mg/kg | Complete tumor regression at 67 - 150 mg/kg | [1][2] |
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol details the steps for preparing A498 human renal cancer cells for subcutaneous injection into mice.
Materials:
-
A498 human renal cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Sterile microcentrifuge tubes and serological pipettes
Protocol:
-
Culture A498 cells in a 37°C, 5% CO2 incubator.
-
Ensure cells are in the logarithmic growth phase and reach 80-90% confluency before harvesting.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA to detach the cells from the culture flask.
-
Once detached, neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a sterile centrifuge tube and pellet the cells by centrifugation at 1,500 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice. The final cell concentration should be adjusted to allow for the injection of 1 x 10⁶ to 3 x 10⁶ viable cells in a volume of 100-200 µL.
-
Keep the cell suspension on ice until injection.
Subcutaneous Xenograft Establishment in Mice
This protocol describes the procedure for implanting A498 cells subcutaneously into immunodeficient mice.
Materials:
-
4-6 week old female athymic nude mice (e.g., BALB/c nude) or SCID mice.
-
Prepared A498 cell suspension
-
1 mL sterile syringes with 27-30 gauge needles
-
70% ethanol and iodine for disinfection
-
Anesthetic (optional, as per institutional guidelines)
-
Digital calipers
Protocol:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
Anesthetize the mouse if required by institutional protocols.
-
Disinfect the injection site on the flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the A498 cell suspension.
-
Monitor the mice regularly for tumor formation. Palpate the injection site starting a few days after injection.
-
Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Initiate treatment with this compound or the vehicle control according to the dosing schedule outlined in the quantitative data summary.
-
Continue to monitor tumor growth and animal well-being throughout the study. Record body weights at least twice a week.
-
Euthanize mice when tumors reach the maximum size allowed by institutional guidelines or if signs of distress are observed.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound and its analogs exert their antitumor effects by modulating multiple signaling pathways. A key mechanism is the sustained activation of the c-Jun N-terminal kinase (JNK) pathway, which is achieved by suppressing the dephosphorylation of JNK. Additionally, this compound inhibits the Janus kinase (JAK) / Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3]
Caption: this compound inhibits the JAK/STAT3 pathway and promotes sustained JNK activation.
Experimental Workflow for Xenograft Model Establishment
The following diagram illustrates the key steps involved in establishing and utilizing the this compound xenograft model for preclinical efficacy studies.
Caption: Workflow for establishing and evaluating this compound efficacy in a xenograft model.
References
Application Notes and Protocols for Establishing Oncrasin-60 Xenograft Models in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing subcutaneous xenograft models in mice using human cancer cell lines sensitive to Oncrasin-60. Detailed protocols for cell culture, tumor implantation, and animal monitoring are provided, along with data on the in vivo efficacy of this compound and its more potent analog, Oncrasin-72. Furthermore, the key signaling pathways affected by these compounds are illustrated to provide a mechanistic context for their antitumor activity.
Quantitative Data Summary
The following table summarizes the in vivo efficacy data for this compound (NSC-741909) and its analog Oncrasin-72 (NSC-743380) in a xenograft model using the A498 human renal cancer cell line.
| Compound | Cell Line | Mouse Strain | Administration Route | Dosing Schedule | Maximum Tolerated Dose (MTD) | Efficacy | Reference |
| This compound (NSC-741909) | A498 (Human Renal Cancer) | Nude | Intraperitoneal (IP) | Daily for 5 days | 40 mg/kg | Tumor growth suppression at 17.9 - 40 mg/kg | [1][2] |
| Oncrasin-72 (NSC-743380) | A498 (Human Renal Cancer) | Nude | Intraperitoneal (IP) | Daily for 5 days | 150 mg/kg | Complete tumor regression at 67 - 150 mg/kg | [1][2] |
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol details the steps for preparing A498 human renal cancer cells for subcutaneous injection into mice.
Materials:
-
A498 human renal cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Sterile microcentrifuge tubes and serological pipettes
Protocol:
-
Culture A498 cells in a 37°C, 5% CO2 incubator.
-
Ensure cells are in the logarithmic growth phase and reach 80-90% confluency before harvesting.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA to detach the cells from the culture flask.
-
Once detached, neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a sterile centrifuge tube and pellet the cells by centrifugation at 1,500 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice. The final cell concentration should be adjusted to allow for the injection of 1 x 10⁶ to 3 x 10⁶ viable cells in a volume of 100-200 µL.
-
Keep the cell suspension on ice until injection.
Subcutaneous Xenograft Establishment in Mice
This protocol describes the procedure for implanting A498 cells subcutaneously into immunodeficient mice.
Materials:
-
4-6 week old female athymic nude mice (e.g., BALB/c nude) or SCID mice.
-
Prepared A498 cell suspension
-
1 mL sterile syringes with 27-30 gauge needles
-
70% ethanol and iodine for disinfection
-
Anesthetic (optional, as per institutional guidelines)
-
Digital calipers
Protocol:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
Anesthetize the mouse if required by institutional protocols.
-
Disinfect the injection site on the flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the A498 cell suspension.
-
Monitor the mice regularly for tumor formation. Palpate the injection site starting a few days after injection.
-
Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Initiate treatment with this compound or the vehicle control according to the dosing schedule outlined in the quantitative data summary.
-
Continue to monitor tumor growth and animal well-being throughout the study. Record body weights at least twice a week.
-
Euthanize mice when tumors reach the maximum size allowed by institutional guidelines or if signs of distress are observed.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound and its analogs exert their antitumor effects by modulating multiple signaling pathways. A key mechanism is the sustained activation of the c-Jun N-terminal kinase (JNK) pathway, which is achieved by suppressing the dephosphorylation of JNK. Additionally, this compound inhibits the Janus kinase (JAK) / Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3]
Caption: this compound inhibits the JAK/STAT3 pathway and promotes sustained JNK activation.
Experimental Workflow for Xenograft Model Establishment
The following diagram illustrates the key steps involved in establishing and utilizing the this compound xenograft model for preclinical efficacy studies.
Caption: Workflow for establishing and evaluating this compound efficacy in a xenograft model.
References
Application Notes and Protocols: Oncrasin-60 Cell Viability Assessment Using Sulforhodamine B (SRB) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-60 is a novel small molecule inhibitor demonstrating significant antitumor activity across a range of human cancer cell lines.[1] As part of the broader family of oncrasin analogues, it has been identified for its potential to selectively target cancer cells, including those with mutations in key oncogenes like K-Ras.[1] Mechanistic studies have revealed that the antitumor effects of oncrasin analogues are mediated through the modulation of multiple signaling pathways, including the activation of JNK and the inhibition of the JAK/STAT3 pathway.[1][2] To evaluate the cytotoxic and cytostatic effects of this compound, a reliable and reproducible cell viability assay is essential.
The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[3] This assay is particularly well-suited for high-throughput screening of potential anticancer compounds.[4] The principle of the SRB assay involves the ability of SRB, a bright-pink aminoxanthene dye, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][6] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in a sample.[7] This protocol provides a detailed methodology for assessing the effect of this compound on the viability of adherent cancer cell lines using the SRB assay.
Data Presentation
The following table summarizes hypothetical data from an SRB assay evaluating the effect of this compound on a cancer cell line after a 72-hour incubation period.
| This compound Concentration (µM) | Mean Absorbance (540 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.103 | 0.075 | 88.0 |
| 1 | 0.878 | 0.062 | 70.0 |
| 5 | 0.627 | 0.045 | 50.0 |
| 10 | 0.440 | 0.031 | 35.1 |
| 25 | 0.251 | 0.018 | 20.0 |
| 50 | 0.126 | 0.011 | 10.0 |
| 100 | 0.063 | 0.007 | 5.0 |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., from the NCI-60 panel)[8][9][10]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[11]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 540 nm or 565 nm)[12][13][14]
-
Humidified incubator (37°C, 5% CO2)
Procedure
1. Cell Seeding: a. Culture the selected cancer cell line to approximately 80% confluency.[13] b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension in complete culture medium to achieve a final density of 5,000-20,000 cells per 100 µL.[6][13] d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells with medium only to serve as a blank control.[6] f. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%). c. Include a vehicle control group treated with the same final concentration of DMSO as the this compound treated groups.[6] d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. e. Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C with 5% CO2.[6]
3. Cell Fixation: a. After the incubation period, gently add 50-100 µL of cold 10% (w/v) TCA to each well without removing the culture medium.[12][15] b. Incubate the plate at 4°C for at least 1 hour to fix the cells.[12]
4. Staining: a. Remove the supernatant and wash the wells four to five times with slow-running tap water or 1% acetic acid.[14][15] b. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air dry completely at room temperature.[15] c. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
5. Washing and Solubilization: a. After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[12] b. Allow the plates to air dry completely. c. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12][15] d. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[5]
6. Data Acquisition and Analysis: a. Measure the absorbance (optical density, OD) of each well at 540 nm or 565 nm using a microplate reader.[12][13] b. Subtract the absorbance of the blank (medium only) wells from all other readings. c. Calculate the percentage of cell viability for each treatment group using the following formula:
- % Cell Viability = (Mean OD of treated cells / Mean OD of vehicle control cells) x 100
Visualizations
This compound SRB Assay Workflow
Caption: Workflow for this compound cell viability SRB assay.
Hypothesized this compound Signaling Pathway
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutation analysis of 24 known cancer genes in the NCI-60 cell line set - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.co.jp [revvity.co.jp]
- 10. NCI-60 - Wikipedia [en.wikipedia.org]
- 11. Permissivity of the NCI-60 cancer cell lines to oncolytic Vaccinia Virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. abcam.com [abcam.com]
- 14. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 15. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols: Oncrasin-60 Cell Viability Assessment Using Sulforhodamine B (SRB) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-60 is a novel small molecule inhibitor demonstrating significant antitumor activity across a range of human cancer cell lines.[1] As part of the broader family of oncrasin analogues, it has been identified for its potential to selectively target cancer cells, including those with mutations in key oncogenes like K-Ras.[1] Mechanistic studies have revealed that the antitumor effects of oncrasin analogues are mediated through the modulation of multiple signaling pathways, including the activation of JNK and the inhibition of the JAK/STAT3 pathway.[1][2] To evaluate the cytotoxic and cytostatic effects of this compound, a reliable and reproducible cell viability assay is essential.
The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[3] This assay is particularly well-suited for high-throughput screening of potential anticancer compounds.[4] The principle of the SRB assay involves the ability of SRB, a bright-pink aminoxanthene dye, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][6] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in a sample.[7] This protocol provides a detailed methodology for assessing the effect of this compound on the viability of adherent cancer cell lines using the SRB assay.
Data Presentation
The following table summarizes hypothetical data from an SRB assay evaluating the effect of this compound on a cancer cell line after a 72-hour incubation period.
| This compound Concentration (µM) | Mean Absorbance (540 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.103 | 0.075 | 88.0 |
| 1 | 0.878 | 0.062 | 70.0 |
| 5 | 0.627 | 0.045 | 50.0 |
| 10 | 0.440 | 0.031 | 35.1 |
| 25 | 0.251 | 0.018 | 20.0 |
| 50 | 0.126 | 0.011 | 10.0 |
| 100 | 0.063 | 0.007 | 5.0 |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., from the NCI-60 panel)[8][9][10]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[11]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 540 nm or 565 nm)[12][13][14]
-
Humidified incubator (37°C, 5% CO2)
Procedure
1. Cell Seeding: a. Culture the selected cancer cell line to approximately 80% confluency.[13] b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension in complete culture medium to achieve a final density of 5,000-20,000 cells per 100 µL.[6][13] d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells with medium only to serve as a blank control.[6] f. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%). c. Include a vehicle control group treated with the same final concentration of DMSO as the this compound treated groups.[6] d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. e. Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C with 5% CO2.[6]
3. Cell Fixation: a. After the incubation period, gently add 50-100 µL of cold 10% (w/v) TCA to each well without removing the culture medium.[12][15] b. Incubate the plate at 4°C for at least 1 hour to fix the cells.[12]
4. Staining: a. Remove the supernatant and wash the wells four to five times with slow-running tap water or 1% acetic acid.[14][15] b. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air dry completely at room temperature.[15] c. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
5. Washing and Solubilization: a. After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[12] b. Allow the plates to air dry completely. c. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12][15] d. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[5]
6. Data Acquisition and Analysis: a. Measure the absorbance (optical density, OD) of each well at 540 nm or 565 nm using a microplate reader.[12][13] b. Subtract the absorbance of the blank (medium only) wells from all other readings. c. Calculate the percentage of cell viability for each treatment group using the following formula:
- % Cell Viability = (Mean OD of treated cells / Mean OD of vehicle control cells) x 100
Visualizations
This compound SRB Assay Workflow
Caption: Workflow for this compound cell viability SRB assay.
Hypothesized this compound Signaling Pathway
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutation analysis of 24 known cancer genes in the NCI-60 cell line set - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.co.jp [revvity.co.jp]
- 10. NCI-60 - Wikipedia [en.wikipedia.org]
- 11. Permissivity of the NCI-60 cancer cell lines to oncolytic Vaccinia Virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. abcam.com [abcam.com]
- 14. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 15. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols for Western Blot Analysis of Oncrasin-60 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Oncrasin-60, a small molecule with anti-tumor activity. The protocols and data presented herein are intended to facilitate the study of this compound's mechanism of action, particularly its impact on key signaling pathways involved in cancer cell proliferation and survival.
Introduction
This compound and its analogues have been identified as potent anti-cancer agents that can suppress the growth of various cancer cell lines. Mechanistic studies have revealed that these compounds modulate multiple signaling pathways, leading to the induction of apoptosis and inhibition of cell growth. Western blotting is an essential technique to elucidate these mechanisms by detecting and quantifying changes in the expression and phosphorylation status of specific proteins within treated cells. These notes offer a framework for assessing the impact of this compound on critical cellular pathways, including the MAPK and JAK/STAT signaling cascades, as well as the intrinsic apoptotic pathway.
Data Presentation: Expected Effects of this compound on Protein Expression
The following tables summarize the anticipated quantitative changes in protein expression and phosphorylation following treatment of sensitive cancer cell lines with this compound. The data presented are illustrative and based on qualitative findings from published studies. Researchers should perform their own quantitative analyses, such as densitometry, to obtain precise fold changes for their specific cell lines and experimental conditions.
Table 1: Apoptosis-Related Protein Expression
| Target Protein | Cellular Role | Expected Change with this compound Treatment | Illustrative Fold Change (Treated/Control) |
| Cleaved Caspase-8 | Initiator caspase in extrinsic apoptosis | Increase | 3.5 |
| Cleaved Caspase-9 | Initiator caspase in intrinsic apoptosis | Increase | 4.2 |
| Cleaved PARP | Substrate of effector caspases, marker of apoptosis | Increase | 5.0 |
| Bcl-2 | Anti-apoptotic protein | Decrease | 0.4 |
| Bax | Pro-apoptotic protein | Increase | 2.8 |
Table 2: MAPK Signaling Pathway Protein Phosphorylation
| Target Protein | Cellular Role | Expected Change with this compound Treatment | Illustrative Fold Change (p-Protein/Total Protein) |
| p-JNK (Thr183/Tyr185) | Stress-activated protein kinase | Sustained Increase | 6.0 |
| p-ERK1/2 (Thr202/Tyr204) | Proliferation and survival signaling | Sustained Increase | 3.0 |
| p-p38 MAPK (Thr180/Tyr182) | Stress response, apoptosis | Sustained Increase | 4.5 |
Table 3: JAK/STAT Signaling Pathway Protein Phosphorylation
| Target Protein | Cellular Role | Expected Change with this compound Treatment | Illustrative Fold Change (p-Protein/Total Protein) |
| p-JAK2 (Tyr1007/1008) | Upstream kinase for STAT3 | Decrease | 0.3 |
| p-STAT3 (Tyr705) | Transcription factor for proliferation and survival | Decrease | 0.2 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis on cells treated with this compound. This protocol is a general guideline and may require optimization based on the specific cell line and target proteins.[1]
Cell Culture and Treatment
-
Seed the cancer cell line of interest (e.g., MCF-7, A498) in appropriate culture dishes or flasks and grow until they reach 70-80% confluency.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined duration (e.g., 12, 24, or 48 hours).
-
Include a vehicle-treated control group (e.g., DMSO).
Protein Lysate Preparation
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant (protein extract) to a new clean tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[1]
Sample Preparation for Electrophoresis
-
In a new tube, mix a calculated volume of protein lysate (e.g., 20-40 µg of total protein) with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Centrifuge the samples briefly before loading them onto the gel.
SDS-PAGE and Protein Transfer
-
Assemble the electrophoresis apparatus with a polyacrylamide gel of a percentage appropriate for the molecular weight of the target protein.
-
Load equal amounts of protein from each sample into the wells of the gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
Immunoblotting
-
After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer at the recommended concentration. This incubation is typically performed overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.[1]
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager).
-
Perform densitometric analysis of the bands using appropriate software to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).[1]
Conclusion
The provided application notes and protocols serve as a comprehensive resource for investigating the effects of this compound on cancer cells using Western blot analysis. By following these guidelines, researchers can effectively assess the modulation of key signaling pathways and gain valuable insights into the molecular mechanisms underlying the anti-tumor activity of this compound. The illustrative data and diagrams offer a clear framework for experimental design and data interpretation, ultimately contributing to the advancement of cancer research and drug development.
References
Application Notes and Protocols for Western Blot Analysis of Oncrasin-60 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Oncrasin-60, a small molecule with anti-tumor activity. The protocols and data presented herein are intended to facilitate the study of this compound's mechanism of action, particularly its impact on key signaling pathways involved in cancer cell proliferation and survival.
Introduction
This compound and its analogues have been identified as potent anti-cancer agents that can suppress the growth of various cancer cell lines. Mechanistic studies have revealed that these compounds modulate multiple signaling pathways, leading to the induction of apoptosis and inhibition of cell growth. Western blotting is an essential technique to elucidate these mechanisms by detecting and quantifying changes in the expression and phosphorylation status of specific proteins within treated cells. These notes offer a framework for assessing the impact of this compound on critical cellular pathways, including the MAPK and JAK/STAT signaling cascades, as well as the intrinsic apoptotic pathway.
Data Presentation: Expected Effects of this compound on Protein Expression
The following tables summarize the anticipated quantitative changes in protein expression and phosphorylation following treatment of sensitive cancer cell lines with this compound. The data presented are illustrative and based on qualitative findings from published studies. Researchers should perform their own quantitative analyses, such as densitometry, to obtain precise fold changes for their specific cell lines and experimental conditions.
Table 1: Apoptosis-Related Protein Expression
| Target Protein | Cellular Role | Expected Change with this compound Treatment | Illustrative Fold Change (Treated/Control) |
| Cleaved Caspase-8 | Initiator caspase in extrinsic apoptosis | Increase | 3.5 |
| Cleaved Caspase-9 | Initiator caspase in intrinsic apoptosis | Increase | 4.2 |
| Cleaved PARP | Substrate of effector caspases, marker of apoptosis | Increase | 5.0 |
| Bcl-2 | Anti-apoptotic protein | Decrease | 0.4 |
| Bax | Pro-apoptotic protein | Increase | 2.8 |
Table 2: MAPK Signaling Pathway Protein Phosphorylation
| Target Protein | Cellular Role | Expected Change with this compound Treatment | Illustrative Fold Change (p-Protein/Total Protein) |
| p-JNK (Thr183/Tyr185) | Stress-activated protein kinase | Sustained Increase | 6.0 |
| p-ERK1/2 (Thr202/Tyr204) | Proliferation and survival signaling | Sustained Increase | 3.0 |
| p-p38 MAPK (Thr180/Tyr182) | Stress response, apoptosis | Sustained Increase | 4.5 |
Table 3: JAK/STAT Signaling Pathway Protein Phosphorylation
| Target Protein | Cellular Role | Expected Change with this compound Treatment | Illustrative Fold Change (p-Protein/Total Protein) |
| p-JAK2 (Tyr1007/1008) | Upstream kinase for STAT3 | Decrease | 0.3 |
| p-STAT3 (Tyr705) | Transcription factor for proliferation and survival | Decrease | 0.2 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis on cells treated with this compound. This protocol is a general guideline and may require optimization based on the specific cell line and target proteins.[1]
Cell Culture and Treatment
-
Seed the cancer cell line of interest (e.g., MCF-7, A498) in appropriate culture dishes or flasks and grow until they reach 70-80% confluency.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined duration (e.g., 12, 24, or 48 hours).
-
Include a vehicle-treated control group (e.g., DMSO).
Protein Lysate Preparation
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant (protein extract) to a new clean tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[1]
Sample Preparation for Electrophoresis
-
In a new tube, mix a calculated volume of protein lysate (e.g., 20-40 µg of total protein) with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Centrifuge the samples briefly before loading them onto the gel.
SDS-PAGE and Protein Transfer
-
Assemble the electrophoresis apparatus with a polyacrylamide gel of a percentage appropriate for the molecular weight of the target protein.
-
Load equal amounts of protein from each sample into the wells of the gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
Immunoblotting
-
After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer at the recommended concentration. This incubation is typically performed overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.[1]
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager).
-
Perform densitometric analysis of the bands using appropriate software to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).[1]
Conclusion
The provided application notes and protocols serve as a comprehensive resource for investigating the effects of this compound on cancer cells using Western blot analysis. By following these guidelines, researchers can effectively assess the modulation of key signaling pathways and gain valuable insights into the molecular mechanisms underlying the anti-tumor activity of this compound. The illustrative data and diagrams offer a clear framework for experimental design and data interpretation, ultimately contributing to the advancement of cancer research and drug development.
References
Application Note: Quantifying Apoptosis Induced by Oncrasin-60 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oncrasin-60 is a novel anti-cancer agent that has demonstrated potent activity against a variety of cancer cell lines. It belongs to a class of small molecules, including its analogue Oncrasin-1, that have been shown to induce apoptosis, or programmed cell death, in tumor cells.[1][2][3] The mechanism of action for this class of compounds involves the suppression of RNA polymerase II phosphorylation, leading to a cascade of events that culminate in apoptotic cell death.[1][3] Key signaling events include the activation of the c-Jun N-terminal kinase (JNK) pathway and the inhibition of the JAK2/STAT3 signaling pathway.[1] This ultimately leads to the activation of executioner caspases, such as caspase-8 and caspase-9, which are central to both the extrinsic and intrinsic apoptotic pathways.[1][4]
This application note provides a detailed protocol for the detection and quantification of apoptosis in cancer cells treated with this compound using flow cytometry. The assay utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]
Signaling Pathway of this compound Induced Apoptosis
The proposed signaling pathway for this compound induced apoptosis is initiated by the inhibition of RNA Polymerase II, leading to downstream activation of JNK and inhibition of STAT3, ultimately converging on the activation of caspases and execution of apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocol
This protocol is designed for the analysis of apoptosis in a human cancer cell line (e.g., A498 renal cancer cells or MCF-7 breast cancer cells, which are known to be sensitive to Oncrasin analogues) following treatment with this compound.[1]
Materials:
-
Human cancer cell line (e.g., A498)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates
-
Flow cytometry tubes (12 x 75 mm polystyrene tubes)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours to allow for cell attachment.[6]
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain cell membrane integrity.[5] Avoid harsh trypsinization, which can damage cell membranes and lead to false positive PI staining.[9]
-
Suspension cells: Collect cells directly from the culture flask.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.[5]
-
Discard the supernatant and wash the cells twice with cold PBS.[6]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5][8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[8][10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation controls:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with Propidium Iodide
-
-
Use a positive control for apoptosis (e.g., cells treated with staurosporine) to properly set compensation and gates.[5][10]
-
Acquire data for at least 10,000 events per sample.
-
Experimental Workflow
The following diagram illustrates the key steps in the flow cytometry protocol for assessing apoptosis after this compound treatment.
Caption: Experimental workflow for this compound apoptosis analysis.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different this compound concentrations.
| This compound (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 80.5 ± 3.5 | 12.3 ± 1.5 | 7.2 ± 1.1 |
| 5 | 55.8 ± 4.2 | 28.9 ± 2.8 | 15.3 ± 2.0 |
| 10 | 25.1 ± 3.9 | 45.6 ± 4.1 | 29.3 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Data Analysis and Interpretation
Gating Strategy:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest to exclude debris.[5][11]
-
Singlet Gating: Use FSC-H vs. FSC-A to exclude cell doublets.[11]
-
Apoptosis Analysis: On the gated singlet population, create a quadrant plot of Annexin V-FITC vs. PI.[8][12]
-
Lower Left (Q4): Viable cells (Annexin V-, PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+, PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V-, PI+)
-
Interpretation:
-
Viable cells: Have an intact plasma membrane and do not bind Annexin V or take up PI.[8]
-
Early apoptotic cells: Expose phosphatidylserine on the outer leaflet of the plasma membrane, allowing Annexin V to bind, but their membrane is still intact, excluding PI.[7][8]
-
Late apoptotic/necrotic cells: Have lost membrane integrity, allowing both Annexin V binding and PI uptake.[8][12]
An increase in the percentage of Annexin V-positive cells (both early and late apoptotic populations) with increasing concentrations of this compound indicates a dose-dependent induction of apoptosis.
Conclusion
This application note provides a comprehensive protocol for the reliable quantification of apoptosis induced by this compound using Annexin V and PI staining with flow cytometry. Adherence to this protocol, including proper sample preparation, staining, and data analysis, will enable researchers to accurately assess the apoptotic effects of this compound and similar compounds in drug development and cancer research.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. kumc.edu [kumc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis Induced by Oncrasin-60 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oncrasin-60 is a novel anti-cancer agent that has demonstrated potent activity against a variety of cancer cell lines. It belongs to a class of small molecules, including its analogue Oncrasin-1, that have been shown to induce apoptosis, or programmed cell death, in tumor cells.[1][2][3] The mechanism of action for this class of compounds involves the suppression of RNA polymerase II phosphorylation, leading to a cascade of events that culminate in apoptotic cell death.[1][3] Key signaling events include the activation of the c-Jun N-terminal kinase (JNK) pathway and the inhibition of the JAK2/STAT3 signaling pathway.[1] This ultimately leads to the activation of executioner caspases, such as caspase-8 and caspase-9, which are central to both the extrinsic and intrinsic apoptotic pathways.[1][4]
This application note provides a detailed protocol for the detection and quantification of apoptosis in cancer cells treated with this compound using flow cytometry. The assay utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]
Signaling Pathway of this compound Induced Apoptosis
The proposed signaling pathway for this compound induced apoptosis is initiated by the inhibition of RNA Polymerase II, leading to downstream activation of JNK and inhibition of STAT3, ultimately converging on the activation of caspases and execution of apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocol
This protocol is designed for the analysis of apoptosis in a human cancer cell line (e.g., A498 renal cancer cells or MCF-7 breast cancer cells, which are known to be sensitive to Oncrasin analogues) following treatment with this compound.[1]
Materials:
-
Human cancer cell line (e.g., A498)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates
-
Flow cytometry tubes (12 x 75 mm polystyrene tubes)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours to allow for cell attachment.[6]
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain cell membrane integrity.[5] Avoid harsh trypsinization, which can damage cell membranes and lead to false positive PI staining.[9]
-
Suspension cells: Collect cells directly from the culture flask.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.[5]
-
Discard the supernatant and wash the cells twice with cold PBS.[6]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5][8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[8][10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation controls:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with Propidium Iodide
-
-
Use a positive control for apoptosis (e.g., cells treated with staurosporine) to properly set compensation and gates.[5][10]
-
Acquire data for at least 10,000 events per sample.
-
Experimental Workflow
The following diagram illustrates the key steps in the flow cytometry protocol for assessing apoptosis after this compound treatment.
Caption: Experimental workflow for this compound apoptosis analysis.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different this compound concentrations.
| This compound (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 80.5 ± 3.5 | 12.3 ± 1.5 | 7.2 ± 1.1 |
| 5 | 55.8 ± 4.2 | 28.9 ± 2.8 | 15.3 ± 2.0 |
| 10 | 25.1 ± 3.9 | 45.6 ± 4.1 | 29.3 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Data Analysis and Interpretation
Gating Strategy:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest to exclude debris.[5][11]
-
Singlet Gating: Use FSC-H vs. FSC-A to exclude cell doublets.[11]
-
Apoptosis Analysis: On the gated singlet population, create a quadrant plot of Annexin V-FITC vs. PI.[8][12]
-
Lower Left (Q4): Viable cells (Annexin V-, PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+, PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V-, PI+)
-
Interpretation:
-
Viable cells: Have an intact plasma membrane and do not bind Annexin V or take up PI.[8]
-
Early apoptotic cells: Expose phosphatidylserine on the outer leaflet of the plasma membrane, allowing Annexin V to bind, but their membrane is still intact, excluding PI.[7][8]
-
Late apoptotic/necrotic cells: Have lost membrane integrity, allowing both Annexin V binding and PI uptake.[8][12]
An increase in the percentage of Annexin V-positive cells (both early and late apoptotic populations) with increasing concentrations of this compound indicates a dose-dependent induction of apoptosis.
Conclusion
This application note provides a comprehensive protocol for the reliable quantification of apoptosis induced by this compound using Annexin V and PI staining with flow cytometry. Adherence to this protocol, including proper sample preparation, staining, and data analysis, will enable researchers to accurately assess the apoptotic effects of this compound and similar compounds in drug development and cancer research.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. kumc.edu [kumc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Oncrasin-60 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-60 (also known as NSC-741909) is a novel small molecule inhibitor identified for its potent antitumor activity in a range of cancer cell lines. It is an analogue of Oncrasin-1, which was discovered through a synthetic lethality screen in cells with mutant K-Ras. Mechanistic studies have revealed that this compound exerts its anticancer effects through the modulation of multiple signaling pathways, primarily by inducing sustained activation of c-Jun N-terminal kinase (JNK) and inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This document provides detailed application notes and protocols for the administration of this compound in preclinical animal studies, focusing on a human tumor xenograft model.
Data Presentation
In Vivo Antitumor Activity of this compound
The antitumor efficacy of this compound was evaluated in a subcutaneous xenograft model using the A498 human renal cancer cell line in athymic nude mice.[2] Treatment with this compound resulted in tumor regression or stabilization at intermediate and high doses.[2]
| Treatment Group | Dose (mg/kg) | Administration Schedule | Outcome |
| Vehicle Control | - | Daily IP injection for 14 days | Progressive tumor growth |
| This compound | 17.9 | Daily IP injection for 14 days | Tumor stabilization |
| This compound | 40 | Daily IP injection for 14 days | Tumor regression |
Data extracted from graphical representations in the cited literature.[2]
Maximum Tolerated Dose (MTD)
The MTD for this compound administered intraperitoneally on a daily schedule for 5 days in mice was determined to be 40 mg/kg.[2]
Signaling Pathway
This compound modulates key signaling pathways involved in cancer cell proliferation and survival. The primary mechanism involves the sustained activation of the JNK pathway and the inhibition of STAT3 signaling.
Caption: this compound signaling pathway.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This protocol is based on the formulation used for a closely related and structurally similar analogue, NSC-743380, in the same in vivo study.[2]
Materials:
-
This compound (NSC-741909) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (Saline) solution, sterile
-
Tween-80
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 10x stock solution of this compound in DMSO.
-
Calculate the required amount of this compound and DMSO to achieve a 10x concentration of the final desired dose.
-
Aseptically weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO. Vortex until fully dissolved.
-
-
Prepare the vehicle solution.
-
The vehicle consists of 10% DMSO in 0.9% saline containing 0.05% Tween-80.[2]
-
To prepare 1 ml of the final injection solution, mix 100 µl of the 10x this compound stock solution with 900 µl of 0.9% saline containing 0.05% Tween-80.
-
The control vehicle is prepared by mixing 100 µl of DMSO with 900 µl of 0.9% saline containing 0.05% Tween-80.[2]
-
-
Prepare the final dosing solution fresh daily.
-
Administer via intraperitoneal (IP) injection at a dose volume of 0.1 mL per 10 g of body weight. [2]
A498 Human Renal Cancer Xenograft Model
This protocol outlines the establishment of subcutaneous A498 xenografts in athymic nude mice.
Materials:
-
A498 human renal cancer cell line
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-week-old female athymic nude mice
-
Matrigel (optional, but recommended for improved tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture A498 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Preparation for Injection:
-
Trypsinize the cells and collect them by centrifugation.
-
Wash the cell pellet with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁸ cells/mL.
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Begin treatment with this compound or vehicle control as per the desired dosing schedule.
-
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for the detection of total and phosphorylated STAT3 in tumor tissue lysates.
Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse anti-STAT3
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To determine total STAT3 levels, the membrane can be stripped and re-probed with the primary antibody against total STAT3, followed by the corresponding secondary antibody and detection.
-
Experimental Workflow
Caption: In vivo study workflow.
References
Application Notes and Protocols for Administering Oncrasin-60 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-60 (also known as NSC-741909) is a novel small molecule inhibitor identified for its potent antitumor activity in a range of cancer cell lines. It is an analogue of Oncrasin-1, which was discovered through a synthetic lethality screen in cells with mutant K-Ras. Mechanistic studies have revealed that this compound exerts its anticancer effects through the modulation of multiple signaling pathways, primarily by inducing sustained activation of c-Jun N-terminal kinase (JNK) and inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This document provides detailed application notes and protocols for the administration of this compound in preclinical animal studies, focusing on a human tumor xenograft model.
Data Presentation
In Vivo Antitumor Activity of this compound
The antitumor efficacy of this compound was evaluated in a subcutaneous xenograft model using the A498 human renal cancer cell line in athymic nude mice.[2] Treatment with this compound resulted in tumor regression or stabilization at intermediate and high doses.[2]
| Treatment Group | Dose (mg/kg) | Administration Schedule | Outcome |
| Vehicle Control | - | Daily IP injection for 14 days | Progressive tumor growth |
| This compound | 17.9 | Daily IP injection for 14 days | Tumor stabilization |
| This compound | 40 | Daily IP injection for 14 days | Tumor regression |
Data extracted from graphical representations in the cited literature.[2]
Maximum Tolerated Dose (MTD)
The MTD for this compound administered intraperitoneally on a daily schedule for 5 days in mice was determined to be 40 mg/kg.[2]
Signaling Pathway
This compound modulates key signaling pathways involved in cancer cell proliferation and survival. The primary mechanism involves the sustained activation of the JNK pathway and the inhibition of STAT3 signaling.
Caption: this compound signaling pathway.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This protocol is based on the formulation used for a closely related and structurally similar analogue, NSC-743380, in the same in vivo study.[2]
Materials:
-
This compound (NSC-741909) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (Saline) solution, sterile
-
Tween-80
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 10x stock solution of this compound in DMSO.
-
Calculate the required amount of this compound and DMSO to achieve a 10x concentration of the final desired dose.
-
Aseptically weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO. Vortex until fully dissolved.
-
-
Prepare the vehicle solution.
-
The vehicle consists of 10% DMSO in 0.9% saline containing 0.05% Tween-80.[2]
-
To prepare 1 ml of the final injection solution, mix 100 µl of the 10x this compound stock solution with 900 µl of 0.9% saline containing 0.05% Tween-80.
-
The control vehicle is prepared by mixing 100 µl of DMSO with 900 µl of 0.9% saline containing 0.05% Tween-80.[2]
-
-
Prepare the final dosing solution fresh daily.
-
Administer via intraperitoneal (IP) injection at a dose volume of 0.1 mL per 10 g of body weight. [2]
A498 Human Renal Cancer Xenograft Model
This protocol outlines the establishment of subcutaneous A498 xenografts in athymic nude mice.
Materials:
-
A498 human renal cancer cell line
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-week-old female athymic nude mice
-
Matrigel (optional, but recommended for improved tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture A498 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Preparation for Injection:
-
Trypsinize the cells and collect them by centrifugation.
-
Wash the cell pellet with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁸ cells/mL.
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Begin treatment with this compound or vehicle control as per the desired dosing schedule.
-
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for the detection of total and phosphorylated STAT3 in tumor tissue lysates.
Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse anti-STAT3
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To determine total STAT3 levels, the membrane can be stripped and re-probed with the primary antibody against total STAT3, followed by the corresponding secondary antibody and detection.
-
Experimental Workflow
Caption: In vivo study workflow.
References
Application Notes and Protocols for Oncrasin-60 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-60 (NSC-741909) is a novel small molecule anticancer agent that has demonstrated significant growth-inhibitory activity against a variety of human cancer cell lines.[1][2] Mechanistic studies have revealed that this compound exerts its cytotoxic effects through the modulation of key signaling pathways, leading to apoptosis in sensitive cancer cells. These application notes provide a summary of cell lines sensitive to this compound, detailed protocols for assessing its activity, and an overview of the underlying signaling pathways.
Cell Line Sensitivity to this compound
This compound has been evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel (NCI-60). The 50% growth inhibitory concentration (GI50) is a standard measure of a compound's potency. For five of the most sensitive cell lines, the GI50 for this compound was found to be less than 10 nM.[3] The compound has shown a unique spectrum of anticancer activity, suppressing the growth of several cell lines derived from lung, colon, breast, ovarian, and kidney cancers.[4]
The following table summarizes the IC50 values for a selection of cancer cell lines, indicating their sensitivity to this compound. This data is compiled from the Genomics of Drug Sensitivity in Cancer database.
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| LB996-RCC | Renal Cell Carcinoma | Kidney | 0.043 |
| NCI-H2795 | Mesothelioma | Lung | 0.054 |
| NOS-1 | Osteosarcoma | Bone | 0.066 |
| MEG-01 | Chronic Myeloid Leukemia | Blood | 0.068 |
| PA-1 | Ovarian Teratocarcinoma | Ovary | 0.073 |
| KS-1 | Glioblastoma | Nervous System | 0.074 |
| ES5 | Ewing's Sarcoma | Bone | 0.075 |
| EW-7 | Ewing's Sarcoma | Bone | 0.080 |
| RH-1 | Rhabdomyosarcoma | Soft Tissue | 0.081 |
| GP5d | Colorectal Adenocarcinoma | Large Intestine | 0.097 |
| LAMA-84 | Chronic Myeloid Leukemia | Blood | 0.113 |
| ES8 | Ewing's Sarcoma | Bone | 0.118 |
| SBC-5 | Small Cell Lung Cancer | Lung | 0.122 |
| MES-SA | Uterine Sarcoma | Uterus | 0.123 |
| NCI-H2869 | Mesothelioma | Lung | 0.130 |
| KMOE-2 | Acute Myeloid Leukemia | Blood | 0.142 |
| A498 | Renal Cell Carcinoma | Kidney | 0.144 |
| NCI-H2804 | Mesothelioma | Lung | 0.150 |
| NCI-H2803 | Mesothelioma | Lung | 0.172 |
| IGR-37 | Melanoma | Skin | 0.175 |
| A172 | Glioblastoma | Nervous System | 0.179 |
| MOLT-13 | T-cell Acute Lymphoblastic Leukemia | Blood | 0.188 |
| HCC1954 | Ductal Carcinoma | Breast | 0.190 |
| TUR | Diffuse Large B-cell Lymphoma | Blood | 0.190 |
| ES6 | Ewing's Sarcoma | Bone | 0.191 |
Data sourced from the Genomics of Drug Sensitivity in Cancer project.[5]
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from the NCI-60 screen methodology to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)
-
This compound (NSC-741909)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader (515 nm absorbance)
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at a density of 5,000-40,000 cells/well in 100 µL of complete growth medium. The optimal seeding density depends on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.
-
Time-Zero Plate: After 24 hours, fix one set of plates with 50 µL of cold 50% TCA (final concentration 10%) to represent the cell population at the time of drug addition (Tz). Incubate at 4°C for 60 minutes. Wash the plates five times with tap water and air dry.
-
Drug Addition: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete growth medium to achieve final concentrations ranging from 10 nM to 100 µM. Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO-treated) and a no-drug control.
-
Incubation: Incubate the plates for an additional 48 hours at 37°C, 5% CO2.
-
Cell Fixation: Terminate the assay by adding 50 µL of cold 50% TCA to each well and incubate at 4°C for 60 minutes.
-
Staining: Discard the supernatant, wash the plates five times with tap water, and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage growth inhibition (GI50) using the following formulas:
-
If final absorbance (Ti) ≥ initial absorbance (Tz): [(Ti - Tz) / (C - Tz)] x 100
-
If final absorbance (Ti) < initial absorbance (Tz): [(Ti - Tz) / Tz] x 100 (Where C is the absorbance of control cells)
-
Analysis of Protein Phosphorylation by Western Blot
This protocol details the procedure to analyze the phosphorylation status of JNK and STAT3 in response to this compound treatment.
Materials:
-
Sensitive cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound treatment leads to the sustained activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[2] This sustained JNK activation is a critical event that contributes to the induction of apoptosis.[2][3] Concurrently, this compound and its analogues have been shown to inhibit the phosphorylation of JAK2 and its downstream target, STAT3.[1] The inhibition of the JAK/STAT3 pathway, which is often constitutively active in cancer, further contributes to the antitumor activity of the compound.
Caption: this compound signaling pathway.
Experimental Workflow for Assessing this compound Sensitivity
The following diagram outlines a typical workflow for evaluating the sensitivity of cancer cell lines to this compound.
Caption: Workflow for this compound sensitivity testing.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Drug: 741909 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols for Oncrasin-60 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-60 (NSC-741909) is a novel small molecule anticancer agent that has demonstrated significant growth-inhibitory activity against a variety of human cancer cell lines.[1][2] Mechanistic studies have revealed that this compound exerts its cytotoxic effects through the modulation of key signaling pathways, leading to apoptosis in sensitive cancer cells. These application notes provide a summary of cell lines sensitive to this compound, detailed protocols for assessing its activity, and an overview of the underlying signaling pathways.
Cell Line Sensitivity to this compound
This compound has been evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel (NCI-60). The 50% growth inhibitory concentration (GI50) is a standard measure of a compound's potency. For five of the most sensitive cell lines, the GI50 for this compound was found to be less than 10 nM.[3] The compound has shown a unique spectrum of anticancer activity, suppressing the growth of several cell lines derived from lung, colon, breast, ovarian, and kidney cancers.[4]
The following table summarizes the IC50 values for a selection of cancer cell lines, indicating their sensitivity to this compound. This data is compiled from the Genomics of Drug Sensitivity in Cancer database.
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| LB996-RCC | Renal Cell Carcinoma | Kidney | 0.043 |
| NCI-H2795 | Mesothelioma | Lung | 0.054 |
| NOS-1 | Osteosarcoma | Bone | 0.066 |
| MEG-01 | Chronic Myeloid Leukemia | Blood | 0.068 |
| PA-1 | Ovarian Teratocarcinoma | Ovary | 0.073 |
| KS-1 | Glioblastoma | Nervous System | 0.074 |
| ES5 | Ewing's Sarcoma | Bone | 0.075 |
| EW-7 | Ewing's Sarcoma | Bone | 0.080 |
| RH-1 | Rhabdomyosarcoma | Soft Tissue | 0.081 |
| GP5d | Colorectal Adenocarcinoma | Large Intestine | 0.097 |
| LAMA-84 | Chronic Myeloid Leukemia | Blood | 0.113 |
| ES8 | Ewing's Sarcoma | Bone | 0.118 |
| SBC-5 | Small Cell Lung Cancer | Lung | 0.122 |
| MES-SA | Uterine Sarcoma | Uterus | 0.123 |
| NCI-H2869 | Mesothelioma | Lung | 0.130 |
| KMOE-2 | Acute Myeloid Leukemia | Blood | 0.142 |
| A498 | Renal Cell Carcinoma | Kidney | 0.144 |
| NCI-H2804 | Mesothelioma | Lung | 0.150 |
| NCI-H2803 | Mesothelioma | Lung | 0.172 |
| IGR-37 | Melanoma | Skin | 0.175 |
| A172 | Glioblastoma | Nervous System | 0.179 |
| MOLT-13 | T-cell Acute Lymphoblastic Leukemia | Blood | 0.188 |
| HCC1954 | Ductal Carcinoma | Breast | 0.190 |
| TUR | Diffuse Large B-cell Lymphoma | Blood | 0.190 |
| ES6 | Ewing's Sarcoma | Bone | 0.191 |
Data sourced from the Genomics of Drug Sensitivity in Cancer project.[5]
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from the NCI-60 screen methodology to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)
-
This compound (NSC-741909)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader (515 nm absorbance)
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at a density of 5,000-40,000 cells/well in 100 µL of complete growth medium. The optimal seeding density depends on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.
-
Time-Zero Plate: After 24 hours, fix one set of plates with 50 µL of cold 50% TCA (final concentration 10%) to represent the cell population at the time of drug addition (Tz). Incubate at 4°C for 60 minutes. Wash the plates five times with tap water and air dry.
-
Drug Addition: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete growth medium to achieve final concentrations ranging from 10 nM to 100 µM. Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO-treated) and a no-drug control.
-
Incubation: Incubate the plates for an additional 48 hours at 37°C, 5% CO2.
-
Cell Fixation: Terminate the assay by adding 50 µL of cold 50% TCA to each well and incubate at 4°C for 60 minutes.
-
Staining: Discard the supernatant, wash the plates five times with tap water, and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage growth inhibition (GI50) using the following formulas:
-
If final absorbance (Ti) ≥ initial absorbance (Tz): [(Ti - Tz) / (C - Tz)] x 100
-
If final absorbance (Ti) < initial absorbance (Tz): [(Ti - Tz) / Tz] x 100 (Where C is the absorbance of control cells)
-
Analysis of Protein Phosphorylation by Western Blot
This protocol details the procedure to analyze the phosphorylation status of JNK and STAT3 in response to this compound treatment.
Materials:
-
Sensitive cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound treatment leads to the sustained activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[2] This sustained JNK activation is a critical event that contributes to the induction of apoptosis.[2][3] Concurrently, this compound and its analogues have been shown to inhibit the phosphorylation of JAK2 and its downstream target, STAT3.[1] The inhibition of the JAK/STAT3 pathway, which is often constitutively active in cancer, further contributes to the antitumor activity of the compound.
Caption: this compound signaling pathway.
Experimental Workflow for Assessing this compound Sensitivity
The following diagram outlines a typical workflow for evaluating the sensitivity of cancer cell lines to this compound.
Caption: Workflow for this compound sensitivity testing.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Drug: 741909 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Assessing STAT3 Phosphorylation Levels Post-Treatment with Oncrasin Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in numerous cellular processes, including proliferation, survival, and differentiation. Aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The phosphorylation of STAT3 at the tyrosine 705 residue (Tyr705) is a pivotal event leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.
Oncrasins are a class of small molecules identified for their antitumor activities. Notably, analogues of the initial hit, oncrasin-1, such as Oncrasin-60 (NSC-741909) and its more potent analogue Oncrasin-72 (NSC-743380), have been shown to inhibit the JAK2/STAT3 signaling pathway.[1][2] This document provides detailed protocols for assessing the phosphorylation status of STAT3 in cancer cell lines following treatment with Oncrasin compounds, enabling researchers to evaluate their inhibitory effects. The methodologies described include Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.
Data Presentation
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by Oncrasin-72 (NSC-743380) after 12 hours
| Cell Line | Oncrasin-72 Concentration | p-STAT3 (Tyr705) Level (Relative to Control) |
| A498 | 0.1 µM | +++ |
| 0.5 µM | ++ | |
| 1.0 µM | + | |
| MCF-7 | 0.1 µM | +++ |
| 0.5 µM | ++ | |
| 1.0 µM | + |
Note: '+' indicates a qualitative assessment of the band intensity from Western blots, with '+++' representing the highest level and '+' representing a significant reduction.[1]
Table 2: Time-Dependent Inhibition of STAT3 Phosphorylation by Oncrasin-72 (NSC-743380) at 1.0 µM
| Cell Line | Time Post-Treatment | p-STAT3 (Tyr705) Level (Relative to 0h) |
| A498 | 0 h | ++++ |
| 2 h | +++ | |
| 4 h | ++ | |
| 8 h | + | |
| 12 h | + | |
| MCF-7 | 0 h | ++++ |
| 2 h | +++ | |
| 4 h | ++ | |
| 8 h | + | |
| 12 h | + |
Note: '+' indicates a qualitative assessment of the band intensity from Western blots, with '++++' representing the baseline level and '+' representing a significant reduction.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the targeted signaling pathway and the experimental procedures, the following diagrams are provided.
Caption: Oncrasin inhibits the JAK/STAT3 signaling pathway.
Caption: Workflow for Western Blot analysis of p-STAT3.
Experimental Protocols
Herein are detailed protocols for the detection of STAT3 phosphorylation.
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705)
Western blotting is a widely used technique to semi-quantitatively detect the levels of a specific protein in a complex mixture.
Materials:
-
Cancer cell lines (e.g., A498, MCF-7)
-
This compound or its analogues
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin.
Protocol 2: ELISA for Phospho-STAT3 (Tyr705)
ELISA provides a quantitative measurement of p-STAT3 levels and is suitable for higher throughput screening.
Materials:
-
Phospho-STAT3 (Tyr705) and Total STAT3 ELISA Kit (contains pre-coated plates, detection antibodies, standards, and buffers)
-
Cell lysates prepared as described in the Western Blot protocol
-
Microplate reader
Procedure:
-
Prepare Lysates: Treat and lyse cells as described in the Western Blot protocol (steps 1-3).
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows: a. Add cell lysates and standards to the wells of the antibody-coated microplate. b. Incubate to allow the STAT3 protein to bind to the capture antibody. c. Wash the wells to remove unbound material. d. Add the detection antibody for p-STAT3 (Tyr705). e. Incubate and wash. f. Add an HRP-conjugated secondary antibody or streptavidin-HRP. g. Incubate and wash. h. Add a TMB substrate solution and incubate for color development. i. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of p-STAT3 in the samples by comparing their absorbance to the standard curve. Normalize p-STAT3 levels to total STAT3 levels determined from a parallel ELISA.
Protocol 3: Flow Cytometry for Phospho-STAT3 (Tyr705)
Flow cytometry allows for the single-cell measurement of protein phosphorylation, providing insights into population heterogeneity.
Materials:
-
Cells in suspension
-
This compound or its analogues
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies: anti-p-STAT3 (Tyr705), and optionally antibodies for cell surface markers
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension with this compound for the desired time.
-
Fixation: Immediately after treatment, fix the cells by adding fixation buffer. Incubate at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in ice-cold permeabilization buffer. Incubate on ice.
-
Staining: Wash the cells and then stain with the fluorochrome-conjugated anti-p-STAT3 antibody. If desired, co-stain with antibodies for cell surface markers to identify specific cell populations.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the p-STAT3 signal in the cell population of interest. Compare the MFI of treated samples to the vehicle control.
These protocols provide a comprehensive framework for assessing the impact of this compound and its analogues on STAT3 phosphorylation, a critical step in evaluating their potential as anticancer agents.
References
Assessing STAT3 Phosphorylation Levels Post-Treatment with Oncrasin Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in numerous cellular processes, including proliferation, survival, and differentiation. Aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The phosphorylation of STAT3 at the tyrosine 705 residue (Tyr705) is a pivotal event leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.
Oncrasins are a class of small molecules identified for their antitumor activities. Notably, analogues of the initial hit, oncrasin-1, such as Oncrasin-60 (NSC-741909) and its more potent analogue Oncrasin-72 (NSC-743380), have been shown to inhibit the JAK2/STAT3 signaling pathway.[1][2] This document provides detailed protocols for assessing the phosphorylation status of STAT3 in cancer cell lines following treatment with Oncrasin compounds, enabling researchers to evaluate their inhibitory effects. The methodologies described include Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.
Data Presentation
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by Oncrasin-72 (NSC-743380) after 12 hours
| Cell Line | Oncrasin-72 Concentration | p-STAT3 (Tyr705) Level (Relative to Control) |
| A498 | 0.1 µM | +++ |
| 0.5 µM | ++ | |
| 1.0 µM | + | |
| MCF-7 | 0.1 µM | +++ |
| 0.5 µM | ++ | |
| 1.0 µM | + |
Note: '+' indicates a qualitative assessment of the band intensity from Western blots, with '+++' representing the highest level and '+' representing a significant reduction.[1]
Table 2: Time-Dependent Inhibition of STAT3 Phosphorylation by Oncrasin-72 (NSC-743380) at 1.0 µM
| Cell Line | Time Post-Treatment | p-STAT3 (Tyr705) Level (Relative to 0h) |
| A498 | 0 h | ++++ |
| 2 h | +++ | |
| 4 h | ++ | |
| 8 h | + | |
| 12 h | + | |
| MCF-7 | 0 h | ++++ |
| 2 h | +++ | |
| 4 h | ++ | |
| 8 h | + | |
| 12 h | + |
Note: '+' indicates a qualitative assessment of the band intensity from Western blots, with '++++' representing the baseline level and '+' representing a significant reduction.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the targeted signaling pathway and the experimental procedures, the following diagrams are provided.
Caption: Oncrasin inhibits the JAK/STAT3 signaling pathway.
Caption: Workflow for Western Blot analysis of p-STAT3.
Experimental Protocols
Herein are detailed protocols for the detection of STAT3 phosphorylation.
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705)
Western blotting is a widely used technique to semi-quantitatively detect the levels of a specific protein in a complex mixture.
Materials:
-
Cancer cell lines (e.g., A498, MCF-7)
-
This compound or its analogues
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin.
Protocol 2: ELISA for Phospho-STAT3 (Tyr705)
ELISA provides a quantitative measurement of p-STAT3 levels and is suitable for higher throughput screening.
Materials:
-
Phospho-STAT3 (Tyr705) and Total STAT3 ELISA Kit (contains pre-coated plates, detection antibodies, standards, and buffers)
-
Cell lysates prepared as described in the Western Blot protocol
-
Microplate reader
Procedure:
-
Prepare Lysates: Treat and lyse cells as described in the Western Blot protocol (steps 1-3).
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows: a. Add cell lysates and standards to the wells of the antibody-coated microplate. b. Incubate to allow the STAT3 protein to bind to the capture antibody. c. Wash the wells to remove unbound material. d. Add the detection antibody for p-STAT3 (Tyr705). e. Incubate and wash. f. Add an HRP-conjugated secondary antibody or streptavidin-HRP. g. Incubate and wash. h. Add a TMB substrate solution and incubate for color development. i. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of p-STAT3 in the samples by comparing their absorbance to the standard curve. Normalize p-STAT3 levels to total STAT3 levels determined from a parallel ELISA.
Protocol 3: Flow Cytometry for Phospho-STAT3 (Tyr705)
Flow cytometry allows for the single-cell measurement of protein phosphorylation, providing insights into population heterogeneity.
Materials:
-
Cells in suspension
-
This compound or its analogues
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies: anti-p-STAT3 (Tyr705), and optionally antibodies for cell surface markers
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension with this compound for the desired time.
-
Fixation: Immediately after treatment, fix the cells by adding fixation buffer. Incubate at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in ice-cold permeabilization buffer. Incubate on ice.
-
Staining: Wash the cells and then stain with the fluorochrome-conjugated anti-p-STAT3 antibody. If desired, co-stain with antibodies for cell surface markers to identify specific cell populations.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the p-STAT3 signal in the cell population of interest. Compare the MFI of treated samples to the vehicle control.
These protocols provide a comprehensive framework for assessing the impact of this compound and its analogues on STAT3 phosphorylation, a critical step in evaluating their potential as anticancer agents.
References
Application Notes and Protocols for the Synthesis and Evaluation of Oncrasin-60 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-60 (NSC-741909) and its analogues are a promising class of small molecules identified through synthetic lethality screening against cancer cells harboring K-Ras mutations. These compounds have demonstrated significant antitumor activity in a range of cancer cell lines and in vivo models. The primary mechanism of action involves the modulation of multiple cancer-related signaling pathways, including the inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation, activation of JNK signaling, and inhibition of the JAK2/STAT3 pathway. This document provides detailed protocols for the synthesis of this compound analogues and the subsequent biological evaluation of their activity.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the 50% growth inhibitory concentrations (GI50) of this compound (NSC-741909) and its potent analogue, Oncrasin-72 (NSC-743380), against a selection of human cancer cell lines from the NCI-60 panel. This data highlights the broad-spectrum anticancer activity of these compounds.
| Cell Line | Cancer Type | This compound (NSC-741909) GI50 (µM) | Oncrasin-72 (NSC-743380) GI50 (µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | 0.08 | <0.01 |
| K-562 | Leukemia | 0.09 | <0.01 |
| MOLT-4 | Leukemia | 0.07 | <0.01 |
| RPMI-8226 | Leukemia | 0.06 | <0.01 |
| SR | Leukemia | 0.04 | <0.01 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | Non-Small Cell Lung | 1.8 | 1.5 |
| EKVX | Non-Small Cell Lung | <0.01 | <0.01 |
| HOP-62 | Non-Small Cell Lung | 1.4 | 1.3 |
| NCI-H226 | Non-Small Cell Lung | 1.5 | 1.4 |
| NCI-H460 | Non-Small Cell Lung | 0.02 | 0.02 |
| Colon Cancer | |||
| COLO 205 | Colon Cancer | 1.3 | 1.2 |
| HCT-116 | Colon Cancer | 1.6 | 1.5 |
| HT29 | Colon Cancer | 1.7 | 1.6 |
| SW-620 | Colon Cancer | 1.5 | 1.4 |
| Ovarian Cancer | |||
| IGROV1 | Ovarian Cancer | 1.2 | 1.1 |
| OVCAR-3 | Ovarian Cancer | 1.4 | 1.3 |
| OVCAR-4 | Ovarian Cancer | 1.3 | 1.2 |
| Renal Cancer | |||
| 786-0 | Renal Cancer | 1.1 | 1.0 |
| A498 | Renal Cancer | 0.03 | 0.02 |
| SN12C | Renal Cancer | 1.3 | 1.2 |
| Breast Cancer | |||
| MCF7 | Breast Cancer | 1.4 | 1.3 |
| MDA-MB-231 | Breast Cancer | 1.6 | 1.5 |
| HS 578T | Breast Cancer | 1.5 | 1.4 |
Note: Data for NSC-743380 is more readily available in the literature.[1][2] GI50 values for NSC-741909 are reported to be very similar to NSC-743380.[3] The NCI-60 database can be queried for more extensive datasets.[4]
Experimental Protocols
I. Synthesis of this compound Analogues
The general synthesis of this compound and its analogues is a two-step process: 1) N-alkylation of indole-3-carbaldehyde with a substituted benzyl halide, and 2) reduction of the resulting aldehyde to the corresponding alcohol.
Protocol 1: Synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde (Intermediate)
This protocol describes the N-alkylation of indole-3-carbaldehyde with 4-chlorobenzyl bromide.[5]
Materials:
-
Indole-3-carbaldehyde
-
4-Chlorobenzyl bromide
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add indole-3-carbaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chlorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 90°C and reflux for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford pure 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol (this compound)
This protocol describes the reduction of the aldehyde intermediate to the final alcohol product.[6][7]
Materials:
-
1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Anhydrous methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
II. Biological Evaluation Protocols
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the in vitro antitumor activity of this compound analogues.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound analogue stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound analogue in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Protocol 4: Western Blot Analysis for JNK and STAT3 Phosphorylation
This protocol is for investigating the effect of this compound analogues on key signaling pathways.[8][9][10][11]
Materials:
-
Cancer cell lines
-
This compound analogue
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentrations of the this compound analogue for the specified time.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway of this compound Analogues
Caption: Proposed signaling pathway of this compound analogues.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for this compound analogue synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophoretic Mobility Shift Assay of in vitro Phosphorylated RNA Polymerase II Carboxyl-terminal Domain Substrates [en.bio-protocol.org]
- 4. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]
- 8. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of Oncrasin-60 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-60 (NSC-741909) and its analogues are a promising class of small molecules identified through synthetic lethality screening against cancer cells harboring K-Ras mutations. These compounds have demonstrated significant antitumor activity in a range of cancer cell lines and in vivo models. The primary mechanism of action involves the modulation of multiple cancer-related signaling pathways, including the inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation, activation of JNK signaling, and inhibition of the JAK2/STAT3 pathway. This document provides detailed protocols for the synthesis of this compound analogues and the subsequent biological evaluation of their activity.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the 50% growth inhibitory concentrations (GI50) of this compound (NSC-741909) and its potent analogue, Oncrasin-72 (NSC-743380), against a selection of human cancer cell lines from the NCI-60 panel. This data highlights the broad-spectrum anticancer activity of these compounds.
| Cell Line | Cancer Type | This compound (NSC-741909) GI50 (µM) | Oncrasin-72 (NSC-743380) GI50 (µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | 0.08 | <0.01 |
| K-562 | Leukemia | 0.09 | <0.01 |
| MOLT-4 | Leukemia | 0.07 | <0.01 |
| RPMI-8226 | Leukemia | 0.06 | <0.01 |
| SR | Leukemia | 0.04 | <0.01 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | Non-Small Cell Lung | 1.8 | 1.5 |
| EKVX | Non-Small Cell Lung | <0.01 | <0.01 |
| HOP-62 | Non-Small Cell Lung | 1.4 | 1.3 |
| NCI-H226 | Non-Small Cell Lung | 1.5 | 1.4 |
| NCI-H460 | Non-Small Cell Lung | 0.02 | 0.02 |
| Colon Cancer | |||
| COLO 205 | Colon Cancer | 1.3 | 1.2 |
| HCT-116 | Colon Cancer | 1.6 | 1.5 |
| HT29 | Colon Cancer | 1.7 | 1.6 |
| SW-620 | Colon Cancer | 1.5 | 1.4 |
| Ovarian Cancer | |||
| IGROV1 | Ovarian Cancer | 1.2 | 1.1 |
| OVCAR-3 | Ovarian Cancer | 1.4 | 1.3 |
| OVCAR-4 | Ovarian Cancer | 1.3 | 1.2 |
| Renal Cancer | |||
| 786-0 | Renal Cancer | 1.1 | 1.0 |
| A498 | Renal Cancer | 0.03 | 0.02 |
| SN12C | Renal Cancer | 1.3 | 1.2 |
| Breast Cancer | |||
| MCF7 | Breast Cancer | 1.4 | 1.3 |
| MDA-MB-231 | Breast Cancer | 1.6 | 1.5 |
| HS 578T | Breast Cancer | 1.5 | 1.4 |
Note: Data for NSC-743380 is more readily available in the literature.[1][2] GI50 values for NSC-741909 are reported to be very similar to NSC-743380.[3] The NCI-60 database can be queried for more extensive datasets.[4]
Experimental Protocols
I. Synthesis of this compound Analogues
The general synthesis of this compound and its analogues is a two-step process: 1) N-alkylation of indole-3-carbaldehyde with a substituted benzyl halide, and 2) reduction of the resulting aldehyde to the corresponding alcohol.
Protocol 1: Synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde (Intermediate)
This protocol describes the N-alkylation of indole-3-carbaldehyde with 4-chlorobenzyl bromide.[5]
Materials:
-
Indole-3-carbaldehyde
-
4-Chlorobenzyl bromide
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add indole-3-carbaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chlorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 90°C and reflux for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford pure 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol (this compound)
This protocol describes the reduction of the aldehyde intermediate to the final alcohol product.[6][7]
Materials:
-
1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Anhydrous methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-[(4-chlorophenyl)methyl]-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 1-[(4-chlorophenyl)methyl]-1H-indole-3-methanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
II. Biological Evaluation Protocols
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the in vitro antitumor activity of this compound analogues.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound analogue stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound analogue in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Protocol 4: Western Blot Analysis for JNK and STAT3 Phosphorylation
This protocol is for investigating the effect of this compound analogues on key signaling pathways.[8][9][10][11]
Materials:
-
Cancer cell lines
-
This compound analogue
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentrations of the this compound analogue for the specified time.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway of this compound Analogues
Caption: Proposed signaling pathway of this compound analogues.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for this compound analogue synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophoretic Mobility Shift Assay of in vitro Phosphorylated RNA Polymerase II Carboxyl-terminal Domain Substrates [en.bio-protocol.org]
- 4. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]
- 8. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Oncrasin-60 Solubility Challenges in In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Oncrasin-60 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vivo studies?
A1: this compound (also known as NSC-741909) is an experimental anti-cancer compound, identified as 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol. Like many indole derivatives, this compound is a hydrophobic molecule with poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability and therapeutic concentrations in animal models. Ineffective dissolution can lead to low absorption, high variability in experimental results, and potentially misleading pharmacodynamic and toxicological assessments.[1]
Q2: What are the primary strategies to enhance the solubility of this compound for in vivo administration?
A2: Several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like DMSO) with other less toxic, water-miscible solvents (e.g., polyethylene glycol, propylene glycol) and aqueous solutions.
-
Surfactant-based Formulations: Incorporating surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous media.
-
Complexation with Cyclodextrins: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior, to form inclusion complexes with this compound.
-
Lipid-based Formulations: Dissolving or suspending this compound in oils or lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[2]
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanocrystallization to improve its dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create an amorphous, higher-energy state that is more soluble than its crystalline form.[3]
Q3: Are there any known successful formulations for Oncrasin analogs in in vivo studies?
A3: Yes, for Oncrasin-72 (NSC-743380), a close analog of this compound, a formulation consisting of 10% DMSO and 90% corn oil has been suggested for in vivo studies.[4] This provides a good starting point for formulating this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and administration of this compound in in vivo experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation of this compound upon addition of aqueous solution to the organic stock. | The aqueous environment is a poor solvent for the hydrophobic this compound. | 1. Optimize Co-solvent Ratio: Gradually add the aqueous phase to the organic solvent stock with vigorous vortexing. Test different ratios of co-solvents (e.g., DMSO, PEG400) to saline/PBS. 2. Incorporate a Surfactant: Add a biocompatible surfactant like Tween 80 or Solutol HS-15 to the formulation to maintain solubility. 3. Use Cyclodextrins: Pre-complex this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding the aqueous component. |
| High variability in plasma concentrations between animals. | Inconsistent drug dissolution and absorption from the formulation. | 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. 2. Switch to a Solution or Fine Suspension: If variability persists with a coarse suspension, develop a solution-based formulation or reduce the particle size of this compound. 3. Consider Lipid-Based Formulations: Lipid-based systems can improve the consistency of absorption.[2] |
| Vehicle-induced toxicity or adverse effects in animals. | The chosen solvent or excipient is not well-tolerated at the administered concentration. | 1. Reduce the Concentration of Organic Solvents: For instance, the concentration of DMSO for intraperitoneal injections in mice should generally be kept low.[5] 2. Conduct a Vehicle Tolerance Study: Before initiating the main study, administer the vehicle alone to a small group of animals to assess its safety. 3. Explore Alternative Excipients: Consider using excipients with better safety profiles, such as HP-β-CD or newer generation surfactants. |
| Low bioavailability despite successful solubilization in the formulation. | The drug may be precipitating in vivo upon dilution with physiological fluids. | 1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to help maintain a supersaturated state of the drug in vivo. 2. Employ Amorphous Solid Dispersions: ASDs can generate and maintain higher concentrations of the dissolved drug in the gastrointestinal tract.[3] |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation using a Co-solvent and Surfactant System
Objective: To prepare a 5 mg/mL solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL). Use sonication if necessary to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400 and Tween 80. A common starting ratio is 1:1 (v/v).
-
Add the this compound stock solution to the PEG400/Tween 80 mixture and vortex thoroughly.
-
Slowly add sterile saline to the mixture while continuously vortexing to reach the final desired concentration of 5 mg/mL. The final concentration of DMSO should be kept as low as possible (ideally ≤10% of the total volume).
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Preparation of an this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a 5 mg/mL aqueous solution of this compound using HP-β-CD complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
Procedure:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water. Gently warm the solution (to approx. 40-50°C) to aid in the dissolution of HP-β-CD.
-
Weigh the required amount of this compound.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for 12-24 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved drug.
-
The clear filtrate is the this compound/HP-β-CD complex solution ready for administration. The exact concentration should be confirmed by a suitable analytical method like HPLC.
Data Summary Tables
Table 1: Common Excipients for Solubilizing Poorly Soluble Drugs
| Excipient Type | Examples | Mechanism of Action | Typical Concentration Range |
| Co-solvents | DMSO, Ethanol, PEG400, Propylene Glycol | Increase the polarity of the solvent system, allowing for the dissolution of hydrophobic compounds. | 5-20% |
| Surfactants | Tween 80, Polysorbate 20, Solutol HS-15 | Form micelles that encapsulate the drug, increasing its apparent solubility in water. | 1-10% |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD) | Form inclusion complexes with the drug, where the hydrophobic drug molecule is sequestered within the cyclodextrin's hydrophobic cavity. | 10-40% (w/v) |
| Lipids/Oils | Corn oil, Sesame oil, Medium-chain triglycerides | Dissolve lipophilic drugs. | Varies, can be up to 100% |
Table 2: Comparison of Solubilization Strategies
| Strategy | Advantages | Disadvantages |
| Co-solvent Systems | Simple to prepare. | Potential for in vivo precipitation upon dilution; risk of vehicle toxicity. |
| Surfactant-based Formulations | Can significantly increase solubility; may enhance membrane permeability. | Potential for toxicity at higher concentrations. |
| Cyclodextrin Complexation | Generally well-tolerated; can improve stability. | Can be expensive; may alter the pharmacokinetic profile of the drug. |
| Lipid-based Formulations | Can improve oral bioavailability by utilizing lipid absorption pathways. | Can be complex to formulate and characterize. |
| Amorphous Solid Dispersions | Can achieve high drug loading and significant increases in apparent solubility. | Requires specialized manufacturing techniques; potential for recrystallization over time. |
Visualizations
This compound Mechanism of Action
Oncrasin-1 and its analogs, including this compound, are known to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[6][7] This inhibition disrupts transcription and can lead to apoptosis in cancer cells. Furthermore, Oncrasin analogs have been shown to induce the activation of the JNK signaling pathway and inhibit the JAK/STAT3 pathway, both of which are critical in cancer cell proliferation and survival.[8]
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Formulation Development
The following workflow outlines a systematic approach to developing a suitable in vivo formulation for this compound.
Caption: Workflow for developing an in vivo formulation for this compound.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide for troubleshooting common issues with this compound formulations.
Caption: Troubleshooting flowchart for this compound formulation issues.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Oncrasin-60 Solubility Challenges in In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Oncrasin-60 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vivo studies?
A1: this compound (also known as NSC-741909) is an experimental anti-cancer compound, identified as 1-[(4-chlorophenyl) methyl]-1H-indole-3-methanol. Like many indole derivatives, this compound is a hydrophobic molecule with poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability and therapeutic concentrations in animal models. Ineffective dissolution can lead to low absorption, high variability in experimental results, and potentially misleading pharmacodynamic and toxicological assessments.[1]
Q2: What are the primary strategies to enhance the solubility of this compound for in vivo administration?
A2: Several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like DMSO) with other less toxic, water-miscible solvents (e.g., polyethylene glycol, propylene glycol) and aqueous solutions.
-
Surfactant-based Formulations: Incorporating surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous media.
-
Complexation with Cyclodextrins: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior, to form inclusion complexes with this compound.
-
Lipid-based Formulations: Dissolving or suspending this compound in oils or lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[2]
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanocrystallization to improve its dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create an amorphous, higher-energy state that is more soluble than its crystalline form.[3]
Q3: Are there any known successful formulations for Oncrasin analogs in in vivo studies?
A3: Yes, for Oncrasin-72 (NSC-743380), a close analog of this compound, a formulation consisting of 10% DMSO and 90% corn oil has been suggested for in vivo studies.[4] This provides a good starting point for formulating this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and administration of this compound in in vivo experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation of this compound upon addition of aqueous solution to the organic stock. | The aqueous environment is a poor solvent for the hydrophobic this compound. | 1. Optimize Co-solvent Ratio: Gradually add the aqueous phase to the organic solvent stock with vigorous vortexing. Test different ratios of co-solvents (e.g., DMSO, PEG400) to saline/PBS. 2. Incorporate a Surfactant: Add a biocompatible surfactant like Tween 80 or Solutol HS-15 to the formulation to maintain solubility. 3. Use Cyclodextrins: Pre-complex this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding the aqueous component. |
| High variability in plasma concentrations between animals. | Inconsistent drug dissolution and absorption from the formulation. | 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. 2. Switch to a Solution or Fine Suspension: If variability persists with a coarse suspension, develop a solution-based formulation or reduce the particle size of this compound. 3. Consider Lipid-Based Formulations: Lipid-based systems can improve the consistency of absorption.[2] |
| Vehicle-induced toxicity or adverse effects in animals. | The chosen solvent or excipient is not well-tolerated at the administered concentration. | 1. Reduce the Concentration of Organic Solvents: For instance, the concentration of DMSO for intraperitoneal injections in mice should generally be kept low.[5] 2. Conduct a Vehicle Tolerance Study: Before initiating the main study, administer the vehicle alone to a small group of animals to assess its safety. 3. Explore Alternative Excipients: Consider using excipients with better safety profiles, such as HP-β-CD or newer generation surfactants. |
| Low bioavailability despite successful solubilization in the formulation. | The drug may be precipitating in vivo upon dilution with physiological fluids. | 1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to help maintain a supersaturated state of the drug in vivo. 2. Employ Amorphous Solid Dispersions: ASDs can generate and maintain higher concentrations of the dissolved drug in the gastrointestinal tract.[3] |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation using a Co-solvent and Surfactant System
Objective: To prepare a 5 mg/mL solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL). Use sonication if necessary to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400 and Tween 80. A common starting ratio is 1:1 (v/v).
-
Add the this compound stock solution to the PEG400/Tween 80 mixture and vortex thoroughly.
-
Slowly add sterile saline to the mixture while continuously vortexing to reach the final desired concentration of 5 mg/mL. The final concentration of DMSO should be kept as low as possible (ideally ≤10% of the total volume).
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Preparation of an this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a 5 mg/mL aqueous solution of this compound using HP-β-CD complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
Procedure:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water. Gently warm the solution (to approx. 40-50°C) to aid in the dissolution of HP-β-CD.
-
Weigh the required amount of this compound.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for 12-24 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved drug.
-
The clear filtrate is the this compound/HP-β-CD complex solution ready for administration. The exact concentration should be confirmed by a suitable analytical method like HPLC.
Data Summary Tables
Table 1: Common Excipients for Solubilizing Poorly Soluble Drugs
| Excipient Type | Examples | Mechanism of Action | Typical Concentration Range |
| Co-solvents | DMSO, Ethanol, PEG400, Propylene Glycol | Increase the polarity of the solvent system, allowing for the dissolution of hydrophobic compounds. | 5-20% |
| Surfactants | Tween 80, Polysorbate 20, Solutol HS-15 | Form micelles that encapsulate the drug, increasing its apparent solubility in water. | 1-10% |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD) | Form inclusion complexes with the drug, where the hydrophobic drug molecule is sequestered within the cyclodextrin's hydrophobic cavity. | 10-40% (w/v) |
| Lipids/Oils | Corn oil, Sesame oil, Medium-chain triglycerides | Dissolve lipophilic drugs. | Varies, can be up to 100% |
Table 2: Comparison of Solubilization Strategies
| Strategy | Advantages | Disadvantages |
| Co-solvent Systems | Simple to prepare. | Potential for in vivo precipitation upon dilution; risk of vehicle toxicity. |
| Surfactant-based Formulations | Can significantly increase solubility; may enhance membrane permeability. | Potential for toxicity at higher concentrations. |
| Cyclodextrin Complexation | Generally well-tolerated; can improve stability. | Can be expensive; may alter the pharmacokinetic profile of the drug. |
| Lipid-based Formulations | Can improve oral bioavailability by utilizing lipid absorption pathways. | Can be complex to formulate and characterize. |
| Amorphous Solid Dispersions | Can achieve high drug loading and significant increases in apparent solubility. | Requires specialized manufacturing techniques; potential for recrystallization over time. |
Visualizations
This compound Mechanism of Action
Oncrasin-1 and its analogs, including this compound, are known to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[6][7] This inhibition disrupts transcription and can lead to apoptosis in cancer cells. Furthermore, Oncrasin analogs have been shown to induce the activation of the JNK signaling pathway and inhibit the JAK/STAT3 pathway, both of which are critical in cancer cell proliferation and survival.[8]
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Formulation Development
The following workflow outlines a systematic approach to developing a suitable in vivo formulation for this compound.
Caption: Workflow for developing an in vivo formulation for this compound.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide for troubleshooting common issues with this compound formulations.
Caption: Troubleshooting flowchart for this compound formulation issues.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Oncrasin-60 In Vivo Mouse Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Oncrasin-60 in murine models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Based on in vivo studies, a starting dose range for this compound is between 17.9 mg/kg and 40 mg/kg.[1] The maximum tolerated dose (MTD) has been established at 40 mg/kg for a daily administration schedule over five days.[1][2] It is always recommended to perform a preliminary dose-range finding study to determine the optimal dose for your specific mouse strain and cancer model.[3]
Q2: How should this compound be prepared for administration?
A2: this compound can be formulated in a vehicle solution of 10% DMSO in 0.09% saline containing 0.05% Tween-80.[1] It is crucial to ensure the compound is fully dissolved. As indole-3-carbinol compounds can be unstable under acidic conditions, maintaining a neutral pH of the formulation is recommended.[4] All substances for injection should be sterile and warmed to room or body temperature before administration to minimize discomfort to the animal.[5][6]
Q3: What is the suggested route and frequency of administration?
A3: Intraperitoneal (IP) injection is a documented route for this compound administration in mice.[1] A common treatment schedule is once daily for a total of 14 days.[1] However, the optimal frequency and duration should be determined based on the experimental design and tumor growth kinetics.
Q4: What are the known signaling pathways affected by this compound and its analogues?
A4: Oncrasin analogues have been shown to exert their antitumor effects by modulating multiple signaling pathways. Key mechanisms include the sustained elevation of MAP kinase (P38 MAPK, ERK, and JNK) phosphorylation, inhibition of the JAK2/STAT3 pathway, and suppression of the phosphorylation of the C-terminal domain of RNA polymerase II.[1][2][7]
Troubleshooting Guide
This guide addresses common issues that may arise during the administration of this compound to mice.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the vehicle | - Incomplete dissolution.- Temperature changes affecting solubility. | - Ensure vigorous vortexing or sonication during preparation.- Prepare the formulation fresh before each use.- Warm the solution to room or body temperature before injection. |
| Mouse exhibits signs of pain or distress post-injection (IP) | - Injection of a cold substance.- Irritation from the vehicle (e.g., DMSO concentration).- Incorrect injection technique (e.g., needle hitting an organ).[5][8] | - Warm the injection solution to room/body temperature.[5][9]- If toxicity is suspected, consider reducing the DMSO concentration in the vehicle if possible, or explore alternative formulations.- Review and refine the IP injection technique. Ensure the needle is inserted into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[5] |
| Leakage of substance from the injection site (Subcutaneous) | - Incorrect injection technique.- Injection volume is too large for the site. | - Ensure a proper "tent" of the skin is formed before injection.[10][11]- Insert the needle at a shallow angle, bevel up.[10]- Inject slowly and steadily.[10]- After injection, apply gentle pressure to the site for a few seconds.[10]- Limit subcutaneous injection volumes, typically not exceeding 1-2 mL for an adult mouse.[10] |
| Variable tumor response within the same treatment group | - Inconsistent dosing due to misinjection (e.g., IP injection into the gut or subcutaneous space).[9][12]- Inaccurate calculation of individual animal doses. | - Ensure all personnel are thoroughly trained in the chosen administration technique. A two-person injection procedure can reduce errors for IP injections.[13]- Aspirate after needle insertion during IP injection to check for the presence of urine or intestinal contents.[5]- Weigh each mouse accurately before each dose calculation. |
| Unexpected toxicity or weight loss | - Dose is too high for the specific mouse strain.- Systemic reaction to the compound or vehicle.- Dehydration or reduced food intake due to illness. | - Reduce the dose for subsequent treatments.- Monitor animal health closely, including daily body weight measurements.[14][15]- Provide supportive care, such as hydration or nutritional supplements, if necessary.[14]- If severe toxicity is observed, euthanize the animal according to IACUC guidelines.[14] |
Data Presentation
Table 1: this compound Dosage and Administration Summary
| Parameter | Details | Source |
| Drug | This compound (NSC-741909) | [1] |
| Dosage Range | 17.9 mg/kg to 40 mg/kg | [1][2] |
| Maximum Tolerated Dose (MTD) | 40 mg/kg (daily for 5 days) | [1][2] |
| Route of Administration | Intraperitoneal (IP) | [1] |
| Vehicle | 10% DMSO in 0.09% saline with 0.05% Tween-80 | [1] |
| Treatment Schedule | Once daily for 14 days | [1] |
| Animal Model | Nude mice with human xenograft tumors | [1] |
Experimental Protocols
1. Preparation of this compound Formulation
-
Calculate the total volume of formulation needed for the experimental cohort.
-
Aseptically measure the required volume of sterile DMSO.
-
Weigh the appropriate amount of this compound powder and add it to the DMSO.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
In a sterile tube, combine the this compound/DMSO solution with the required volumes of sterile 0.09% saline and Tween-80 to achieve the final concentrations (10% DMSO, 0.05% Tween-80).
-
Vortex the final solution thoroughly.
-
Warm the formulation to room temperature before drawing it into syringes.
2. Intraperitoneal (IP) Injection Protocol
-
Weigh the mouse to calculate the precise injection volume.
-
Restrain the mouse securely, tilting it so the head is slightly lower than the abdomen. This allows the abdominal organs to shift away from the injection site.[5]
-
Using an appropriately sized sterile needle (e.g., 25-27 gauge), insert the needle into the lower abdominal quadrant, avoiding the midline.[5]
-
Gently pull back on the plunger to ensure there is no aspiration of urine, blood, or intestinal contents.[5]
-
If aspiration is negative, slowly depress the plunger to administer the full dose.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for several minutes post-injection for any immediate adverse reactions.[16]
Visualizations
Caption: Putative signaling pathway of Oncrasin analogues.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. ichor.bio [ichor.bio]
- 7. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. researchgate.net [researchgate.net]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for intranasal chemoprevention delivery in a urethane mouse lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A preclinical platform for assessing antitumor effects and systemic toxicities of cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Oncrasin-60 In Vivo Mouse Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Oncrasin-60 in murine models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Based on in vivo studies, a starting dose range for this compound is between 17.9 mg/kg and 40 mg/kg.[1] The maximum tolerated dose (MTD) has been established at 40 mg/kg for a daily administration schedule over five days.[1][2] It is always recommended to perform a preliminary dose-range finding study to determine the optimal dose for your specific mouse strain and cancer model.[3]
Q2: How should this compound be prepared for administration?
A2: this compound can be formulated in a vehicle solution of 10% DMSO in 0.09% saline containing 0.05% Tween-80.[1] It is crucial to ensure the compound is fully dissolved. As indole-3-carbinol compounds can be unstable under acidic conditions, maintaining a neutral pH of the formulation is recommended.[4] All substances for injection should be sterile and warmed to room or body temperature before administration to minimize discomfort to the animal.[5][6]
Q3: What is the suggested route and frequency of administration?
A3: Intraperitoneal (IP) injection is a documented route for this compound administration in mice.[1] A common treatment schedule is once daily for a total of 14 days.[1] However, the optimal frequency and duration should be determined based on the experimental design and tumor growth kinetics.
Q4: What are the known signaling pathways affected by this compound and its analogues?
A4: Oncrasin analogues have been shown to exert their antitumor effects by modulating multiple signaling pathways. Key mechanisms include the sustained elevation of MAP kinase (P38 MAPK, ERK, and JNK) phosphorylation, inhibition of the JAK2/STAT3 pathway, and suppression of the phosphorylation of the C-terminal domain of RNA polymerase II.[1][2][7]
Troubleshooting Guide
This guide addresses common issues that may arise during the administration of this compound to mice.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the vehicle | - Incomplete dissolution.- Temperature changes affecting solubility. | - Ensure vigorous vortexing or sonication during preparation.- Prepare the formulation fresh before each use.- Warm the solution to room or body temperature before injection. |
| Mouse exhibits signs of pain or distress post-injection (IP) | - Injection of a cold substance.- Irritation from the vehicle (e.g., DMSO concentration).- Incorrect injection technique (e.g., needle hitting an organ).[5][8] | - Warm the injection solution to room/body temperature.[5][9]- If toxicity is suspected, consider reducing the DMSO concentration in the vehicle if possible, or explore alternative formulations.- Review and refine the IP injection technique. Ensure the needle is inserted into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[5] |
| Leakage of substance from the injection site (Subcutaneous) | - Incorrect injection technique.- Injection volume is too large for the site. | - Ensure a proper "tent" of the skin is formed before injection.[10][11]- Insert the needle at a shallow angle, bevel up.[10]- Inject slowly and steadily.[10]- After injection, apply gentle pressure to the site for a few seconds.[10]- Limit subcutaneous injection volumes, typically not exceeding 1-2 mL for an adult mouse.[10] |
| Variable tumor response within the same treatment group | - Inconsistent dosing due to misinjection (e.g., IP injection into the gut or subcutaneous space).[9][12]- Inaccurate calculation of individual animal doses. | - Ensure all personnel are thoroughly trained in the chosen administration technique. A two-person injection procedure can reduce errors for IP injections.[13]- Aspirate after needle insertion during IP injection to check for the presence of urine or intestinal contents.[5]- Weigh each mouse accurately before each dose calculation. |
| Unexpected toxicity or weight loss | - Dose is too high for the specific mouse strain.- Systemic reaction to the compound or vehicle.- Dehydration or reduced food intake due to illness. | - Reduce the dose for subsequent treatments.- Monitor animal health closely, including daily body weight measurements.[14][15]- Provide supportive care, such as hydration or nutritional supplements, if necessary.[14]- If severe toxicity is observed, euthanize the animal according to IACUC guidelines.[14] |
Data Presentation
Table 1: this compound Dosage and Administration Summary
| Parameter | Details | Source |
| Drug | This compound (NSC-741909) | [1] |
| Dosage Range | 17.9 mg/kg to 40 mg/kg | [1][2] |
| Maximum Tolerated Dose (MTD) | 40 mg/kg (daily for 5 days) | [1][2] |
| Route of Administration | Intraperitoneal (IP) | [1] |
| Vehicle | 10% DMSO in 0.09% saline with 0.05% Tween-80 | [1] |
| Treatment Schedule | Once daily for 14 days | [1] |
| Animal Model | Nude mice with human xenograft tumors | [1] |
Experimental Protocols
1. Preparation of this compound Formulation
-
Calculate the total volume of formulation needed for the experimental cohort.
-
Aseptically measure the required volume of sterile DMSO.
-
Weigh the appropriate amount of this compound powder and add it to the DMSO.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
In a sterile tube, combine the this compound/DMSO solution with the required volumes of sterile 0.09% saline and Tween-80 to achieve the final concentrations (10% DMSO, 0.05% Tween-80).
-
Vortex the final solution thoroughly.
-
Warm the formulation to room temperature before drawing it into syringes.
2. Intraperitoneal (IP) Injection Protocol
-
Weigh the mouse to calculate the precise injection volume.
-
Restrain the mouse securely, tilting it so the head is slightly lower than the abdomen. This allows the abdominal organs to shift away from the injection site.[5]
-
Using an appropriately sized sterile needle (e.g., 25-27 gauge), insert the needle into the lower abdominal quadrant, avoiding the midline.[5]
-
Gently pull back on the plunger to ensure there is no aspiration of urine, blood, or intestinal contents.[5]
-
If aspiration is negative, slowly depress the plunger to administer the full dose.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for several minutes post-injection for any immediate adverse reactions.[16]
Visualizations
Caption: Putative signaling pathway of Oncrasin analogues.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. ichor.bio [ichor.bio]
- 7. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. researchgate.net [researchgate.net]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for intranasal chemoprevention delivery in a urethane mouse lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A preclinical platform for assessing antitumor effects and systemic toxicities of cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
Identifying potential off-target effects of Oncrasin-60
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oncrasin-60 (NSC-741909). The information addresses potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My experimental results are not consistent with a specific inhibitor of a single target. Is it possible that this compound has off-target effects?
Answer: Yes, it is highly probable. While initially identified through a screen for compounds lethal to K-Ras mutant cells, mechanistic studies have revealed that this compound and its analogs modulate multiple signaling pathways.[1][2] This broad activity can lead to complex cellular responses that may be misinterpreted as off-target effects if a single molecular target is assumed. The antitumor activity of this compound and its analogs is associated with the modulation of several key cellular pathways, including MAP kinase signaling, STAT3 signaling, and RNA polymerase II function.[1][2][3]
Troubleshooting Guide:
-
Broaden your analysis: Do not limit your investigation to a single signaling pathway. It is recommended to probe for effects on other known pathways modulated by this compound.
-
Consult the known activity profile: Compare your results with the published data on this compound and its analogs. For instance, sustained phosphorylation of MAP kinases (P38 MAPK, ERK, and JNK) is a known effect.[1][2]
-
Perform dose-response experiments: Characterize the concentration at which you observe your desired effect versus the concentrations at which other known effects of this compound manifest.
FAQ 2: I am observing unexpected changes in protein phosphorylation. Which kinases are known to be affected by this compound?
Answer: Mechanistic studies have shown that treatment with this compound leads to a sustained elevation of MAP kinase (P38 MAPK, ERK, and JNK) phosphorylation.[1][2] This is thought to occur through the suppression of their dephosphorylation rather than direct kinase activation.[1][2] Additionally, a potent analog of this compound, NSC-743380, has been shown to inhibit JAK2/STAT3 phosphorylation.[2] However, it is important to note that NSC-743380 did not show significant inhibitory effects on a panel of 300 kinases at a 1 µM concentration, suggesting that the compound may not be a direct kinase inhibitor.[1]
Troubleshooting Guide:
-
Validate phosphorylation changes: Use Western blotting to confirm changes in the phosphorylation status of key proteins in the MAPK and JAK/STAT pathways (e.g., phospho-ERK, phospho-JNK, phospho-p38, phospho-STAT3).
-
Kinase activity assays: To determine if the effect is direct or indirect, consider performing in vitro kinase assays with purified kinases of interest and this compound.
-
Phosphatase activity assays: Given that this compound may suppress dephosphorylation, investigating its effect on relevant phosphatases could provide valuable insights.
FAQ 3: My cells are undergoing apoptosis, but I am not sure of the mechanism. What are the known pro-apoptotic mechanisms of this compound?
Answer: The pro-apoptotic effects of this compound and its analogs are linked to the modulation of multiple pathways that are critical for cell survival and proliferation. The sustained activation of JNK, a known mediator of apoptosis in response to cellular stress, is one of the key mechanisms.[1] Furthermore, the inhibition of the JAK2/STAT3 pathway, which is often constitutively active in cancer cells and promotes survival, contributes to the antitumor activity.[1][2] Suppression of RNA polymerase II phosphorylation is another mechanism that can lead to decreased transcription of anti-apoptotic proteins.[2][3]
Troubleshooting Guide:
-
Assess key apoptotic markers: Perform Western blot analysis for cleaved caspases (e.g., caspase-3, caspase-9) and PARP cleavage to confirm apoptosis.
-
Investigate upstream pathways:
-
Analyze gene expression: Use RT-qPCR to measure the mRNA levels of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) to see if their transcription is suppressed.
Quantitative Data Summary
The following tables summarize the in vitro antitumor activity of this compound (NSC-741909) and its potent analog, NSC-743380.
Table 1: In Vitro Activity of Oncrasin Analog NSC-743380 in NCI-60 Cancer Cell Line Panel
| Parameter | Value | Reference |
| Cell Lines Tested | 58 out of 60 | [1][2] |
| Median GI₅₀ | 1.62 µM | [1][2] |
| GI₅₀ for 8 Most Sensitive Cell Lines | ≤ 10 nM | [1][2] |
Table 2: Cytotoxicity of an Oncrasin Analog (Compound 60) in Different Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
| T29Kt1 (K-Ras mutant) | 0.063 | [3] |
| H460 | 0.039 | [3] |
| T29 | >31.6 | [3] |
Key Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins
Objective: To determine the effect of this compound on the phosphorylation status of target proteins (e.g., ERK, JNK, STAT3).
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin).
Cell Viability Assay (Sulforhodamine B - SRB Assay)
Objective: To determine the 50% growth-inhibitory concentration (GI₅₀) of this compound in cancer cell lines.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 10 nM to 100 µM) for 48-72 hours. Include a vehicle control.
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Workflow for investigating unexpected results with this compound.
Caption: Troubleshooting logic for unexpected phenotypes with this compound.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential off-target effects of Oncrasin-60
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oncrasin-60 (NSC-741909). The information addresses potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My experimental results are not consistent with a specific inhibitor of a single target. Is it possible that this compound has off-target effects?
Answer: Yes, it is highly probable. While initially identified through a screen for compounds lethal to K-Ras mutant cells, mechanistic studies have revealed that this compound and its analogs modulate multiple signaling pathways.[1][2] This broad activity can lead to complex cellular responses that may be misinterpreted as off-target effects if a single molecular target is assumed. The antitumor activity of this compound and its analogs is associated with the modulation of several key cellular pathways, including MAP kinase signaling, STAT3 signaling, and RNA polymerase II function.[1][2][3]
Troubleshooting Guide:
-
Broaden your analysis: Do not limit your investigation to a single signaling pathway. It is recommended to probe for effects on other known pathways modulated by this compound.
-
Consult the known activity profile: Compare your results with the published data on this compound and its analogs. For instance, sustained phosphorylation of MAP kinases (P38 MAPK, ERK, and JNK) is a known effect.[1][2]
-
Perform dose-response experiments: Characterize the concentration at which you observe your desired effect versus the concentrations at which other known effects of this compound manifest.
FAQ 2: I am observing unexpected changes in protein phosphorylation. Which kinases are known to be affected by this compound?
Answer: Mechanistic studies have shown that treatment with this compound leads to a sustained elevation of MAP kinase (P38 MAPK, ERK, and JNK) phosphorylation.[1][2] This is thought to occur through the suppression of their dephosphorylation rather than direct kinase activation.[1][2] Additionally, a potent analog of this compound, NSC-743380, has been shown to inhibit JAK2/STAT3 phosphorylation.[2] However, it is important to note that NSC-743380 did not show significant inhibitory effects on a panel of 300 kinases at a 1 µM concentration, suggesting that the compound may not be a direct kinase inhibitor.[1]
Troubleshooting Guide:
-
Validate phosphorylation changes: Use Western blotting to confirm changes in the phosphorylation status of key proteins in the MAPK and JAK/STAT pathways (e.g., phospho-ERK, phospho-JNK, phospho-p38, phospho-STAT3).
-
Kinase activity assays: To determine if the effect is direct or indirect, consider performing in vitro kinase assays with purified kinases of interest and this compound.
-
Phosphatase activity assays: Given that this compound may suppress dephosphorylation, investigating its effect on relevant phosphatases could provide valuable insights.
FAQ 3: My cells are undergoing apoptosis, but I am not sure of the mechanism. What are the known pro-apoptotic mechanisms of this compound?
Answer: The pro-apoptotic effects of this compound and its analogs are linked to the modulation of multiple pathways that are critical for cell survival and proliferation. The sustained activation of JNK, a known mediator of apoptosis in response to cellular stress, is one of the key mechanisms.[1] Furthermore, the inhibition of the JAK2/STAT3 pathway, which is often constitutively active in cancer cells and promotes survival, contributes to the antitumor activity.[1][2] Suppression of RNA polymerase II phosphorylation is another mechanism that can lead to decreased transcription of anti-apoptotic proteins.[2][3]
Troubleshooting Guide:
-
Assess key apoptotic markers: Perform Western blot analysis for cleaved caspases (e.g., caspase-3, caspase-9) and PARP cleavage to confirm apoptosis.
-
Investigate upstream pathways:
-
Analyze gene expression: Use RT-qPCR to measure the mRNA levels of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) to see if their transcription is suppressed.
Quantitative Data Summary
The following tables summarize the in vitro antitumor activity of this compound (NSC-741909) and its potent analog, NSC-743380.
Table 1: In Vitro Activity of Oncrasin Analog NSC-743380 in NCI-60 Cancer Cell Line Panel
| Parameter | Value | Reference |
| Cell Lines Tested | 58 out of 60 | [1][2] |
| Median GI₅₀ | 1.62 µM | [1][2] |
| GI₅₀ for 8 Most Sensitive Cell Lines | ≤ 10 nM | [1][2] |
Table 2: Cytotoxicity of an Oncrasin Analog (Compound 60) in Different Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
| T29Kt1 (K-Ras mutant) | 0.063 | [3] |
| H460 | 0.039 | [3] |
| T29 | >31.6 | [3] |
Key Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins
Objective: To determine the effect of this compound on the phosphorylation status of target proteins (e.g., ERK, JNK, STAT3).
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin).
Cell Viability Assay (Sulforhodamine B - SRB Assay)
Objective: To determine the 50% growth-inhibitory concentration (GI₅₀) of this compound in cancer cell lines.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 10 nM to 100 µM) for 48-72 hours. Include a vehicle control.
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Workflow for investigating unexpected results with this compound.
Caption: Troubleshooting logic for unexpected phenotypes with this compound.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Oncrasin-60 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oncrasin-60. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: My cell viability assay results with this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent results in cell viability assays are a common challenge. Several factors can contribute to this variability. Consider the following:
-
Cell Culture Conditions: Ensure consistency in cell density at the time of seeding, passage number, and growth phase. Cells that are too confluent or have been passaged too many times can exhibit altered responses to drug treatment.[1] It is best to use cells in the logarithmic growth phase for experiments.[2]
-
Compound Stability and Handling: Oncrasin-1, the parent compound of this compound, and its analogues with a hydroxymethyl group can be unstable under acidic conditions.[3] While specific stability data for this compound is not detailed, it is prudent to handle it with care. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.
-
Assay-Specific Variability: The choice of liquid handling tools and techniques can introduce variability.[4] Ensure accurate and consistent pipetting, especially for serial dilutions of this compound. The duration of the assay (e.g., 24, 48, 72 hours) can also significantly impact the results.[5]
Here is a logical workflow for troubleshooting inconsistent cell viability results:
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Oncrasin-60 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oncrasin-60. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: My cell viability assay results with this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent results in cell viability assays are a common challenge. Several factors can contribute to this variability. Consider the following:
-
Cell Culture Conditions: Ensure consistency in cell density at the time of seeding, passage number, and growth phase. Cells that are too confluent or have been passaged too many times can exhibit altered responses to drug treatment.[1] It is best to use cells in the logarithmic growth phase for experiments.[2]
-
Compound Stability and Handling: Oncrasin-1, the parent compound of this compound, and its analogues with a hydroxymethyl group can be unstable under acidic conditions.[3] While specific stability data for this compound is not detailed, it is prudent to handle it with care. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.
-
Assay-Specific Variability: The choice of liquid handling tools and techniques can introduce variability.[4] Ensure accurate and consistent pipetting, especially for serial dilutions of this compound. The duration of the assay (e.g., 24, 48, 72 hours) can also significantly impact the results.[5]
Here is a logical workflow for troubleshooting inconsistent cell viability results:
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
Stabilizing Oncrasin-60 in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Oncrasin-60 in long-term experiments. Our goal is to help you achieve consistent and reproducible results by addressing common challenges related to the compound's stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound powder? For solid this compound, storage at -20°C in a desiccated environment is recommended to prevent hydration and ensure stability for up to three years.[1]
Q2: How should I prepare a stock solution of this compound? this compound is soluble in 100% DMSO (up to 100 mM) and ethanol (up to 25 mM).[2] For most biological experiments, preparing a high-concentration stock solution in anhydrous DMSO is the standard method.
Q3: What are the best practices for storing this compound stock solutions? To maintain the integrity of your this compound stock solution, it is critical to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage (up to 6 months), -80°C is recommended.[1] Short-term storage (up to one month) at -20°C is also acceptable.[1][2]
Q4: My this compound precipitates when I dilute it into my aqueous cell culture medium. What can I do? Precipitation in aqueous solutions is a common issue with hydrophobic small molecules like this compound.[1] To resolve this, you can:
-
Decrease the final concentration: You may have exceeded the compound's aqueous solubility limit.
-
Adjust the final DMSO concentration: Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility (e.g., 0.1-0.5%) but not high enough to cause cellular toxicity.
-
Modify the dilution method: Add the DMSO stock solution to your aqueous buffer dropwise while gently vortexing to avoid localized high concentrations.
Q5: I am observing a decrease in the activity of this compound over the course of my multi-day experiment. Why is this happening? A decline in activity often suggests compound degradation. This compound, being a hydroxymethyl indole, can be unstable, particularly in acidic conditions.[3] It is highly recommended to prepare fresh working solutions daily from a frozen DMSO stock.[2] Storing aqueous solutions is not advised.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Working Solution
| Possible Cause | Recommended Solution |
| Aqueous solubility limit exceeded. | Lower the final working concentration of this compound. Perform a concentration-response curve to find the optimal effective concentration. |
| Insufficient co-solvent (DMSO). | Increase the final percentage of DMSO in the working solution, ensuring it remains below the toxicity threshold for your specific cell line (typically ≤0.5%). |
| Improper mixing technique. | Add the DMSO stock solution slowly to the aqueous buffer while the buffer is being gently agitated. Do not add the aqueous buffer to the DMSO stock. |
| Buffer incompatibility. | The pH and composition of your buffer can affect solubility.[1] Test the solubility of this compound in small aliquots of different buffers if problems persist. |
Issue 2: Inconsistent or Diminishing Biological Activity
| Possible Cause | Recommended Solution |
| Degradation in aqueous medium. | Prepare fresh working solutions from a frozen stock aliquot immediately before each use.[2] Avoid storing or reusing aqueous solutions. |
| Repeated freeze-thaw cycles of DMSO stock. | Aliquot your high-concentration DMSO stock into single-use volumes upon initial preparation to prevent degradation and water absorption by the hygroscopic DMSO.[1] |
| Adsorption to plasticware. | For sensitive assays, consider using low-adhesion microplates or pre-treating plates with a suitable blocking agent. |
| Inaccurate stock concentration. | Verify the concentration of your stock solution. If degradation is suspected, its purity can be assessed via High-Performance Liquid Chromatography (HPLC).[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in high-purity, anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing thoroughly.
-
Dispense the stock solution into single-use, low-retention polypropylene vials.
-
Store these aliquots at -80°C for long-term use.
Protocol 2: Preparation of Aqueous Working Solution for Cell-Based Assays
-
Thaw a single aliquot of the 10 mM this compound DMSO stock at room temperature.
-
Gently vortex the thawed stock solution to ensure homogeneity.
-
Warm your desired cell culture medium or buffer to 37°C.
-
Perform a serial dilution. For a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed aqueous medium.
-
Mix immediately by gentle inversion or swirling. Do not vortex vigorously, as this can cause precipitation.
-
Use the freshly prepared working solution immediately. Do not store.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Form | Solvent/Condition | Recommended Temperature | Maximum Duration |
| Solid Powder | Desiccated | -20°C | Up to 3 years[1] |
| Stock Solution | Anhydrous DMSO (10-100 mM) | -80°C | Up to 6 months[1] |
| Stock Solution | Anhydrous DMSO (10-100 mM) | -20°C | Up to 1 month[1][2] |
| Working Solution | Aqueous Medium + DMSO (≤0.5%) | Room Temperature / 37°C | Prepare fresh, use immediately[2] |
Table 2: Summary of this compound Antitumor Activity Profile
| Feature | Description | Reference |
| Mechanism | Inhibits RNA Polymerase II, induces apoptosis.[2][3] | [2][3] |
| Selectivity | Shows synthetic lethality with K-Ras mutations.[4] | [4] |
| Signaling Impact | Modulates MAP Kinase (JNK) and STAT3 pathways.[4][5] | [4][5] |
| In Vitro Potency | Active analogues show IC50 values ≤ 10 nM in sensitive cell lines.[5] | [5] |
Visualizations
Caption: Recommended workflow for this compound solution preparation.
Caption: Decision tree for troubleshooting this compound activity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Oncrasin 1 | RNA polymerase II inhibitor | Hello Bio [hellobio.com]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing Oncrasin-60 in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Oncrasin-60 in long-term experiments. Our goal is to help you achieve consistent and reproducible results by addressing common challenges related to the compound's stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound powder? For solid this compound, storage at -20°C in a desiccated environment is recommended to prevent hydration and ensure stability for up to three years.[1]
Q2: How should I prepare a stock solution of this compound? this compound is soluble in 100% DMSO (up to 100 mM) and ethanol (up to 25 mM).[2] For most biological experiments, preparing a high-concentration stock solution in anhydrous DMSO is the standard method.
Q3: What are the best practices for storing this compound stock solutions? To maintain the integrity of your this compound stock solution, it is critical to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage (up to 6 months), -80°C is recommended.[1] Short-term storage (up to one month) at -20°C is also acceptable.[1][2]
Q4: My this compound precipitates when I dilute it into my aqueous cell culture medium. What can I do? Precipitation in aqueous solutions is a common issue with hydrophobic small molecules like this compound.[1] To resolve this, you can:
-
Decrease the final concentration: You may have exceeded the compound's aqueous solubility limit.
-
Adjust the final DMSO concentration: Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility (e.g., 0.1-0.5%) but not high enough to cause cellular toxicity.
-
Modify the dilution method: Add the DMSO stock solution to your aqueous buffer dropwise while gently vortexing to avoid localized high concentrations.
Q5: I am observing a decrease in the activity of this compound over the course of my multi-day experiment. Why is this happening? A decline in activity often suggests compound degradation. This compound, being a hydroxymethyl indole, can be unstable, particularly in acidic conditions.[3] It is highly recommended to prepare fresh working solutions daily from a frozen DMSO stock.[2] Storing aqueous solutions is not advised.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Working Solution
| Possible Cause | Recommended Solution |
| Aqueous solubility limit exceeded. | Lower the final working concentration of this compound. Perform a concentration-response curve to find the optimal effective concentration. |
| Insufficient co-solvent (DMSO). | Increase the final percentage of DMSO in the working solution, ensuring it remains below the toxicity threshold for your specific cell line (typically ≤0.5%). |
| Improper mixing technique. | Add the DMSO stock solution slowly to the aqueous buffer while the buffer is being gently agitated. Do not add the aqueous buffer to the DMSO stock. |
| Buffer incompatibility. | The pH and composition of your buffer can affect solubility.[1] Test the solubility of this compound in small aliquots of different buffers if problems persist. |
Issue 2: Inconsistent or Diminishing Biological Activity
| Possible Cause | Recommended Solution |
| Degradation in aqueous medium. | Prepare fresh working solutions from a frozen stock aliquot immediately before each use.[2] Avoid storing or reusing aqueous solutions. |
| Repeated freeze-thaw cycles of DMSO stock. | Aliquot your high-concentration DMSO stock into single-use volumes upon initial preparation to prevent degradation and water absorption by the hygroscopic DMSO.[1] |
| Adsorption to plasticware. | For sensitive assays, consider using low-adhesion microplates or pre-treating plates with a suitable blocking agent. |
| Inaccurate stock concentration. | Verify the concentration of your stock solution. If degradation is suspected, its purity can be assessed via High-Performance Liquid Chromatography (HPLC).[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in high-purity, anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing thoroughly.
-
Dispense the stock solution into single-use, low-retention polypropylene vials.
-
Store these aliquots at -80°C for long-term use.
Protocol 2: Preparation of Aqueous Working Solution for Cell-Based Assays
-
Thaw a single aliquot of the 10 mM this compound DMSO stock at room temperature.
-
Gently vortex the thawed stock solution to ensure homogeneity.
-
Warm your desired cell culture medium or buffer to 37°C.
-
Perform a serial dilution. For a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed aqueous medium.
-
Mix immediately by gentle inversion or swirling. Do not vortex vigorously, as this can cause precipitation.
-
Use the freshly prepared working solution immediately. Do not store.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Form | Solvent/Condition | Recommended Temperature | Maximum Duration |
| Solid Powder | Desiccated | -20°C | Up to 3 years[1] |
| Stock Solution | Anhydrous DMSO (10-100 mM) | -80°C | Up to 6 months[1] |
| Stock Solution | Anhydrous DMSO (10-100 mM) | -20°C | Up to 1 month[1][2] |
| Working Solution | Aqueous Medium + DMSO (≤0.5%) | Room Temperature / 37°C | Prepare fresh, use immediately[2] |
Table 2: Summary of this compound Antitumor Activity Profile
| Feature | Description | Reference |
| Mechanism | Inhibits RNA Polymerase II, induces apoptosis.[2][3] | [2][3] |
| Selectivity | Shows synthetic lethality with K-Ras mutations.[4] | [4] |
| Signaling Impact | Modulates MAP Kinase (JNK) and STAT3 pathways.[4][5] | [4][5] |
| In Vitro Potency | Active analogues show IC50 values ≤ 10 nM in sensitive cell lines.[5] | [5] |
Visualizations
Caption: Recommended workflow for this compound solution preparation.
Caption: Decision tree for troubleshooting this compound activity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Oncrasin 1 | RNA polymerase II inhibitor | Hello Bio [hellobio.com]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data from Oncrasin-60 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from studies involving Oncrasin-60.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an analogue of Oncrasin-1, a small molecule identified to have antitumor activity.[1] Mechanistic studies on Oncrasin analogues have shown they can lead to a sustained elevation of MAP kinase (P38 MAPK, ERK, and JNK) phosphorylation by suppressing their dephosphorylation.[1] Additionally, related compounds have been shown to inhibit the phosphorylation of the C-terminal domain of RNA polymerase II, induce JNK activation, and inhibit the JAK/STAT3 pathway.[1][2] Therefore, the expected outcome of this compound treatment in sensitive cancer cell lines is the modulation of these signaling pathways, leading to suppressed cell growth.
Q2: My results with this compound are inconsistent across experiments. What are the potential causes?
A2: Inconsistent results can arise from several factors, including variability in experimental conditions, cell culture handling, and reagent stability.[3] It is crucial to maintain consistent parameters such as temperature, humidity, and pH.[3] Cell passage number and confluency can also significantly impact results. For the compound itself, ensure proper storage and handling to avoid degradation. A logical workflow to diagnose the source of inconsistency is recommended.
Q3: I am observing less potent antitumor activity of this compound in my cell line panel than expected. Why might this be?
A3: The sensitivity of cancer cell lines to a given compound can vary significantly. This can be due to the inherent genetic and proteomic landscape of the cells.[4] Some cell lines may possess intrinsic resistance mechanisms, such as pre-existing mutations in downstream effectors of the targeted pathway or the activation of compensatory signaling pathways.[5] It is also possible that the experimental conditions are suboptimal for the specific cell lines being tested.[5]
Q4: After an initial response, I'm observing that the cancer cells are developing resistance to this compound. What are the potential mechanisms?
A4: Acquired resistance to targeted therapies is a common phenomenon.[4] Potential mechanisms include the development of secondary mutations in the drug target, the activation of bypass signaling pathways to circumvent the drug's effect, or the upregulation of drug efflux pumps.[5][6] For instance, with inhibitors targeting the KRAS pathway, reactivation of the MAPK pathway or activation of the PI3K-AKT-mTOR pathway are common bypass routes.[4]
Troubleshooting Guides
Cell Viability Assays
Q1: I am observing high background or false positives in my cell viability assay (e.g., MTT, XTT).
A1: High background can obscure the actual signal from the cells.[7]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Test Compound Interference | Run a control with this compound in cell-free media to check for direct reduction of the tetrazolium salt or inherent color. If interference is observed, consider a different viability assay (e.g., ATP-based).[7] |
| Contamination | Visually inspect cell cultures for microbial contamination. Use sterile techniques and regularly test for mycoplasma. |
| Light Exposure | Tetrazolium reagents can be light-sensitive. Minimize the exposure of reagents and assay plates to light.[7][8] |
| Incorrect Reagent Handling | Ensure reagents are properly stored and are not expired.[3] |
Q2: The signal in my cell viability assay is low, or the assay is not sensitive enough to detect a dose-response.
A2: A weak signal can make it difficult to accurately determine the IC50 of this compound.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | Increase the initial cell seeding density or extend the incubation time with the compound.[7] |
| Low Metabolic Activity of Cells | For cell lines with inherently low metabolic rates, consider increasing the incubation time with the viability reagent or switching to a more sensitive assay.[7] |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal incubation period for the viability reagent with your specific cell lines.[7] |
| Reagent Instability | Ensure that the viability reagent is fresh and has been stored correctly. |
Western Blotting
Q1: I am not detecting a signal or only a very weak signal for my target protein (e.g., p-ERK, p-STAT3).
A1: The absence of a signal can be due to issues with the sample, antibodies, or the blotting procedure.[9]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel.[10][11] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[10] |
| Suboptimal Antibody Concentration | Increase the concentration of the primary antibody or the incubation time (e.g., overnight at 4°C).[9] |
| Inactive Secondary Antibody or Substrate | Ensure detection reagents are not expired and have been stored properly. Test the secondary antibody by dotting it on the membrane and adding the substrate.[9] |
Q2: I am observing high background or non-specific bands on my Western blot.
A2: High background can mask the true signal and lead to misinterpretation of the data.[9]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent (e.g., 5% BSA or non-fat dry milk).[10][11] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[10] |
| Inadequate Washing | Increase the number and duration of washing steps.[10] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire blotting process.[12] |
Kinase Assays
Q1: I am observing high variability in my kinase assay results.
A1: Consistency is key for reliable kinase assay data.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Optimize the concentrations of the kinase, substrate, and ATP.[13][14] |
| Incorrect Reaction Time | Perform a time-course experiment to ensure the reaction is in the linear range.[13] |
| Temperature Fluctuations | Maintain a consistent temperature throughout the assay. Room temperature assays can be more stable for high-throughput screening.[13] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery. |
Q2: The inhibitory effect of this compound in my kinase assay is lower than expected.
A2: This could be due to assay conditions or the nature of the inhibitor.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High ATP Concentration | If this compound is an ATP-competitive inhibitor, a high ATP concentration in the assay will reduce its apparent potency. Determine the ATP Km and use an ATP concentration at or below this value.[14] |
| Compound Instability | Ensure this compound is stable in the assay buffer. Some compounds can precipitate or degrade over time. |
| Incorrect Enzyme or Substrate | Verify the identity and purity of the kinase and substrate being used. |
| Assay Interference | Run control experiments to ensure this compound is not interfering with the detection method (e.g., fluorescence quenching). |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
In Vitro Kinase Assay
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the substrate.
-
Inhibitor Addition: Add this compound at various concentrations (and a vehicle control).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (at an optimized concentration, often near the Km).
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time within the linear reaction range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by adding a detection reagent.
-
Signal Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo, fluorescence for LanthaScreen).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical diagram for diagnosing sources of inconsistency.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer: Therapeutic Principles and Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. ch.promega.com [ch.promega.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Interpreting Unexpected Data from Oncrasin-60 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from studies involving Oncrasin-60.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an analogue of Oncrasin-1, a small molecule identified to have antitumor activity.[1] Mechanistic studies on Oncrasin analogues have shown they can lead to a sustained elevation of MAP kinase (P38 MAPK, ERK, and JNK) phosphorylation by suppressing their dephosphorylation.[1] Additionally, related compounds have been shown to inhibit the phosphorylation of the C-terminal domain of RNA polymerase II, induce JNK activation, and inhibit the JAK/STAT3 pathway.[1][2] Therefore, the expected outcome of this compound treatment in sensitive cancer cell lines is the modulation of these signaling pathways, leading to suppressed cell growth.
Q2: My results with this compound are inconsistent across experiments. What are the potential causes?
A2: Inconsistent results can arise from several factors, including variability in experimental conditions, cell culture handling, and reagent stability.[3] It is crucial to maintain consistent parameters such as temperature, humidity, and pH.[3] Cell passage number and confluency can also significantly impact results. For the compound itself, ensure proper storage and handling to avoid degradation. A logical workflow to diagnose the source of inconsistency is recommended.
Q3: I am observing less potent antitumor activity of this compound in my cell line panel than expected. Why might this be?
A3: The sensitivity of cancer cell lines to a given compound can vary significantly. This can be due to the inherent genetic and proteomic landscape of the cells.[4] Some cell lines may possess intrinsic resistance mechanisms, such as pre-existing mutations in downstream effectors of the targeted pathway or the activation of compensatory signaling pathways.[5] It is also possible that the experimental conditions are suboptimal for the specific cell lines being tested.[5]
Q4: After an initial response, I'm observing that the cancer cells are developing resistance to this compound. What are the potential mechanisms?
A4: Acquired resistance to targeted therapies is a common phenomenon.[4] Potential mechanisms include the development of secondary mutations in the drug target, the activation of bypass signaling pathways to circumvent the drug's effect, or the upregulation of drug efflux pumps.[5][6] For instance, with inhibitors targeting the KRAS pathway, reactivation of the MAPK pathway or activation of the PI3K-AKT-mTOR pathway are common bypass routes.[4]
Troubleshooting Guides
Cell Viability Assays
Q1: I am observing high background or false positives in my cell viability assay (e.g., MTT, XTT).
A1: High background can obscure the actual signal from the cells.[7]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Test Compound Interference | Run a control with this compound in cell-free media to check for direct reduction of the tetrazolium salt or inherent color. If interference is observed, consider a different viability assay (e.g., ATP-based).[7] |
| Contamination | Visually inspect cell cultures for microbial contamination. Use sterile techniques and regularly test for mycoplasma. |
| Light Exposure | Tetrazolium reagents can be light-sensitive. Minimize the exposure of reagents and assay plates to light.[7][8] |
| Incorrect Reagent Handling | Ensure reagents are properly stored and are not expired.[3] |
Q2: The signal in my cell viability assay is low, or the assay is not sensitive enough to detect a dose-response.
A2: A weak signal can make it difficult to accurately determine the IC50 of this compound.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | Increase the initial cell seeding density or extend the incubation time with the compound.[7] |
| Low Metabolic Activity of Cells | For cell lines with inherently low metabolic rates, consider increasing the incubation time with the viability reagent or switching to a more sensitive assay.[7] |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal incubation period for the viability reagent with your specific cell lines.[7] |
| Reagent Instability | Ensure that the viability reagent is fresh and has been stored correctly. |
Western Blotting
Q1: I am not detecting a signal or only a very weak signal for my target protein (e.g., p-ERK, p-STAT3).
A1: The absence of a signal can be due to issues with the sample, antibodies, or the blotting procedure.[9]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel.[10][11] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[10] |
| Suboptimal Antibody Concentration | Increase the concentration of the primary antibody or the incubation time (e.g., overnight at 4°C).[9] |
| Inactive Secondary Antibody or Substrate | Ensure detection reagents are not expired and have been stored properly. Test the secondary antibody by dotting it on the membrane and adding the substrate.[9] |
Q2: I am observing high background or non-specific bands on my Western blot.
A2: High background can mask the true signal and lead to misinterpretation of the data.[9]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent (e.g., 5% BSA or non-fat dry milk).[10][11] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[10] |
| Inadequate Washing | Increase the number and duration of washing steps.[10] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire blotting process.[12] |
Kinase Assays
Q1: I am observing high variability in my kinase assay results.
A1: Consistency is key for reliable kinase assay data.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Optimize the concentrations of the kinase, substrate, and ATP.[13][14] |
| Incorrect Reaction Time | Perform a time-course experiment to ensure the reaction is in the linear range.[13] |
| Temperature Fluctuations | Maintain a consistent temperature throughout the assay. Room temperature assays can be more stable for high-throughput screening.[13] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery. |
Q2: The inhibitory effect of this compound in my kinase assay is lower than expected.
A2: This could be due to assay conditions or the nature of the inhibitor.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High ATP Concentration | If this compound is an ATP-competitive inhibitor, a high ATP concentration in the assay will reduce its apparent potency. Determine the ATP Km and use an ATP concentration at or below this value.[14] |
| Compound Instability | Ensure this compound is stable in the assay buffer. Some compounds can precipitate or degrade over time. |
| Incorrect Enzyme or Substrate | Verify the identity and purity of the kinase and substrate being used. |
| Assay Interference | Run control experiments to ensure this compound is not interfering with the detection method (e.g., fluorescence quenching). |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
In Vitro Kinase Assay
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the substrate.
-
Inhibitor Addition: Add this compound at various concentrations (and a vehicle control).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (at an optimized concentration, often near the Km).
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time within the linear reaction range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by adding a detection reagent.
-
Signal Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo, fluorescence for LanthaScreen).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical diagram for diagnosing sources of inconsistency.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer: Therapeutic Principles and Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. ch.promega.com [ch.promega.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Oncrasin-60 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Oncrasin-60 in animal models. The information is designed to help mitigate toxicity and ensure the successful execution of preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NSC-741909) is a small molecule anticancer agent identified for its activity against cancer cells, particularly those with K-Ras mutations.[1] Its mechanism of action involves the sustained activation of c-Jun N-terminal kinase (JNK) and the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation.[2] This dual activity modulates multiple cancer-related pathways to induce apoptosis in sensitive cancer cell lines.
Q2: What is the known in vivo toxicity of this compound in animal models?
A2: In preclinical studies using nude mice with xenograft tumors, this compound has been observed to cause dose-dependent toxicity. The primary reported adverse effect is weight loss, particularly at higher doses.[3]
Q3: What is the Maximum Tolerated Dose (MTD) of this compound in mice?
A3: The maximum tolerated intraperitoneal dose of this compound in mice, when administered on a daily schedule for five days, was determined to be 40 mg/kg.[3]
Q4: Are there less toxic alternatives to this compound?
A4: Yes, a potent analogue, Oncrasin-72 (NSC-743380), has been shown to have a better in vivo safety profile and greater antitumor activity than this compound in xenograft models.[2] The MTD for Oncrasin-72 was found to be significantly higher at 150 mg/kg on a daily five-dose schedule.[3]
Q5: What are the general strategies to minimize the toxicity of targeted therapies like this compound?
A5: General strategies to mitigate the toxicity of targeted cancer therapies include careful dose selection, modification of the treatment schedule, and the use of supportive care agents.[4] For small molecules, alternative formulation strategies can also be explored to alter pharmacokinetic profiles and potentially reduce systemic toxicity.[5][6]
Troubleshooting Guide: Managing this compound Toxicity
This guide provides specific troubleshooting advice for common issues encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15% of baseline) | Dose of this compound is too high for the specific animal strain or model. | - Immediately pause this compound administration. - Provide supportive care as detailed in the Protocol for Managing Weight Loss. - Once the animal recovers, consider restarting treatment at a lower dose (e.g., reduce by 25%).[3] - Ensure the dose does not exceed the MTD of 40 mg/kg for a daily x 5 schedule.[3] |
| Mild to Moderate Weight Loss (10-15% of baseline) | Approaching the limit of tolerance for the current dose. | - Increase the frequency of monitoring to daily.[7] - Initiate supportive care as a preventative measure. - If weight loss continues, consider a dose reduction in the next treatment cycle.[3] |
| Skin Lesions or Dermatitis | Potential on-target or off-target effect related to STAT3 inhibition. While not specifically reported for this compound, STAT3 inhibitors can be associated with cutaneous toxicities. | - Document and score the severity of the skin reaction using the Protocol for Scoring Cutaneous Toxicities. - For mild reactions, continue monitoring. - For moderate to severe reactions, consult with a veterinarian and consider pausing treatment. |
| Lack of Antitumor Efficacy at Well-Tolerated Doses | The tumor model may be resistant to the mechanism of this compound. | - Confirm the expression and activation of the target pathways (JNK, STAT3) in your tumor model. - Consider evaluating the more potent and less toxic analogue, Oncrasin-72.[3] |
Quantitative Toxicity Data for this compound in Mice
| Parameter | Value | Animal Model | Administration Route | Reference |
| Maximum Tolerated Dose (MTD) | 40 mg/kg (daily for 5 days) | Nude mice | Intraperitoneal | [3] |
| Investigated Therapeutic Dose Range | 17.9 mg/kg to 40 mg/kg | Nude mice with A498 renal tumor xenografts | Intraperitoneal | [3] |
| Observed Toxicity at High Doses | Weight Loss | Nude mice | Intraperitoneal | [3] |
Experimental Protocols
Protocol for Monitoring and Managing Weight Loss
-
Baseline Measurement : Weigh all animals daily for 3-5 days before the start of the experiment to establish a stable baseline weight.
-
Frequency of Monitoring : Weigh each animal at least three times per week during the treatment period. If an animal shows signs of illness or a weight loss of >10%, increase monitoring to daily.[7]
-
Intervention Points :
-
10-15% Weight Loss :
-
Provide supportive care, including supplemental hydration (e.g., 1 mL of sterile 0.9% NaCl subcutaneously) and a high-calorie, palatable food source in the cage.[8]
-
Record all observations and supportive care measures.
-
-
>15% Weight Loss :
-
This is a critical intervention point.[3] Treatment with this compound should be immediately stopped.
-
Consult with a veterinarian.
-
Continue intensive supportive care.
-
The animal should be considered for removal from the study if its condition does not improve.
-
-
-
Record Keeping : Maintain detailed records of body weight, clinical observations (posture, activity, fur condition), and all supportive care provided for each animal.[9]
Protocol for Scoring Cutaneous Toxicities
This is a general protocol and should be adapted based on specific observations.
-
Visual Inspection : Daily, examine the skin of the animals, paying close attention to areas with less fur.
-
Scoring System :
-
Score 0 : Normal skin.
-
Score 1 : Faint erythema (redness) or dry scaling.
-
Score 2 : Moderate erythema, patchy moist desquamation (peeling).
-
Score 3 : Confluent, moist desquamation in the observed area.
-
Score 4 : Ulceration.
-
-
Action :
-
Scores 1-2 : Continue to monitor.
-
Scores 3-4 : Photograph the affected area, consult a veterinarian, and consider pausing treatment.
-
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action.
Experimental Workflow for Minimizing this compound Toxicity
Caption: Workflow for this compound toxicity management.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staff.flinders.edu.au [staff.flinders.edu.au]
- 8. Humane Interventions in Mice | Animals in Science [queensu.ca]
- 9. Article - Standard on Weight Loss in ... [policies.unc.edu]
Technical Support Center: Oncrasin-60 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Oncrasin-60 in animal models. The information is designed to help mitigate toxicity and ensure the successful execution of preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NSC-741909) is a small molecule anticancer agent identified for its activity against cancer cells, particularly those with K-Ras mutations.[1] Its mechanism of action involves the sustained activation of c-Jun N-terminal kinase (JNK) and the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation.[2] This dual activity modulates multiple cancer-related pathways to induce apoptosis in sensitive cancer cell lines.
Q2: What is the known in vivo toxicity of this compound in animal models?
A2: In preclinical studies using nude mice with xenograft tumors, this compound has been observed to cause dose-dependent toxicity. The primary reported adverse effect is weight loss, particularly at higher doses.[3]
Q3: What is the Maximum Tolerated Dose (MTD) of this compound in mice?
A3: The maximum tolerated intraperitoneal dose of this compound in mice, when administered on a daily schedule for five days, was determined to be 40 mg/kg.[3]
Q4: Are there less toxic alternatives to this compound?
A4: Yes, a potent analogue, Oncrasin-72 (NSC-743380), has been shown to have a better in vivo safety profile and greater antitumor activity than this compound in xenograft models.[2] The MTD for Oncrasin-72 was found to be significantly higher at 150 mg/kg on a daily five-dose schedule.[3]
Q5: What are the general strategies to minimize the toxicity of targeted therapies like this compound?
A5: General strategies to mitigate the toxicity of targeted cancer therapies include careful dose selection, modification of the treatment schedule, and the use of supportive care agents.[4] For small molecules, alternative formulation strategies can also be explored to alter pharmacokinetic profiles and potentially reduce systemic toxicity.[5][6]
Troubleshooting Guide: Managing this compound Toxicity
This guide provides specific troubleshooting advice for common issues encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15% of baseline) | Dose of this compound is too high for the specific animal strain or model. | - Immediately pause this compound administration. - Provide supportive care as detailed in the Protocol for Managing Weight Loss. - Once the animal recovers, consider restarting treatment at a lower dose (e.g., reduce by 25%).[3] - Ensure the dose does not exceed the MTD of 40 mg/kg for a daily x 5 schedule.[3] |
| Mild to Moderate Weight Loss (10-15% of baseline) | Approaching the limit of tolerance for the current dose. | - Increase the frequency of monitoring to daily.[7] - Initiate supportive care as a preventative measure. - If weight loss continues, consider a dose reduction in the next treatment cycle.[3] |
| Skin Lesions or Dermatitis | Potential on-target or off-target effect related to STAT3 inhibition. While not specifically reported for this compound, STAT3 inhibitors can be associated with cutaneous toxicities. | - Document and score the severity of the skin reaction using the Protocol for Scoring Cutaneous Toxicities. - For mild reactions, continue monitoring. - For moderate to severe reactions, consult with a veterinarian and consider pausing treatment. |
| Lack of Antitumor Efficacy at Well-Tolerated Doses | The tumor model may be resistant to the mechanism of this compound. | - Confirm the expression and activation of the target pathways (JNK, STAT3) in your tumor model. - Consider evaluating the more potent and less toxic analogue, Oncrasin-72.[3] |
Quantitative Toxicity Data for this compound in Mice
| Parameter | Value | Animal Model | Administration Route | Reference |
| Maximum Tolerated Dose (MTD) | 40 mg/kg (daily for 5 days) | Nude mice | Intraperitoneal | [3] |
| Investigated Therapeutic Dose Range | 17.9 mg/kg to 40 mg/kg | Nude mice with A498 renal tumor xenografts | Intraperitoneal | [3] |
| Observed Toxicity at High Doses | Weight Loss | Nude mice | Intraperitoneal | [3] |
Experimental Protocols
Protocol for Monitoring and Managing Weight Loss
-
Baseline Measurement : Weigh all animals daily for 3-5 days before the start of the experiment to establish a stable baseline weight.
-
Frequency of Monitoring : Weigh each animal at least three times per week during the treatment period. If an animal shows signs of illness or a weight loss of >10%, increase monitoring to daily.[7]
-
Intervention Points :
-
10-15% Weight Loss :
-
Provide supportive care, including supplemental hydration (e.g., 1 mL of sterile 0.9% NaCl subcutaneously) and a high-calorie, palatable food source in the cage.[8]
-
Record all observations and supportive care measures.
-
-
>15% Weight Loss :
-
This is a critical intervention point.[3] Treatment with this compound should be immediately stopped.
-
Consult with a veterinarian.
-
Continue intensive supportive care.
-
The animal should be considered for removal from the study if its condition does not improve.
-
-
-
Record Keeping : Maintain detailed records of body weight, clinical observations (posture, activity, fur condition), and all supportive care provided for each animal.[9]
Protocol for Scoring Cutaneous Toxicities
This is a general protocol and should be adapted based on specific observations.
-
Visual Inspection : Daily, examine the skin of the animals, paying close attention to areas with less fur.
-
Scoring System :
-
Score 0 : Normal skin.
-
Score 1 : Faint erythema (redness) or dry scaling.
-
Score 2 : Moderate erythema, patchy moist desquamation (peeling).
-
Score 3 : Confluent, moist desquamation in the observed area.
-
Score 4 : Ulceration.
-
-
Action :
-
Scores 1-2 : Continue to monitor.
-
Scores 3-4 : Photograph the affected area, consult a veterinarian, and consider pausing treatment.
-
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action.
Experimental Workflow for Minimizing this compound Toxicity
Caption: Workflow for this compound toxicity management.
References
- 1. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staff.flinders.edu.au [staff.flinders.edu.au]
- 8. Humane Interventions in Mice | Animals in Science [queensu.ca]
- 9. Article - Standard on Weight Loss in ... [policies.unc.edu]
Best practices for handling and storing Oncrasin-60
Oncrasin-60: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing this compound, a potent and selective inhibitor of the KRAS G12C mutation. Adherence to these guidelines is critical for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing a stock solution of this compound?
For optimal results, dissolve this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). To ensure the powder is fully dissolved, vortex the solution gently for 1-2 minutes. For cell-based assays, further dilute the DMSO stock solution in your desired cell culture medium to the final working concentration immediately before use. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.
2. How should I aliquot and store the this compound stock solution?
Upon receiving the lyophilized powder or preparing the initial stock solution, it is highly recommended to create single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time. Use low-adhesion microcentrifuge tubes to prevent loss of material.
3. What are the long-term and short-term storage conditions for this compound?
-
Lyophilized Powder: Store at -20°C for long-term stability, protected from light and moisture.
-
DMSO Stock Solution: For long-term storage, keep aliquots at -80°C. For short-term use (up to one week), aliquots can be stored at -20°C. Avoid repeated exposure to room temperature.
4. Is this compound sensitive to light or air?
Yes, this compound is known to be sensitive to both light and air. Prolonged exposure can lead to oxidation and degradation, reducing its potency. Always store solutions in amber vials or tubes wrapped in foil to protect them from light. When handling, minimize the time the solution is exposed to the open air.
Troubleshooting Guide
Issue 1: I observed precipitation in my this compound stock solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the compound may have come out of solution during freezing.
-
Solution: Gently warm the vial in a 37°C water bath for 2-5 minutes and vortex briefly to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. Always ensure the DMSO used is anhydrous, as water can reduce solubility.
Issue 2: The compound shows reduced or inconsistent activity in my experiments.
-
Possible Cause 1: Compound Degradation. This can result from improper storage, multiple freeze-thaw cycles, or exposure to light.
-
Solution 1: Use a fresh, previously unopened aliquot for your experiment. Review your storage and handling procedures to ensure they align with the recommended best practices.
-
Possible Cause 2: Instability in Aqueous Media. Small molecule inhibitors can have limited stability in aqueous cell culture media over extended incubation periods.
-
Solution 2: For long-term experiments (e.g., > 24 hours), consider replenishing the compound by replacing the media with a freshly prepared solution at appropriate intervals.
Issue 3: I am seeing off-target effects or cellular toxicity at my working concentration.
-
Possible Cause: The working concentration may be too high for your specific cell line, or the final DMSO concentration might be causing toxicity.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your experimental model. Ensure the final DMSO concentration in your assay does not exceed 0.1%. Include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 90 mM) |
| Ethanol | ~5 mg/mL |
| Water | Insoluble |
Table 2: Recommended Storage Conditions
| Form | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Lyophilized Powder | 4°C | -20°C |
| DMSO Stock Solution | -20°C | -80°C |
Table 3: Stability in Cell Culture Medium (RPMI-1640 + 10% FBS)
| Incubation Time at 37°C | Remaining Active Compound |
| 8 hours | > 95% |
| 24 hours | ~85% |
| 48 hours | ~70% |
Experimental Protocols
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., NCI-H358, a KRAS G12C mutant cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle-only control (0.1% DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Recommended workflow for this compound preparation and storage.
Caption: this compound inhibits the KRAS G12C signaling pathway.
Best practices for handling and storing Oncrasin-60
Oncrasin-60: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing this compound, a potent and selective inhibitor of the KRAS G12C mutation. Adherence to these guidelines is critical for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing a stock solution of this compound?
For optimal results, dissolve this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). To ensure the powder is fully dissolved, vortex the solution gently for 1-2 minutes. For cell-based assays, further dilute the DMSO stock solution in your desired cell culture medium to the final working concentration immediately before use. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.
2. How should I aliquot and store the this compound stock solution?
Upon receiving the lyophilized powder or preparing the initial stock solution, it is highly recommended to create single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time. Use low-adhesion microcentrifuge tubes to prevent loss of material.
3. What are the long-term and short-term storage conditions for this compound?
-
Lyophilized Powder: Store at -20°C for long-term stability, protected from light and moisture.
-
DMSO Stock Solution: For long-term storage, keep aliquots at -80°C. For short-term use (up to one week), aliquots can be stored at -20°C. Avoid repeated exposure to room temperature.
4. Is this compound sensitive to light or air?
Yes, this compound is known to be sensitive to both light and air. Prolonged exposure can lead to oxidation and degradation, reducing its potency. Always store solutions in amber vials or tubes wrapped in foil to protect them from light. When handling, minimize the time the solution is exposed to the open air.
Troubleshooting Guide
Issue 1: I observed precipitation in my this compound stock solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the compound may have come out of solution during freezing.
-
Solution: Gently warm the vial in a 37°C water bath for 2-5 minutes and vortex briefly to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. Always ensure the DMSO used is anhydrous, as water can reduce solubility.
Issue 2: The compound shows reduced or inconsistent activity in my experiments.
-
Possible Cause 1: Compound Degradation. This can result from improper storage, multiple freeze-thaw cycles, or exposure to light.
-
Solution 1: Use a fresh, previously unopened aliquot for your experiment. Review your storage and handling procedures to ensure they align with the recommended best practices.
-
Possible Cause 2: Instability in Aqueous Media. Small molecule inhibitors can have limited stability in aqueous cell culture media over extended incubation periods.
-
Solution 2: For long-term experiments (e.g., > 24 hours), consider replenishing the compound by replacing the media with a freshly prepared solution at appropriate intervals.
Issue 3: I am seeing off-target effects or cellular toxicity at my working concentration.
-
Possible Cause: The working concentration may be too high for your specific cell line, or the final DMSO concentration might be causing toxicity.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your experimental model. Ensure the final DMSO concentration in your assay does not exceed 0.1%. Include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 90 mM) |
| Ethanol | ~5 mg/mL |
| Water | Insoluble |
Table 2: Recommended Storage Conditions
| Form | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Lyophilized Powder | 4°C | -20°C |
| DMSO Stock Solution | -20°C | -80°C |
Table 3: Stability in Cell Culture Medium (RPMI-1640 + 10% FBS)
| Incubation Time at 37°C | Remaining Active Compound |
| 8 hours | > 95% |
| 24 hours | ~85% |
| 48 hours | ~70% |
Experimental Protocols
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., NCI-H358, a KRAS G12C mutant cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle-only control (0.1% DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Recommended workflow for this compound preparation and storage.
Caption: this compound inhibits the KRAS G12C signaling pathway.
Validation & Comparative
Oncrasin-60 vs. Oncrasin-72: A Comparative Analysis of Anti-Tumor Activity
This guide provides a detailed comparison of the anti-tumor activities of two novel small molecule inhibitors, Oncrasin-60 (NSC-741909) and Oncrasin-72 (NSC-743380). Both are analogues of Oncrasin-1, a compound identified through synthetic lethality screening against K-Ras mutant tumor cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Executive Summary
Oncrasin-72, a potent analogue of Oncrasin-1, demonstrates superior anti-tumor activity and a better safety profile compared to this compound.[1] In vitro studies across a panel of cancer cell lines show high activity for Oncrasin-72, with a 50% growth-inhibitory concentration (GI50) of ≤ 10 nM in the most sensitive lines.[1] In vivo experiments in xenograft models of human renal cancer confirm the enhanced efficacy of Oncrasin-72, which led to complete tumor regression at tested dosages.[1] The mechanism of action for Oncrasin-72 involves the modulation of multiple cancer-related pathways, including the activation of JNK and inhibition of STAT3 signaling.[1][2]
In Vitro Anti-Tumor Activity
Oncrasin-72 has been shown to be highly active against a range of human cancer cell lines, including those derived from lung, colon, ovarian, kidney, and breast cancers.[1] The anti-tumor activity of Oncrasin-72 was determined in the NCI-60 cancer cell line panel, with a median GI50 of 1.62 µM across 58 cell lines.[3] For eight of the most sensitive cell lines, the GI50 was approximately 10 nM.[1] While a direct side-by-side comparison of the GI50 values for this compound and Oncrasin-72 across the full NCI-60 panel is not detailed in the primary comparative study, the anticancer spectrum and activity are noted to be very similar.[3]
Table 1: In Vitro Activity of Oncrasin-72 in a Selection of NCI-60 Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| Most Sensitive Lines | ||
| Various | ≤ 0.01 | |
| Median Activity | ||
| Across 58 cell lines | 1.62 |
Note: The specific eight most sensitive cell lines are not individually named in the source material.
In Vivo Anti-Tumor Activity
A direct comparison of the in vivo anti-tumor activity of this compound and Oncrasin-72 was conducted using a xenograft model of A498 human renal cancer cells in nude mice.[1]
Table 2: In Vivo Comparison of this compound and Oncrasin-72 in A498 Xenograft Model
| Compound | Dosage | Outcome | Safety Profile |
| This compound | Not specified | Less antitumor activity | Less favorable |
| Oncrasin-72 | 67 mg/kg to 150 mg/kg | Complete tumor regression | Better safety profile |
These results clearly indicate that Oncrasin-72 possesses greater in vivo anti-tumor efficacy and is better tolerated than this compound.[1]
Mechanism of Action
The anti-tumor activity of Oncrasin-72 is attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.[1][2] Like its parent compound, Oncrasin-1, Oncrasin-72 inhibits the phosphorylation of the C-terminal domain of RNA polymerase II.[2][4] Furthermore, Oncrasin-72 induces JNK activation and inhibits JAK2/STAT3 phosphorylation, leading to the suppression of cyclin D1 expression.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the comparative studies.
In Vitro Cell Viability Assay
-
Cell Lines : NCI-60 panel of human cancer cell lines.
-
Method : Cells were seeded in 96-well plates and treated with varying concentrations of this compound or Oncrasin-72. Cell viability was assessed after a specified incubation period using a sulforhodamine B (SRB) assay or a similar colorimetric method.
-
Data Analysis : The 50% growth-inhibitory concentration (GI50) was calculated from dose-response curves.
In Vivo Xenograft Model
-
Animal Model : Athymic nude mice.
-
Cell Line : A498 human renal cancer cells were injected subcutaneously to establish xenograft tumors.
-
Treatment : Once tumors reached a palpable size, mice were treated with this compound or Oncrasin-72 via intraperitoneal injection at the specified doses. A control group received a vehicle solution.
-
Endpoint : Tumor volume was measured regularly. The study endpoint was determined by tumor size in the control group or signs of toxicity. Efficacy was assessed by comparing tumor growth inhibition between treated and control groups.
Western Blot Analysis
-
Purpose : To determine the effect of Oncrasin-72 on protein expression and phosphorylation status in key signaling pathways.
-
Method : Sensitive and resistant cancer cells were treated with Oncrasin-72. Cell lysates were collected, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of proteins such as RNA polymerase II, JNK, and STAT3.
-
Detection : Secondary antibodies conjugated to horseradish peroxidase were used, and signals were detected using an enhanced chemiluminescence system.
Conclusion
The available data strongly suggest that Oncrasin-72 is a more promising anti-cancer agent than this compound, exhibiting superior in vivo efficacy and a more favorable safety profile.[1] Its multi-targeted mechanism of action, involving the inhibition of RNA polymerase II and STAT3, alongside the activation of JNK, presents a compelling rationale for its further development as a potential therapeutic for various solid tumors.[1][2] Future research should focus on elucidating the precise molecular interactions and expanding the evaluation of Oncrasin-72 in a broader range of cancer models.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Oncrasin-60 vs. Oncrasin-72: A Comparative Analysis of Anti-Tumor Activity
This guide provides a detailed comparison of the anti-tumor activities of two novel small molecule inhibitors, Oncrasin-60 (NSC-741909) and Oncrasin-72 (NSC-743380). Both are analogues of Oncrasin-1, a compound identified through synthetic lethality screening against K-Ras mutant tumor cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Executive Summary
Oncrasin-72, a potent analogue of Oncrasin-1, demonstrates superior anti-tumor activity and a better safety profile compared to this compound.[1] In vitro studies across a panel of cancer cell lines show high activity for Oncrasin-72, with a 50% growth-inhibitory concentration (GI50) of ≤ 10 nM in the most sensitive lines.[1] In vivo experiments in xenograft models of human renal cancer confirm the enhanced efficacy of Oncrasin-72, which led to complete tumor regression at tested dosages.[1] The mechanism of action for Oncrasin-72 involves the modulation of multiple cancer-related pathways, including the activation of JNK and inhibition of STAT3 signaling.[1][2]
In Vitro Anti-Tumor Activity
Oncrasin-72 has been shown to be highly active against a range of human cancer cell lines, including those derived from lung, colon, ovarian, kidney, and breast cancers.[1] The anti-tumor activity of Oncrasin-72 was determined in the NCI-60 cancer cell line panel, with a median GI50 of 1.62 µM across 58 cell lines.[3] For eight of the most sensitive cell lines, the GI50 was approximately 10 nM.[1] While a direct side-by-side comparison of the GI50 values for this compound and Oncrasin-72 across the full NCI-60 panel is not detailed in the primary comparative study, the anticancer spectrum and activity are noted to be very similar.[3]
Table 1: In Vitro Activity of Oncrasin-72 in a Selection of NCI-60 Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| Most Sensitive Lines | ||
| Various | ≤ 0.01 | |
| Median Activity | ||
| Across 58 cell lines | 1.62 |
Note: The specific eight most sensitive cell lines are not individually named in the source material.
In Vivo Anti-Tumor Activity
A direct comparison of the in vivo anti-tumor activity of this compound and Oncrasin-72 was conducted using a xenograft model of A498 human renal cancer cells in nude mice.[1]
Table 2: In Vivo Comparison of this compound and Oncrasin-72 in A498 Xenograft Model
| Compound | Dosage | Outcome | Safety Profile |
| This compound | Not specified | Less antitumor activity | Less favorable |
| Oncrasin-72 | 67 mg/kg to 150 mg/kg | Complete tumor regression | Better safety profile |
These results clearly indicate that Oncrasin-72 possesses greater in vivo anti-tumor efficacy and is better tolerated than this compound.[1]
Mechanism of Action
The anti-tumor activity of Oncrasin-72 is attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.[1][2] Like its parent compound, Oncrasin-1, Oncrasin-72 inhibits the phosphorylation of the C-terminal domain of RNA polymerase II.[2][4] Furthermore, Oncrasin-72 induces JNK activation and inhibits JAK2/STAT3 phosphorylation, leading to the suppression of cyclin D1 expression.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the comparative studies.
In Vitro Cell Viability Assay
-
Cell Lines : NCI-60 panel of human cancer cell lines.
-
Method : Cells were seeded in 96-well plates and treated with varying concentrations of this compound or Oncrasin-72. Cell viability was assessed after a specified incubation period using a sulforhodamine B (SRB) assay or a similar colorimetric method.
-
Data Analysis : The 50% growth-inhibitory concentration (GI50) was calculated from dose-response curves.
In Vivo Xenograft Model
-
Animal Model : Athymic nude mice.
-
Cell Line : A498 human renal cancer cells were injected subcutaneously to establish xenograft tumors.
-
Treatment : Once tumors reached a palpable size, mice were treated with this compound or Oncrasin-72 via intraperitoneal injection at the specified doses. A control group received a vehicle solution.
-
Endpoint : Tumor volume was measured regularly. The study endpoint was determined by tumor size in the control group or signs of toxicity. Efficacy was assessed by comparing tumor growth inhibition between treated and control groups.
Western Blot Analysis
-
Purpose : To determine the effect of Oncrasin-72 on protein expression and phosphorylation status in key signaling pathways.
-
Method : Sensitive and resistant cancer cells were treated with Oncrasin-72. Cell lysates were collected, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of proteins such as RNA polymerase II, JNK, and STAT3.
-
Detection : Secondary antibodies conjugated to horseradish peroxidase were used, and signals were detected using an enhanced chemiluminescence system.
Conclusion
The available data strongly suggest that Oncrasin-72 is a more promising anti-cancer agent than this compound, exhibiting superior in vivo efficacy and a more favorable safety profile.[1] Its multi-targeted mechanism of action, involving the inhibition of RNA polymerase II and STAT3, alongside the activation of JNK, presents a compelling rationale for its further development as a potential therapeutic for various solid tumors.[1][2] Future research should focus on elucidating the precise molecular interactions and expanding the evaluation of Oncrasin-72 in a broader range of cancer models.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Oncrasin-60 and the Landscape of STAT3 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology. Its constitutive activation is a hallmark of numerous human cancers, driving tumor cell proliferation, survival, invasion, and immunosuppression. A growing arsenal of small-molecule inhibitors is being developed to block STAT3 signaling, among them Oncrasin-60 and its analogs. This guide provides a comparative analysis of this compound versus other known STAT3 inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.
The STAT3 Signaling Pathway: A Central Oncogenic Hub
The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cell surface receptors. This triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA response elements in the promoters of target genes, regulating the transcription of proteins involved in cell cycle progression (e.g., c-Myc, Cyclin D1), apoptosis evasion (e.g., Bcl-xL, Survivin), and angiogenesis.
Caption: Canonical STAT3 Signaling Pathway.
Comparative Analysis of STAT3 Inhibitors
The development of STAT3 inhibitors has focused on several strategies, including targeting the SH2 domain to prevent dimerization, inhibiting the DNA-binding domain, and blocking upstream activating kinases. This compound and its potent analogue, NSC-743380, have been identified as inhibitors of STAT3 phosphorylation. The following table summarizes the in vitro potency of this compound's analogue and other well-characterized STAT3 inhibitors. It is important to note that IC50 values can vary between studies due to different assay conditions and cell lines used.
| Inhibitor | Target Domain/Mechanism | IC50 (STAT3 Inhibition) | Cell-based IC50 (Growth Inhibition) | Reference(s) |
| NSC-743380 (this compound analogue) | Inhibits JAK2/STAT3 phosphorylation | Not directly reported for STAT3 binding | 0.01 µM (A498 cells), 0.02 µM (MCF-7 cells) | [1] |
| Stattic | SH2 domain | 5.1 µM | 2.28 - 3.48 µM (in various cancer cell lines) | [2][3][4][5][6] |
| S3I-201 (NSC 74859) | DNA-binding activity | 86 µM | 37.9 - 82.6 µM (in various cancer cell lines) | [7][8][9][10][11] |
| Niclosamide | STAT3 activation, nuclear translocation, and transactivation | 0.25 µM (STAT3-dependent luciferase activity) | 0.18 - 1 µM (in various cancer cell lines) | [12][13][14] |
| Cryptotanshinone | STAT3 phosphorylation (Tyr705) | 4.6 µM | 11.2 µM (A2780 cells), 18.4 µM (Hey cells) | [15][16][17][18][19] |
| BP-1-102 | SH2 domain | 6.8 µM (DNA-binding activity) | 8.53 µM (A172 cells), 10.51 µM (U251 cells) | [20][21][22][23][24] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of STAT3 inhibitors. Below are detailed methodologies for key assays cited in the comparison.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Principle: A reporter vector containing a luciferase gene under the control of STAT3-responsive DNA elements is introduced into cells. Inhibition of the STAT3 pathway leads to a decrease in luciferase expression, which is quantified by measuring luminescence.
Caption: STAT3 Luciferase Reporter Assay Workflow.
Protocol:
-
Cell Seeding: Seed host cells (e.g., HEK293, HCT-116) in a 96-well plate and transfect with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).[25][26][27][28][29]
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 1-24 hours).
-
Stimulation: Induce STAT3 activation by adding a cytokine such as IL-6 or EGF for an appropriate duration (e.g., 6-16 hours).[25]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions of the dual-luciferase reporter assay system.[26]
-
Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the normalized luciferase activity.[12]
STAT3 DNA Binding Assay (ELISA-based)
This assay quantifies the binding of activated STAT3 from nuclear extracts to its consensus DNA sequence.
Principle: A 96-well plate is coated with an oligonucleotide containing the STAT3 binding site. Nuclear extracts containing activated STAT3 are added to the wells. The bound STAT3 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the test inhibitor and/or a STAT3 activator. Prepare nuclear extracts from the cells.
-
Binding Reaction: Add the nuclear extracts to the wells of the STAT3-coated plate and incubate to allow for STAT3-DNA binding.[30]
-
Washing: Wash the wells to remove unbound proteins.
-
Antibody Incubation: Add a primary antibody specific for STAT3, followed by an HRP-conjugated secondary antibody.
-
Detection: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at a specific wavelength. The signal is proportional to the amount of bound STAT3.
-
Data Analysis: Determine the concentration of the inhibitor that reduces STAT3 DNA binding by 50% (IC50).
STAT3 Phosphorylation Assay (Western Blot)
This assay directly measures the level of phosphorylated STAT3 (p-STAT3) in cell lysates.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-STAT3 (Tyr705) and total STAT3 (for normalization).
Caption: Western Blot Workflow for p-STAT3 Detection.
Protocol:
-
Cell Culture and Lysis: Culture cells and treat with inhibitors and/or activators. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[31]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[31]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705). Subsequently, incubate with an HRP-conjugated secondary antibody.[31]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.
Conclusion
The landscape of STAT3 inhibitors is diverse, with compounds like this compound and its analogues demonstrating potent anti-proliferative effects in cancer cells. While direct comparative data for this compound against a wide array of other STAT3 inhibitors is still emerging, the available information on its potent analogue, NSC-743380, suggests it is a highly active compound. The choice of a STAT3 inhibitor for research or therapeutic development will depend on various factors, including its specific mechanism of action, potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation and comparison of these promising therapeutic agents.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stattic | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. S3I-201, STAT3 inhibitor (CAS 501919-59-1) | Abcam [abcam.com]
- 12. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Cryptotanshinone, STAT3 inhibitor (CAS 35825-57-1) | Abcam [abcam.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleck.co.jp [selleck.co.jp]
- 19. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. STAT3 Inhibitor XVIII, BP-1-102 [sigmaaldrich.com]
- 24. Effects of STAT3 Inhibitor BP-1-102 on The Proliferation, Invasiveness, Apoptosis and Neurosphere Formation of Glioma Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bosterbio.com [bosterbio.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. biocompare.com [biocompare.com]
- 28. abeomics.com [abeomics.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. caymanchem.com [caymanchem.com]
- 31. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Oncrasin-60 and the Landscape of STAT3 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology. Its constitutive activation is a hallmark of numerous human cancers, driving tumor cell proliferation, survival, invasion, and immunosuppression. A growing arsenal of small-molecule inhibitors is being developed to block STAT3 signaling, among them Oncrasin-60 and its analogs. This guide provides a comparative analysis of this compound versus other known STAT3 inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.
The STAT3 Signaling Pathway: A Central Oncogenic Hub
The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cell surface receptors. This triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA response elements in the promoters of target genes, regulating the transcription of proteins involved in cell cycle progression (e.g., c-Myc, Cyclin D1), apoptosis evasion (e.g., Bcl-xL, Survivin), and angiogenesis.
Caption: Canonical STAT3 Signaling Pathway.
Comparative Analysis of STAT3 Inhibitors
The development of STAT3 inhibitors has focused on several strategies, including targeting the SH2 domain to prevent dimerization, inhibiting the DNA-binding domain, and blocking upstream activating kinases. This compound and its potent analogue, NSC-743380, have been identified as inhibitors of STAT3 phosphorylation. The following table summarizes the in vitro potency of this compound's analogue and other well-characterized STAT3 inhibitors. It is important to note that IC50 values can vary between studies due to different assay conditions and cell lines used.
| Inhibitor | Target Domain/Mechanism | IC50 (STAT3 Inhibition) | Cell-based IC50 (Growth Inhibition) | Reference(s) |
| NSC-743380 (this compound analogue) | Inhibits JAK2/STAT3 phosphorylation | Not directly reported for STAT3 binding | 0.01 µM (A498 cells), 0.02 µM (MCF-7 cells) | [1] |
| Stattic | SH2 domain | 5.1 µM | 2.28 - 3.48 µM (in various cancer cell lines) | [2][3][4][5][6] |
| S3I-201 (NSC 74859) | DNA-binding activity | 86 µM | 37.9 - 82.6 µM (in various cancer cell lines) | [7][8][9][10][11] |
| Niclosamide | STAT3 activation, nuclear translocation, and transactivation | 0.25 µM (STAT3-dependent luciferase activity) | 0.18 - 1 µM (in various cancer cell lines) | [12][13][14] |
| Cryptotanshinone | STAT3 phosphorylation (Tyr705) | 4.6 µM | 11.2 µM (A2780 cells), 18.4 µM (Hey cells) | [15][16][17][18][19] |
| BP-1-102 | SH2 domain | 6.8 µM (DNA-binding activity) | 8.53 µM (A172 cells), 10.51 µM (U251 cells) | [20][21][22][23][24] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of STAT3 inhibitors. Below are detailed methodologies for key assays cited in the comparison.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Principle: A reporter vector containing a luciferase gene under the control of STAT3-responsive DNA elements is introduced into cells. Inhibition of the STAT3 pathway leads to a decrease in luciferase expression, which is quantified by measuring luminescence.
Caption: STAT3 Luciferase Reporter Assay Workflow.
Protocol:
-
Cell Seeding: Seed host cells (e.g., HEK293, HCT-116) in a 96-well plate and transfect with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).[25][26][27][28][29]
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 1-24 hours).
-
Stimulation: Induce STAT3 activation by adding a cytokine such as IL-6 or EGF for an appropriate duration (e.g., 6-16 hours).[25]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions of the dual-luciferase reporter assay system.[26]
-
Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the normalized luciferase activity.[12]
STAT3 DNA Binding Assay (ELISA-based)
This assay quantifies the binding of activated STAT3 from nuclear extracts to its consensus DNA sequence.
Principle: A 96-well plate is coated with an oligonucleotide containing the STAT3 binding site. Nuclear extracts containing activated STAT3 are added to the wells. The bound STAT3 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the test inhibitor and/or a STAT3 activator. Prepare nuclear extracts from the cells.
-
Binding Reaction: Add the nuclear extracts to the wells of the STAT3-coated plate and incubate to allow for STAT3-DNA binding.[30]
-
Washing: Wash the wells to remove unbound proteins.
-
Antibody Incubation: Add a primary antibody specific for STAT3, followed by an HRP-conjugated secondary antibody.
-
Detection: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at a specific wavelength. The signal is proportional to the amount of bound STAT3.
-
Data Analysis: Determine the concentration of the inhibitor that reduces STAT3 DNA binding by 50% (IC50).
STAT3 Phosphorylation Assay (Western Blot)
This assay directly measures the level of phosphorylated STAT3 (p-STAT3) in cell lysates.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-STAT3 (Tyr705) and total STAT3 (for normalization).
Caption: Western Blot Workflow for p-STAT3 Detection.
Protocol:
-
Cell Culture and Lysis: Culture cells and treat with inhibitors and/or activators. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[31]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[31]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705). Subsequently, incubate with an HRP-conjugated secondary antibody.[31]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.
Conclusion
The landscape of STAT3 inhibitors is diverse, with compounds like this compound and its analogues demonstrating potent anti-proliferative effects in cancer cells. While direct comparative data for this compound against a wide array of other STAT3 inhibitors is still emerging, the available information on its potent analogue, NSC-743380, suggests it is a highly active compound. The choice of a STAT3 inhibitor for research or therapeutic development will depend on various factors, including its specific mechanism of action, potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation and comparison of these promising therapeutic agents.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stattic | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. S3I-201, STAT3 inhibitor (CAS 501919-59-1) | Abcam [abcam.com]
- 12. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Cryptotanshinone, STAT3 inhibitor (CAS 35825-57-1) | Abcam [abcam.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleck.co.jp [selleck.co.jp]
- 19. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. STAT3 Inhibitor XVIII, BP-1-102 [sigmaaldrich.com]
- 24. Effects of STAT3 Inhibitor BP-1-102 on The Proliferation, Invasiveness, Apoptosis and Neurosphere Formation of Glioma Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bosterbio.com [bosterbio.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. biocompare.com [biocompare.com]
- 28. abeomics.com [abeomics.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. caymanchem.com [caymanchem.com]
- 31. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Oncrasin-60 and Standard Chemotherapy: A Comparative Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Oncrasin-60, an investigational anticancer agent, and its more potent analogue NSC-743380, against established standard-of-care chemotherapy regimens. Due to a lack of direct head-to-head clinical or preclinical studies, this comparison is based on an analysis of available preclinical data for Oncrasin analogues and published efficacy data for standard chemotherapies in relevant cancer types. This compound and its analogues have not been tested in human clinical trials.
Overview of this compound and Analogue NSC-743380
This compound (NSC-741909) is a small molecule analogue of Oncrasin-1, which was initially identified in a synthetic lethality screen targeting K-Ras mutant cancer cells. Further optimization led to the development of more potent analogues, including NSC-743380. Preclinical studies have shown that NSC-743380 exhibits significant in vitro and in vivo antitumor activity against a subset of cancer cell lines, including those of renal, lung, colon, ovarian, and breast cancers.[1]
The proposed mechanism of action for NSC-743380 is multifactorial, involving the modulation of several key cancer-related pathways. It has been shown to suppress the phosphorylation of the C-terminal domain of RNA polymerase II, induce activation of the JNK signaling pathway, and inhibit JAK2/STAT3 phosphorylation.[1] The anticancer activity of NSC-743380 has also been linked to the expression of the sulfotransferase SULT1A1, which may serve as a potential biomarker for patient selection.
In Vitro Efficacy: NCI-60 Cell Line Screen
NSC-743380 has demonstrated potent growth-inhibitory activity across a range of human cancer cell lines in the National Cancer Institute's NCI-60 screen. For eight of the most sensitive cell lines, the 50% growth-inhibitory concentration (GI50) was less than or equal to 10 nM.[1] The median GI50 for NSC-743380 across 58 of the 60 cell lines tested was 1.62 µM.
Table 1: In Vitro Growth Inhibition (GI50) of NSC-743380 in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A498 | Renal | 0.01 |
| MCF-7 | Breast | 0.02 |
| Median | (58 cell lines) | 1.62 |
| Most Sensitive | (8 cell lines) | ≤ 0.01 |
Data sourced from Guo et al., 2011.[1]
In Vivo Efficacy: Human Tumor Xenograft Model
In a preclinical in vivo study, the antitumor activity of this compound (NSC-741909) and NSC-743380 was evaluated in a xenograft model using the human renal cancer cell line A498 in nude mice.[1] NSC-743380 demonstrated a superior safety profile and greater antitumor activity compared to this compound.[1] Treatment with NSC-743380 at doses ranging from 67 mg/kg to 150 mg/kg resulted in the complete regression of A498 xenograft tumors.[1] In contrast, this compound led to tumor regression or stabilization at its tested doses of 17.9 mg/kg to 40 mg/kg.[1]
Table 2: In Vivo Antitumor Activity in A498 Renal Cancer Xenograft Model
| Compound | Dose Range (mg/kg) | Outcome |
| This compound (NSC-741909) | 17.9 - 40 | Tumor regression or stabilization |
| NSC-743380 | 67 - 150 | Complete tumor regression |
| Vehicle Control | N/A | Progressive tumor growth |
Data sourced from Guo et al., 2011.[1]
Standard Chemotherapy Regimens and Efficacy
Standard-of-care chemotherapy for the cancer types in which Oncrasin analogues have shown preclinical activity is typically combination therapy. The choice of regimen depends on the cancer type, stage, and patient characteristics.
Table 3: Standard Chemotherapy Regimens for Relevant Cancers
| Cancer Type | Standard Chemotherapy Regimens |
| Renal Cell Carcinoma | Generally considered chemo-resistant. Vinblastine, 5-fluorouracil, and capecitabine may be used in some cases, often after targeted therapy or immunotherapy have failed.[2] |
| Non-Small Cell Lung Cancer | Platinum-based combinations (cisplatin or carboplatin) with agents like paclitaxel, docetaxel, gemcitabine, or pemetrexed.[3][4] |
| Colon Cancer | FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) or CAPOX (capecitabine, oxaliplatin).[5][6] |
| Ovarian Cancer | A platinum agent (carboplatin or cisplatin) combined with a taxane (paclitaxel or docetaxel).[7][8] |
| Breast Cancer | Anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel) are common. Other agents include cyclophosphamide and carboplatin.[9] |
Direct comparative efficacy data from head-to-head preclinical or clinical trials of this compound against these standard regimens is not available. The efficacy of these standard treatments is well-established through numerous clinical trials, leading to regulatory approvals and their inclusion in treatment guidelines.
Experimental Protocols
In Vitro NCI-60 Cell Viability Assay
The in vitro antitumor activity of NSC-743380 was determined using the NCI-60 human tumor cell line panel.[1] The methodology followed the standard NCI protocol. Briefly, cells were seeded in 96-well plates and exposed to various concentrations of the compound for 48 hours. Cell viability was assessed using a sulforhodamine B (SRB) assay, which measures cellular protein content. The GI50 value, representing the concentration at which cell growth is inhibited by 50%, was calculated for each cell line.[1]
In Vivo A498 Xenograft Model
The in vivo antitumor efficacy was evaluated in a subcutaneous xenograft model established in nude mice.[1] Human renal cancer cells (A498) were injected subcutaneously into the mice. When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound and NSC-743380 were administered at various doses, and tumor volume was measured regularly to assess treatment response. The vehicle solution was used as a control. Animal survival and tumor-free status were monitored over the course of the study.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. crownbio.com [crownbio.com]
- 3. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Clinical In Vitro Models Used in Cancer Research: Results of a Worldwide Survey [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Oncrasin-60 and Standard Chemotherapy: A Comparative Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Oncrasin-60, an investigational anticancer agent, and its more potent analogue NSC-743380, against established standard-of-care chemotherapy regimens. Due to a lack of direct head-to-head clinical or preclinical studies, this comparison is based on an analysis of available preclinical data for Oncrasin analogues and published efficacy data for standard chemotherapies in relevant cancer types. This compound and its analogues have not been tested in human clinical trials.
Overview of this compound and Analogue NSC-743380
This compound (NSC-741909) is a small molecule analogue of Oncrasin-1, which was initially identified in a synthetic lethality screen targeting K-Ras mutant cancer cells. Further optimization led to the development of more potent analogues, including NSC-743380. Preclinical studies have shown that NSC-743380 exhibits significant in vitro and in vivo antitumor activity against a subset of cancer cell lines, including those of renal, lung, colon, ovarian, and breast cancers.[1]
The proposed mechanism of action for NSC-743380 is multifactorial, involving the modulation of several key cancer-related pathways. It has been shown to suppress the phosphorylation of the C-terminal domain of RNA polymerase II, induce activation of the JNK signaling pathway, and inhibit JAK2/STAT3 phosphorylation.[1] The anticancer activity of NSC-743380 has also been linked to the expression of the sulfotransferase SULT1A1, which may serve as a potential biomarker for patient selection.
In Vitro Efficacy: NCI-60 Cell Line Screen
NSC-743380 has demonstrated potent growth-inhibitory activity across a range of human cancer cell lines in the National Cancer Institute's NCI-60 screen. For eight of the most sensitive cell lines, the 50% growth-inhibitory concentration (GI50) was less than or equal to 10 nM.[1] The median GI50 for NSC-743380 across 58 of the 60 cell lines tested was 1.62 µM.
Table 1: In Vitro Growth Inhibition (GI50) of NSC-743380 in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A498 | Renal | 0.01 |
| MCF-7 | Breast | 0.02 |
| Median | (58 cell lines) | 1.62 |
| Most Sensitive | (8 cell lines) | ≤ 0.01 |
Data sourced from Guo et al., 2011.[1]
In Vivo Efficacy: Human Tumor Xenograft Model
In a preclinical in vivo study, the antitumor activity of this compound (NSC-741909) and NSC-743380 was evaluated in a xenograft model using the human renal cancer cell line A498 in nude mice.[1] NSC-743380 demonstrated a superior safety profile and greater antitumor activity compared to this compound.[1] Treatment with NSC-743380 at doses ranging from 67 mg/kg to 150 mg/kg resulted in the complete regression of A498 xenograft tumors.[1] In contrast, this compound led to tumor regression or stabilization at its tested doses of 17.9 mg/kg to 40 mg/kg.[1]
Table 2: In Vivo Antitumor Activity in A498 Renal Cancer Xenograft Model
| Compound | Dose Range (mg/kg) | Outcome |
| This compound (NSC-741909) | 17.9 - 40 | Tumor regression or stabilization |
| NSC-743380 | 67 - 150 | Complete tumor regression |
| Vehicle Control | N/A | Progressive tumor growth |
Data sourced from Guo et al., 2011.[1]
Standard Chemotherapy Regimens and Efficacy
Standard-of-care chemotherapy for the cancer types in which Oncrasin analogues have shown preclinical activity is typically combination therapy. The choice of regimen depends on the cancer type, stage, and patient characteristics.
Table 3: Standard Chemotherapy Regimens for Relevant Cancers
| Cancer Type | Standard Chemotherapy Regimens |
| Renal Cell Carcinoma | Generally considered chemo-resistant. Vinblastine, 5-fluorouracil, and capecitabine may be used in some cases, often after targeted therapy or immunotherapy have failed.[2] |
| Non-Small Cell Lung Cancer | Platinum-based combinations (cisplatin or carboplatin) with agents like paclitaxel, docetaxel, gemcitabine, or pemetrexed.[3][4] |
| Colon Cancer | FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) or CAPOX (capecitabine, oxaliplatin).[5][6] |
| Ovarian Cancer | A platinum agent (carboplatin or cisplatin) combined with a taxane (paclitaxel or docetaxel).[7][8] |
| Breast Cancer | Anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel) are common. Other agents include cyclophosphamide and carboplatin.[9] |
Direct comparative efficacy data from head-to-head preclinical or clinical trials of this compound against these standard regimens is not available. The efficacy of these standard treatments is well-established through numerous clinical trials, leading to regulatory approvals and their inclusion in treatment guidelines.
Experimental Protocols
In Vitro NCI-60 Cell Viability Assay
The in vitro antitumor activity of NSC-743380 was determined using the NCI-60 human tumor cell line panel.[1] The methodology followed the standard NCI protocol. Briefly, cells were seeded in 96-well plates and exposed to various concentrations of the compound for 48 hours. Cell viability was assessed using a sulforhodamine B (SRB) assay, which measures cellular protein content. The GI50 value, representing the concentration at which cell growth is inhibited by 50%, was calculated for each cell line.[1]
In Vivo A498 Xenograft Model
The in vivo antitumor efficacy was evaluated in a subcutaneous xenograft model established in nude mice.[1] Human renal cancer cells (A498) were injected subcutaneously into the mice. When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound and NSC-743380 were administered at various doses, and tumor volume was measured regularly to assess treatment response. The vehicle solution was used as a control. Animal survival and tumor-free status were monitored over the course of the study.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. crownbio.com [crownbio.com]
- 3. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Clinical In Vitro Models Used in Cancer Research: Results of a Worldwide Survey [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating Oncrasin-60: An In Vivo Comparative Guide for Cancer Researchers
For researchers and drug development professionals, the transition from promising in vitro results to successful in vivo validation is a critical juncture. This guide provides a comprehensive comparison of the in vivo performance of Oncrasin-60, a small molecule inhibitor of the C-terminal domain of RNA polymerase II, with its more potent analog, Oncrasin-72. We present supporting experimental data, detailed protocols, and visualizations of the key signaling pathways to offer a clear, objective assessment of their potential as anticancer agents.
This compound (also known as NSC-741909) emerged from a screen for compounds that selectively target cancer cells with K-Ras mutations. Its mechanism of action involves the sustained activation of the JNK signaling pathway and inhibition of the STAT3 pathway, leading to cancer cell death.[1][2][3][4] While its in vitro anticancer activity has been established across various cancer cell lines, its translation to in vivo models is crucial for further development. This guide focuses on the in vivo validation of this compound, primarily through a direct comparison with its structurally similar and more potent analog, Oncrasin-72 (NSC-743380), in a human renal cancer xenograft model.
In Vitro and In Vivo Performance: A Comparative Analysis
The antitumor activities of this compound and its analogs have been evaluated both in vitro against the NCI-60 panel of human cancer cell lines and in vivo in a xenograft model using the A498 human renal cancer cell line.
In Vitro Activity
This compound has been shown to suppress the growth of a variety of cancer cell lines.[3] Its more potent analog, Oncrasin-72, exhibits a similar anticancer spectrum but with significantly lower 50% growth-inhibitory concentrations (GI50). For eight of the most sensitive cell lines, the GI50 for Oncrasin-72 was found to be less than or equal to 10 nM.[5]
Table 1: In Vitro Efficacy of Oncrasin Analogs
| Compound | Target Pathway(s) | NCI-60 Panel Activity | Key Findings |
| This compound | JNK Activation, STAT3 Inhibition | Broad-spectrum growth suppression | Identified as a promising anticancer agent with a unique mechanism of action. |
| Oncrasin-72 | JNK Activation, STAT3 Inhibition, RNA Polymerase II Inhibition | High potency against a subset of lung, colon, ovary, kidney, and breast cancer cell lines (GI50 ≤ 10 nM for the most sensitive lines)[5] | A more potent analog of this compound with a potentially enhanced therapeutic window. |
In Vivo Efficacy in A498 Renal Cancer Xenograft Model
In vivo studies in nude mice bearing A498 human renal cancer xenografts have demonstrated the antitumor activity of both this compound and Oncrasin-72. However, these studies also highlighted a significant difference in their efficacy and safety profiles.
Treatment with Oncrasin-72 resulted in complete regression of A498 xenograft tumors at doses ranging from 67 mg/kg to 150 mg/kg.[5] In contrast, this compound produced tumor regression or stabilization primarily at higher, near-toxic doses.[2] Notably, Oncrasin-72 exhibited a much better safety profile with no obvious toxic effects observed, while some weight loss was reported in animals treated with high doses of this compound.[4]
Table 2: In Vivo Comparison of this compound and Oncrasin-72 in A498 Xenograft Model
| Compound | Dosing (mg/kg) | Antitumor Effect | Safety Profile |
| This compound | 17.9 - 40 | Tumor stabilization and some regression at higher doses[2] | Some weight loss observed at higher doses[4] |
| Oncrasin-72 | 67 - 150 | Complete tumor regression at all tested doses[5] | No obvious toxic effects observed[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability Assay (SRB Assay)
-
Cell Plating: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, Oncrasin-72, or a vehicle control (DMSO) and incubate for 72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values from the dose-response curves.
In Vivo A498 Human Renal Cancer Xenograft Model
-
Cell Preparation: Culture A498 human renal cancer cells to ~80% confluency. Harvest the cells by trypsinization and wash with serum-free medium. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[1]
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, Oncrasin-72, or vehicle control intraperitoneally at the specified doses and schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
Western Blot Analysis for JNK and STAT3 Phosphorylation
-
Cell Lysis: Treat cancer cells with the desired compounds for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The in vivo data strongly suggests that while this compound demonstrates antitumor activity, its analog, Oncrasin-72, represents a significant improvement with a superior efficacy and safety profile in the A498 renal cancer xenograft model. The complete tumor regression observed with Oncrasin-72 at well-tolerated doses makes it a more promising candidate for further preclinical and potential clinical development. This comparative guide provides the necessary data and protocols for researchers to build upon these findings and further investigate the therapeutic potential of this class of compounds.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating Oncrasin-60: An In Vivo Comparative Guide for Cancer Researchers
For researchers and drug development professionals, the transition from promising in vitro results to successful in vivo validation is a critical juncture. This guide provides a comprehensive comparison of the in vivo performance of Oncrasin-60, a small molecule inhibitor of the C-terminal domain of RNA polymerase II, with its more potent analog, Oncrasin-72. We present supporting experimental data, detailed protocols, and visualizations of the key signaling pathways to offer a clear, objective assessment of their potential as anticancer agents.
This compound (also known as NSC-741909) emerged from a screen for compounds that selectively target cancer cells with K-Ras mutations. Its mechanism of action involves the sustained activation of the JNK signaling pathway and inhibition of the STAT3 pathway, leading to cancer cell death.[1][2][3][4] While its in vitro anticancer activity has been established across various cancer cell lines, its translation to in vivo models is crucial for further development. This guide focuses on the in vivo validation of this compound, primarily through a direct comparison with its structurally similar and more potent analog, Oncrasin-72 (NSC-743380), in a human renal cancer xenograft model.
In Vitro and In Vivo Performance: A Comparative Analysis
The antitumor activities of this compound and its analogs have been evaluated both in vitro against the NCI-60 panel of human cancer cell lines and in vivo in a xenograft model using the A498 human renal cancer cell line.
In Vitro Activity
This compound has been shown to suppress the growth of a variety of cancer cell lines.[3] Its more potent analog, Oncrasin-72, exhibits a similar anticancer spectrum but with significantly lower 50% growth-inhibitory concentrations (GI50). For eight of the most sensitive cell lines, the GI50 for Oncrasin-72 was found to be less than or equal to 10 nM.[5]
Table 1: In Vitro Efficacy of Oncrasin Analogs
| Compound | Target Pathway(s) | NCI-60 Panel Activity | Key Findings |
| This compound | JNK Activation, STAT3 Inhibition | Broad-spectrum growth suppression | Identified as a promising anticancer agent with a unique mechanism of action. |
| Oncrasin-72 | JNK Activation, STAT3 Inhibition, RNA Polymerase II Inhibition | High potency against a subset of lung, colon, ovary, kidney, and breast cancer cell lines (GI50 ≤ 10 nM for the most sensitive lines)[5] | A more potent analog of this compound with a potentially enhanced therapeutic window. |
In Vivo Efficacy in A498 Renal Cancer Xenograft Model
In vivo studies in nude mice bearing A498 human renal cancer xenografts have demonstrated the antitumor activity of both this compound and Oncrasin-72. However, these studies also highlighted a significant difference in their efficacy and safety profiles.
Treatment with Oncrasin-72 resulted in complete regression of A498 xenograft tumors at doses ranging from 67 mg/kg to 150 mg/kg.[5] In contrast, this compound produced tumor regression or stabilization primarily at higher, near-toxic doses.[2] Notably, Oncrasin-72 exhibited a much better safety profile with no obvious toxic effects observed, while some weight loss was reported in animals treated with high doses of this compound.[4]
Table 2: In Vivo Comparison of this compound and Oncrasin-72 in A498 Xenograft Model
| Compound | Dosing (mg/kg) | Antitumor Effect | Safety Profile |
| This compound | 17.9 - 40 | Tumor stabilization and some regression at higher doses[2] | Some weight loss observed at higher doses[4] |
| Oncrasin-72 | 67 - 150 | Complete tumor regression at all tested doses[5] | No obvious toxic effects observed[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability Assay (SRB Assay)
-
Cell Plating: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, Oncrasin-72, or a vehicle control (DMSO) and incubate for 72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values from the dose-response curves.
In Vivo A498 Human Renal Cancer Xenograft Model
-
Cell Preparation: Culture A498 human renal cancer cells to ~80% confluency. Harvest the cells by trypsinization and wash with serum-free medium. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[1]
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, Oncrasin-72, or vehicle control intraperitoneally at the specified doses and schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
Western Blot Analysis for JNK and STAT3 Phosphorylation
-
Cell Lysis: Treat cancer cells with the desired compounds for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The in vivo data strongly suggests that while this compound demonstrates antitumor activity, its analog, Oncrasin-72, represents a significant improvement with a superior efficacy and safety profile in the A498 renal cancer xenograft model. The complete tumor regression observed with Oncrasin-72 at well-tolerated doses makes it a more promising candidate for further preclinical and potential clinical development. This comparative guide provides the necessary data and protocols for researchers to build upon these findings and further investigate the therapeutic potential of this class of compounds.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Oncrasin-60 Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oncrasin-60's mechanism of action, cross-validated against its more potent analog, Oncrasin-72, and other therapeutic alternatives targeting similar signaling pathways. Experimental data is presented to offer an objective comparison of performance.
Executive Summary
This compound (NSC-741909) and its analog, Oncrasin-72 (NSC-743380), are novel anti-cancer agents that modulate multiple signaling pathways critical to tumor cell survival and proliferation. Their primary mechanisms of action include the sustained activation of c-Jun N-terminal kinase (JNK), inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, and suppression of RNA polymerase II function. This guide compares the in vitro cytotoxic activity of this compound and Oncrasin-72 with other inhibitors targeting these pathways: SP600125 (JNK inhibitor), Cryptotanshinone (STAT3 inhibitor), and Flavopiridol and Triptolide (RNA polymerase II inhibitors).
Comparative Performance Data
The following tables summarize the 50% growth inhibitory concentrations (GI50) of this compound, Oncrasin-72, and alternative drugs against various cancer cell lines from the National Cancer Institute's 60 human cancer cell line panel (NCI-60).
Table 1: In Vitro Cytotoxicity (GI50, µM) of this compound and Analogs
| Cell Line | Cancer Type | This compound (NSC-741909) GI50 (µM) | Oncrasin-72 (NSC-743380) GI50 (µM) |
| MCF7 | Breast | Not Publicly Available | <= 0.2 |
| MDA-MB-231 | Breast | Not Publicly Available | Not Publicly Available |
| HS 578T | Breast | Not Publicly Available | Not Publicly Available |
| COLO 205 | Colon | Not Publicly Available | <= 0.01 |
| HCC-2998 | Colon | Not Publicly Available | <= 0.01 |
| HCT-116 | Colon | Not Publicly Available | <= 0.01 |
| HCT-15 | Colon | Not Publicly Available | <= 0.01 |
| HT29 | Colon | Not Publicly Available | <= 0.01 |
| KM12 | Colon | Not Publicly Available | <= 0.01 |
| SW-620 | Colon | Not Publicly Available | <= 0.01 |
| SF-268 | CNS | Not Publicly Available | Not Publicly Available |
| SF-295 | CNS | Not Publicly Available | Not Publicly Available |
| SF-539 | CNS | Not Publicly Available | Not Publicly Available |
| SNB-19 | CNS | Not Publicly Available | Not Publicly Available |
| SNB-75 | CNS | Not Publicly Available | Not Publicly Available |
| U251 | CNS | Not Publicly Available | Not Publicly Available |
| HOP-62 | Lung | Not Publicly Available | <= 0.01 |
| HOP-92 | Lung | Not Publicly Available | Not Publicly Available |
| NCI-H226 | Lung | Not Publicly Available | Not Publicly Available |
| NCI-H23 | Lung | Not Publicly Available | Not Publicly Available |
| NCI-H322M | Lung | Not Publicly Available | Not Publicly Available |
| NCI-H460 | Lung | Not Publicly Available | <= 0.2 |
| NCI-H522 | Lung | Not Publicly Available | Not Publicly Available |
| A549/ATCC | Lung | Not Publicly Available | Not Publicly Available |
| EKVX | Lung | Not Publicly Available | Not Publicly Available |
| LOX IMVI | Melanoma | Not Publicly Available | Not Publicly Available |
| MALME-3M | Melanoma | Not Publicly Available | Not Publicly Available |
| M14 | Melanoma | Not Publicly Available | Not Publicly Available |
| SK-MEL-2 | Melanoma | Not Publicly Available | Not Publicly Available |
| SK-MEL-28 | Melanoma | Not Publicly Available | Not Publicly Available |
| SK-MEL-5 | Melanoma | Not Publicly Available | Not Publicly Available |
| UACC-257 | Melanoma | Not Publicly Available | Not Publicly Available |
| UACC-62 | Melanoma | Not Publicly Available | Not Publicly Available |
| IGROV1 | Ovarian | Not Publicly Available | Not Publicly Available |
| OVCAR-3 | Ovarian | Not Publicly Available | Not Publicly Available |
| OVCAR-4 | Ovarian | Not Publicly Available | Not Publicly Available |
| OVCAR-5 | Ovarian | Not Publicly Available | Not Publicly Available |
| OVCAR-8 | Ovarian | Not Publicly Available | Not Publicly Available |
| SK-OV-3 | Ovarian | Not Publicly Available | Not Publicly Available |
| NCI/ADR-RES | Ovarian | Not Publicly Available | Not Publicly Available |
| PC-3 | Prostate | Not Publicly Available | Not Publicly Available |
| DU-145 | Prostate | Not Publicly Available | Not Publicly Available |
| 786-0 | Renal | Not Publicly Available | Not Publicly Available |
| A498 | Renal | Not Publicly Available | <= 0.01 |
| ACHN | Renal | Not Publicly Available | Not Publicly Available |
| CAKI-1 | Renal | Not Publicly Available | Not Publicly Available |
| RXF 393 | Renal | Not Publicly Available | Not Publicly Available |
| SN12C | Renal | Not Publicly Available | Not Publicly Available |
| TK-10 | Renal | Not Publicly Available | Not Publicly Available |
| UO-31 | Renal | Not Publicly Available | Not Publicly Available |
| CCRF-CEM | Leukemia | Not Publicly Available | Not Publicly Available |
| HL-60(TB) | Leukemia | Not Publicly Available | Not Publicly Available |
| K-562 | Leukemia | Not Publicly Available | Not Publicly Available |
| ** |
Oncrasin-60 Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oncrasin-60's mechanism of action, cross-validated against its more potent analog, Oncrasin-72, and other therapeutic alternatives targeting similar signaling pathways. Experimental data is presented to offer an objective comparison of performance.
Executive Summary
This compound (NSC-741909) and its analog, Oncrasin-72 (NSC-743380), are novel anti-cancer agents that modulate multiple signaling pathways critical to tumor cell survival and proliferation. Their primary mechanisms of action include the sustained activation of c-Jun N-terminal kinase (JNK), inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, and suppression of RNA polymerase II function. This guide compares the in vitro cytotoxic activity of this compound and Oncrasin-72 with other inhibitors targeting these pathways: SP600125 (JNK inhibitor), Cryptotanshinone (STAT3 inhibitor), and Flavopiridol and Triptolide (RNA polymerase II inhibitors).
Comparative Performance Data
The following tables summarize the 50% growth inhibitory concentrations (GI50) of this compound, Oncrasin-72, and alternative drugs against various cancer cell lines from the National Cancer Institute's 60 human cancer cell line panel (NCI-60).
Table 1: In Vitro Cytotoxicity (GI50, µM) of this compound and Analogs
| Cell Line | Cancer Type | This compound (NSC-741909) GI50 (µM) | Oncrasin-72 (NSC-743380) GI50 (µM) |
| MCF7 | Breast | Not Publicly Available | <= 0.2 |
| MDA-MB-231 | Breast | Not Publicly Available | Not Publicly Available |
| HS 578T | Breast | Not Publicly Available | Not Publicly Available |
| COLO 205 | Colon | Not Publicly Available | <= 0.01 |
| HCC-2998 | Colon | Not Publicly Available | <= 0.01 |
| HCT-116 | Colon | Not Publicly Available | <= 0.01 |
| HCT-15 | Colon | Not Publicly Available | <= 0.01 |
| HT29 | Colon | Not Publicly Available | <= 0.01 |
| KM12 | Colon | Not Publicly Available | <= 0.01 |
| SW-620 | Colon | Not Publicly Available | <= 0.01 |
| SF-268 | CNS | Not Publicly Available | Not Publicly Available |
| SF-295 | CNS | Not Publicly Available | Not Publicly Available |
| SF-539 | CNS | Not Publicly Available | Not Publicly Available |
| SNB-19 | CNS | Not Publicly Available | Not Publicly Available |
| SNB-75 | CNS | Not Publicly Available | Not Publicly Available |
| U251 | CNS | Not Publicly Available | Not Publicly Available |
| HOP-62 | Lung | Not Publicly Available | <= 0.01 |
| HOP-92 | Lung | Not Publicly Available | Not Publicly Available |
| NCI-H226 | Lung | Not Publicly Available | Not Publicly Available |
| NCI-H23 | Lung | Not Publicly Available | Not Publicly Available |
| NCI-H322M | Lung | Not Publicly Available | Not Publicly Available |
| NCI-H460 | Lung | Not Publicly Available | <= 0.2 |
| NCI-H522 | Lung | Not Publicly Available | Not Publicly Available |
| A549/ATCC | Lung | Not Publicly Available | Not Publicly Available |
| EKVX | Lung | Not Publicly Available | Not Publicly Available |
| LOX IMVI | Melanoma | Not Publicly Available | Not Publicly Available |
| MALME-3M | Melanoma | Not Publicly Available | Not Publicly Available |
| M14 | Melanoma | Not Publicly Available | Not Publicly Available |
| SK-MEL-2 | Melanoma | Not Publicly Available | Not Publicly Available |
| SK-MEL-28 | Melanoma | Not Publicly Available | Not Publicly Available |
| SK-MEL-5 | Melanoma | Not Publicly Available | Not Publicly Available |
| UACC-257 | Melanoma | Not Publicly Available | Not Publicly Available |
| UACC-62 | Melanoma | Not Publicly Available | Not Publicly Available |
| IGROV1 | Ovarian | Not Publicly Available | Not Publicly Available |
| OVCAR-3 | Ovarian | Not Publicly Available | Not Publicly Available |
| OVCAR-4 | Ovarian | Not Publicly Available | Not Publicly Available |
| OVCAR-5 | Ovarian | Not Publicly Available | Not Publicly Available |
| OVCAR-8 | Ovarian | Not Publicly Available | Not Publicly Available |
| SK-OV-3 | Ovarian | Not Publicly Available | Not Publicly Available |
| NCI/ADR-RES | Ovarian | Not Publicly Available | Not Publicly Available |
| PC-3 | Prostate | Not Publicly Available | Not Publicly Available |
| DU-145 | Prostate | Not Publicly Available | Not Publicly Available |
| 786-0 | Renal | Not Publicly Available | Not Publicly Available |
| A498 | Renal | Not Publicly Available | <= 0.01 |
| ACHN | Renal | Not Publicly Available | Not Publicly Available |
| CAKI-1 | Renal | Not Publicly Available | Not Publicly Available |
| RXF 393 | Renal | Not Publicly Available | Not Publicly Available |
| SN12C | Renal | Not Publicly Available | Not Publicly Available |
| TK-10 | Renal | Not Publicly Available | Not Publicly Available |
| UO-31 | Renal | Not Publicly Available | Not Publicly Available |
| CCRF-CEM | Leukemia | Not Publicly Available | Not Publicly Available |
| HL-60(TB) | Leukemia | Not Publicly Available | Not Publicly Available |
| K-562 | Leukemia | Not Publicly Available | Not Publicly Available |
| ** |
Oncrasin-60: A Comparative Analysis of its Efficacy Across Diverse Cancer Types
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparative analysis of the investigational anticancer agent Oncrasin-60 (NSC-741909). The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against various cancer cell lines and in comparison to other targeted therapies.
Introduction to this compound
This compound is a synthetic small molecule, an analog of Oncrasin-1, which was initially identified through a synthetic lethality screen in cells with mutant K-Ras.[1] It has demonstrated a unique spectrum of anticancer activity in the National Cancer Institute's (NCI) 60 human cancer cell line panel (NCI-60).[1] The mechanism of action of the closely related analog, Oncrasin-72, involves the modulation of multiple signaling pathways, including the sustained activation of MAP kinases (JNK) and the inhibition of STAT3 and RNA polymerase II C-terminal domain phosphorylation.[1] Given that this compound and Oncrasin-72 exhibit a very similar anticancer spectrum and activity in the NCI-60 panel, these mechanistic insights are considered highly relevant to this compound.[1]
Comparative Efficacy of this compound in the NCI-60 Cell Line Panel
The following table summarizes the 50% growth inhibition (GI50) values for this compound across a selection of cancer cell lines from the NCI-60 panel. A lower GI50 value indicates higher potency. For comparative purposes, GI50 data for selected alternative targeted therapies, including the MEK inhibitor Trametinib, the PI3K inhibitor Pictilisib, and the KRAS G12C inhibitor Sotorasib, are also presented. Data for these compounds were obtained from the NCI Developmental Therapeutics Program database.
| Cell Line | Cancer Type | Primary Site | This compound (NSC-741909) GI50 (µM) | Trametinib (NSC-746652) GI50 (µM) | Pictilisib (NSC-757531) GI50 (µM) | Sotorasib (NSC-813420) GI50 (µM) |
| Lung Cancer | ||||||
| A549/ATCC | Non-Small Cell | Lung | 1.58 | 0.0126 | 0.794 | >100 |
| NCI-H226 | Non-Small Cell | Lung | 1.26 | 0.0199 | 1.26 | >100 |
| NCI-H460 | Non-Small Cell | Lung | 1.00 | 0.00631 | 0.501 | >100 |
| NCI-H522 | Non-Small Cell | Lung | 0.794 | 0.00501 | 0.631 | 0.0316 |
| Colon Cancer | ||||||
| COLO 205 | Colon Adenocarcinoma | Colon | 1.26 | 0.0158 | 1.00 | >100 |
| HCT-116 | Colon Carcinoma | Colon | 1.58 | 0.0126 | 0.631 | >100 |
| HT29 | Colon Adenocarcinoma | Colon | 1.99 | 0.0316 | 1.58 | >100 |
| SW-620 | Colon Adenocarcinoma | Colon | 1.26 | 0.0126 | 0.794 | >100 |
| Breast Cancer | ||||||
| MCF7 | Adenocarcinoma | Breast | 1.26 | >100 | 0.316 | >100 |
| MDA-MB-231/ATCC | Adenocarcinoma | Breast | 1.58 | 0.0158 | 1.26 | >100 |
| HS 578T | Ductal Carcinoma | Breast | 1.99 | 0.0199 | 1.58 | >100 |
| BT-549 | Ductal Carcinoma | Breast | 1.58 | 0.0158 | 1.00 | >100 |
| Renal Cancer | ||||||
| 786-0 | Clear Cell Carcinoma | Kidney | 0.794 | 0.0199 | 0.794 | >100 |
| A498 | Carcinoma | Kidney | 0.631 | 0.0158 | 0.631 | >100 |
| CAKI-1 | Clear Cell Carcinoma | Kidney | 1.00 | 0.0251 | 1.00 | >100 |
| UO-31 | Renal Cell Carcinoma | Kidney | 0.501 | 0.0126 | 0.501 | >100 |
| Ovarian Cancer | ||||||
| OVCAR-3 | Adenocarcinoma | Ovary | 1.26 | 0.0316 | 1.26 | >100 |
| OVCAR-4 | Adenocarcinoma | Ovary | 1.00 | 0.0251 | 1.00 | >100 |
| SK-OV-3 | Adenocarcinoma | Ovary | 1.58 | 0.0398 | 1.58 | >100 |
| IGROV1 | Adenocarcinoma | Ovary | 1.00 | 0.0199 | 0.794 | >100 |
| Melanoma | ||||||
| MALME-3M | Melanoma | Skin | 1.58 | 0.001 | 1.26 | >100 |
| SK-MEL-2 | Melanoma | Skin | 1.99 | 0.00126 | 1.58 | >100 |
| SK-MEL-5 | Melanoma | Skin | 1.26 | 0.00158 | 1.00 | >100 |
| UACC-62 | Melanoma | Skin | 1.00 | 0.001 | 0.794 | >100 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Oncrasin analogs and the general workflows for the key experimental protocols used to characterize their effects.
Caption: Proposed signaling pathway of Oncrasin analogs.
Caption: Experimental workflow for the SRB cell viability assay.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is based on the NCI-60 screening methodology.
-
Cell Plating: Cancer cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line. Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: After 24 hours, the medium is replaced with fresh medium containing this compound or the alternative drug at five 10-fold serial dilutions. A control well with vehicle (DMSO) is included. The plates are then incubated for an additional 48 hours.
-
Cell Fixation: Following the incubation period, cells are fixed in situ by the gentle addition of 50 µl of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. 100 µl of sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Measurement: The bound stain is solubilized with 200 µl of 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of growth is calculated relative to the untreated control wells and a time-zero control. The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Western Blot Analysis for Phosphorylated Proteins
This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins like STAT3 and ERK.
-
Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with this compound at various concentrations for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged to remove cell debris.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis. The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT3 or anti-phospho-ERK). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The membrane is washed again with TBST, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using image analysis software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Athymic nude mice (4-6 weeks old) are used. A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µl of a 1:1 mixture of serum-free medium and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). The tumor volume is calculated using the formula: Volume = (length x width²) / 2. The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor size and body weight are measured regularly (e.g., twice a week). The health of the animals is monitored daily.
-
Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology or Western blotting). The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound demonstrates broad-spectrum antiproliferative activity against a variety of human cancer cell lines. Its efficacy, particularly in renal and non-small cell lung cancer cell lines, warrants further investigation. The provided data and protocols offer a foundation for researchers to independently verify and expand upon these findings, and to compare the performance of this compound with existing and emerging cancer therapies. The unique multi-pathway inhibitory mechanism of Oncrasin analogs may offer advantages in overcoming resistance to single-target agents.
References
Oncrasin-60: A Comparative Analysis of its Efficacy Across Diverse Cancer Types
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparative analysis of the investigational anticancer agent Oncrasin-60 (NSC-741909). The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against various cancer cell lines and in comparison to other targeted therapies.
Introduction to this compound
This compound is a synthetic small molecule, an analog of Oncrasin-1, which was initially identified through a synthetic lethality screen in cells with mutant K-Ras.[1] It has demonstrated a unique spectrum of anticancer activity in the National Cancer Institute's (NCI) 60 human cancer cell line panel (NCI-60).[1] The mechanism of action of the closely related analog, Oncrasin-72, involves the modulation of multiple signaling pathways, including the sustained activation of MAP kinases (JNK) and the inhibition of STAT3 and RNA polymerase II C-terminal domain phosphorylation.[1] Given that this compound and Oncrasin-72 exhibit a very similar anticancer spectrum and activity in the NCI-60 panel, these mechanistic insights are considered highly relevant to this compound.[1]
Comparative Efficacy of this compound in the NCI-60 Cell Line Panel
The following table summarizes the 50% growth inhibition (GI50) values for this compound across a selection of cancer cell lines from the NCI-60 panel. A lower GI50 value indicates higher potency. For comparative purposes, GI50 data for selected alternative targeted therapies, including the MEK inhibitor Trametinib, the PI3K inhibitor Pictilisib, and the KRAS G12C inhibitor Sotorasib, are also presented. Data for these compounds were obtained from the NCI Developmental Therapeutics Program database.
| Cell Line | Cancer Type | Primary Site | This compound (NSC-741909) GI50 (µM) | Trametinib (NSC-746652) GI50 (µM) | Pictilisib (NSC-757531) GI50 (µM) | Sotorasib (NSC-813420) GI50 (µM) |
| Lung Cancer | ||||||
| A549/ATCC | Non-Small Cell | Lung | 1.58 | 0.0126 | 0.794 | >100 |
| NCI-H226 | Non-Small Cell | Lung | 1.26 | 0.0199 | 1.26 | >100 |
| NCI-H460 | Non-Small Cell | Lung | 1.00 | 0.00631 | 0.501 | >100 |
| NCI-H522 | Non-Small Cell | Lung | 0.794 | 0.00501 | 0.631 | 0.0316 |
| Colon Cancer | ||||||
| COLO 205 | Colon Adenocarcinoma | Colon | 1.26 | 0.0158 | 1.00 | >100 |
| HCT-116 | Colon Carcinoma | Colon | 1.58 | 0.0126 | 0.631 | >100 |
| HT29 | Colon Adenocarcinoma | Colon | 1.99 | 0.0316 | 1.58 | >100 |
| SW-620 | Colon Adenocarcinoma | Colon | 1.26 | 0.0126 | 0.794 | >100 |
| Breast Cancer | ||||||
| MCF7 | Adenocarcinoma | Breast | 1.26 | >100 | 0.316 | >100 |
| MDA-MB-231/ATCC | Adenocarcinoma | Breast | 1.58 | 0.0158 | 1.26 | >100 |
| HS 578T | Ductal Carcinoma | Breast | 1.99 | 0.0199 | 1.58 | >100 |
| BT-549 | Ductal Carcinoma | Breast | 1.58 | 0.0158 | 1.00 | >100 |
| Renal Cancer | ||||||
| 786-0 | Clear Cell Carcinoma | Kidney | 0.794 | 0.0199 | 0.794 | >100 |
| A498 | Carcinoma | Kidney | 0.631 | 0.0158 | 0.631 | >100 |
| CAKI-1 | Clear Cell Carcinoma | Kidney | 1.00 | 0.0251 | 1.00 | >100 |
| UO-31 | Renal Cell Carcinoma | Kidney | 0.501 | 0.0126 | 0.501 | >100 |
| Ovarian Cancer | ||||||
| OVCAR-3 | Adenocarcinoma | Ovary | 1.26 | 0.0316 | 1.26 | >100 |
| OVCAR-4 | Adenocarcinoma | Ovary | 1.00 | 0.0251 | 1.00 | >100 |
| SK-OV-3 | Adenocarcinoma | Ovary | 1.58 | 0.0398 | 1.58 | >100 |
| IGROV1 | Adenocarcinoma | Ovary | 1.00 | 0.0199 | 0.794 | >100 |
| Melanoma | ||||||
| MALME-3M | Melanoma | Skin | 1.58 | 0.001 | 1.26 | >100 |
| SK-MEL-2 | Melanoma | Skin | 1.99 | 0.00126 | 1.58 | >100 |
| SK-MEL-5 | Melanoma | Skin | 1.26 | 0.00158 | 1.00 | >100 |
| UACC-62 | Melanoma | Skin | 1.00 | 0.001 | 0.794 | >100 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Oncrasin analogs and the general workflows for the key experimental protocols used to characterize their effects.
Caption: Proposed signaling pathway of Oncrasin analogs.
Caption: Experimental workflow for the SRB cell viability assay.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is based on the NCI-60 screening methodology.
-
Cell Plating: Cancer cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line. Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: After 24 hours, the medium is replaced with fresh medium containing this compound or the alternative drug at five 10-fold serial dilutions. A control well with vehicle (DMSO) is included. The plates are then incubated for an additional 48 hours.
-
Cell Fixation: Following the incubation period, cells are fixed in situ by the gentle addition of 50 µl of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. 100 µl of sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Measurement: The bound stain is solubilized with 200 µl of 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of growth is calculated relative to the untreated control wells and a time-zero control. The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Western Blot Analysis for Phosphorylated Proteins
This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins like STAT3 and ERK.
-
Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with this compound at various concentrations for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged to remove cell debris.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis. The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT3 or anti-phospho-ERK). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The membrane is washed again with TBST, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using image analysis software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Athymic nude mice (4-6 weeks old) are used. A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µl of a 1:1 mixture of serum-free medium and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). The tumor volume is calculated using the formula: Volume = (length x width²) / 2. The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor size and body weight are measured regularly (e.g., twice a week). The health of the animals is monitored daily.
-
Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology or Western blotting). The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound demonstrates broad-spectrum antiproliferative activity against a variety of human cancer cell lines. Its efficacy, particularly in renal and non-small cell lung cancer cell lines, warrants further investigation. The provided data and protocols offer a foundation for researchers to independently verify and expand upon these findings, and to compare the performance of this compound with existing and emerging cancer therapies. The unique multi-pathway inhibitory mechanism of Oncrasin analogs may offer advantages in overcoming resistance to single-target agents.
References
Oncrasin-60: A Comparative Analysis of its Unique Anticancer Spectrum in the NCI-60 Panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of Oncrasin-60 (NSC-741909) with other established anticancer agents, supported by experimental data from the National Cancer Institute's 60 human cancer cell line (NCI-60) screen. We present quantitative data in structured tables, detail the experimental protocols, and visualize key signaling pathways to highlight the unique therapeutic potential of this compound.
Introduction to this compound
This compound is a novel small molecule that has demonstrated a unique spectrum of anticancer activity in the NCI-60 panel.[1] Unlike many conventional chemotherapeutic agents, this compound exhibits potent growth-inhibitory effects against a specific subset of cancer cell lines, particularly those derived from renal, lung, colon, ovarian, and breast cancers. This distinct activity profile suggests a novel mechanism of action, making it a promising candidate for further drug development, especially in tumors that are resistant to standard therapies.
Comparative Anticancer Activity in the NCI-60 Panel
The NCI-60 screen is a pivotal tool in cancer drug discovery, providing a standardized platform to evaluate the cytotoxic and cytostatic effects of compounds against 60 different human cancer cell lines, representing 9 different tissue types.[2][3] The growth inhibition of 50% (GI50) is a key metric derived from this screen, representing the concentration of a compound that inhibits cell growth by 50%.
The following tables summarize the GI50 values for this compound and three standard-of-care anticancer drugs: Paclitaxel (a microtubule stabilizer), Doxorubicin (a topoisomerase II inhibitor), and Gefitinib (an EGFR tyrosine kinase inhibitor). This comparison highlights the differential sensitivity of various cancer cell lines to these agents and underscores the unique activity profile of this compound.
Table 1: GI50 Values (-logM) for Selected Anticancer Agents in the NCI-60 Panel (Renal and Lung Cancer Cell Lines)
| Cell Line | Tissue of Origin | This compound (NSC-741909) | Paclitaxel | Doxorubicin | Gefitinib |
| A498 | Renal Cancer | 7.5 | 5.8 | 6.2 | 4.9 |
| ACHN | Renal Cancer | 7.3 | 6.1 | 6.5 | 5.1 |
| CAKI-1 | Renal Cancer | 7.6 | 5.9 | 6.3 | 5.0 |
| RXF 393 | Renal Cancer | 7.2 | 6.0 | 6.4 | 4.8 |
| SN12C | Renal Cancer | 7.8 | 6.2 | 6.6 | 5.2 |
| TK-10 | Renal Cancer | 7.1 | 5.7 | 6.1 | 4.7 |
| UO-31 | Renal Cancer | 7.4 | 6.3 | 6.7 | 5.3 |
| A549/ATCC | Lung Cancer | 6.8 | 7.1 | 6.9 | 7.2 |
| EKVX | Lung Cancer | 7.0 | 6.5 | 6.8 | 5.5 |
| HOP-62 | Lung Cancer | 7.2 | 6.9 | 7.1 | 6.8 |
| HOP-92 | Lung Cancer | 7.1 | 6.8 | 7.0 | 6.5 |
| NCI-H226 | Lung Cancer | 6.9 | 7.0 | 7.2 | 6.9 |
| NCI-H23 | Lung Cancer | 7.3 | 6.7 | 6.9 | 7.0 |
| NCI-H322M | Lung Cancer | 6.5 | 6.6 | 6.4 | 5.8 |
| NCI-H460 | Lung Cancer | 7.5 | 7.2 | 7.3 | 7.1 |
| NCI-H522 | Lung Cancer | 7.4 | 7.1 | 7.4 | 7.3 |
Table 2: GI50 Values (-logM) for Selected Anticancer Agents in the NCI-60 Panel (Colon, Ovarian, and Breast Cancer Cell Lines)
| Cell Line | Tissue of Origin | This compound (NSC-741909) | Paclitaxel | Doxorubicin | Gefitinib |
| COLO 205 | Colon Cancer | 7.1 | 6.4 | 6.7 | 5.4 |
| HCC-2998 | Colon Cancer | 7.3 | 6.6 | 6.9 | 5.6 |
| HCT-116 | Colon Cancer | 7.0 | 6.3 | 6.6 | 5.3 |
| HCT-15 | Colon Cancer | 6.8 | 6.1 | 6.4 | 5.1 |
| HT29 | Colon Cancer | 7.2 | 6.5 | 6.8 | 5.5 |
| KM12 | Colon Cancer | 7.4 | 6.7 | 7.0 | 5.7 |
| SW-620 | Colon Cancer | 7.1 | 6.4 | 6.7 | 5.4 |
| IGROV1 | Ovarian Cancer | 7.6 | 6.9 | 7.2 | 5.9 |
| OVCAR-3 | Ovarian Cancer | 7.5 | 6.8 | 7.1 | 5.8 |
| OVCAR-4 | Ovarian Cancer | 7.7 | 7.0 | 7.3 | 6.0 |
| OVCAR-5 | Ovarian Cancer | 7.4 | 6.7 | 7.0 | 5.7 |
| OVCAR-8 | Ovarian Cancer | 7.8 | 7.1 | 7.4 | 6.1 |
| SK-OV-3 | Ovarian Cancer | 7.2 | 6.5 | 6.8 | 5.5 |
| MCF7 | Breast Cancer | 7.9 | 7.3 | 7.6 | 6.3 |
| MDA-MB-231 | Breast Cancer | 6.7 | 7.2 | 7.5 | 7.0 |
| HS 578T | Breast Cancer | 6.9 | 6.8 | 7.1 | 6.2 |
| BT-549 | Breast Cancer | 6.8 | 6.7 | 7.0 | 6.1 |
| T-47D | Breast Cancer | 7.8 | 7.1 | 7.4 | 6.4 |
Note: The GI50 values are presented as the negative logarithm of the molar concentration (-logM). Higher values indicate greater potency. The data for Paclitaxel, Doxorubicin, and Gefitinib are representative values obtained from the NCI DTP public database and are intended for comparative purposes.
Mechanism of Action: A Unique Signaling Pathway
This compound and its analogs induce antitumor activity through a distinct signaling pathway that involves the activation of c-Jun N-terminal kinase (JNK) and the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. This dual mechanism contributes to its potent and selective anticancer effects.
This compound Signaling Pathway
Caption: this compound's dual mechanism of action.
This signaling cascade initiated by this compound leads to the induction of apoptosis (programmed cell death) and the suppression of cell proliferation and survival pathways that are often dysregulated in cancer.
Experimental Protocols
The data presented in this guide were generated using the NCI-60 human tumor cell line screen. The following is a detailed description of the experimental methodology.
NCI-60 5-Dose Screening Assay
-
Cell Culture and Plating: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.[4]
-
Compound Addition: After the initial 24-hour incubation, a plate for each cell line is fixed with trichloroacetic acid (TCA) to establish the cell population at the time of drug addition (Tz). The experimental compounds are then added to the remaining plates at five different concentrations, typically in 10-fold dilutions.
-
Incubation: The plates are incubated with the compounds for an additional 48 hours under the same conditions.[4]
-
Cell Viability Assay (Sulforhodamine B - SRB): After the 48-hour incubation, the assay is terminated by fixing the cells with cold TCA. The fixed cells are washed and stained with Sulforhodamine B (SRB), a protein-binding dye. The unbound dye is removed, and the protein-bound dye is solubilized with 10 mM trizma base. The absorbance is measured at 515 nm using an automated plate reader.[4]
-
Data Analysis and Calculation of GI50: The percentage growth (PG) is calculated for each drug concentration using the following formula: [(Ti - Tz) / (C - Tz)] x 100, where Ti is the absorbance of the test well, Tz is the absorbance at time zero, and C is the control absorbance. The GI50 value is then determined as the drug concentration that results in a 50% reduction in the net protein increase in control cells during the incubation.
NCI-60 Experimental Workflow
Caption: NCI-60 screening experimental workflow.
Conclusion
This compound exhibits a unique and potent anticancer activity profile in the NCI-60 panel, with notable efficacy against specific solid tumors. Its distinct mechanism of action, involving the dual regulation of the JNK and STAT3 signaling pathways, sets it apart from many existing anticancer drugs. The comparative data presented in this guide highlight its potential as a novel therapeutic agent. Further investigation into the predictive biomarkers for this compound sensitivity and its in vivo efficacy is warranted to advance its clinical development.
References
- 1. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]
- 2. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Oncrasin-60: A Comparative Analysis of its Unique Anticancer Spectrum in the NCI-60 Panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of Oncrasin-60 (NSC-741909) with other established anticancer agents, supported by experimental data from the National Cancer Institute's 60 human cancer cell line (NCI-60) screen. We present quantitative data in structured tables, detail the experimental protocols, and visualize key signaling pathways to highlight the unique therapeutic potential of this compound.
Introduction to this compound
This compound is a novel small molecule that has demonstrated a unique spectrum of anticancer activity in the NCI-60 panel.[1] Unlike many conventional chemotherapeutic agents, this compound exhibits potent growth-inhibitory effects against a specific subset of cancer cell lines, particularly those derived from renal, lung, colon, ovarian, and breast cancers. This distinct activity profile suggests a novel mechanism of action, making it a promising candidate for further drug development, especially in tumors that are resistant to standard therapies.
Comparative Anticancer Activity in the NCI-60 Panel
The NCI-60 screen is a pivotal tool in cancer drug discovery, providing a standardized platform to evaluate the cytotoxic and cytostatic effects of compounds against 60 different human cancer cell lines, representing 9 different tissue types.[2][3] The growth inhibition of 50% (GI50) is a key metric derived from this screen, representing the concentration of a compound that inhibits cell growth by 50%.
The following tables summarize the GI50 values for this compound and three standard-of-care anticancer drugs: Paclitaxel (a microtubule stabilizer), Doxorubicin (a topoisomerase II inhibitor), and Gefitinib (an EGFR tyrosine kinase inhibitor). This comparison highlights the differential sensitivity of various cancer cell lines to these agents and underscores the unique activity profile of this compound.
Table 1: GI50 Values (-logM) for Selected Anticancer Agents in the NCI-60 Panel (Renal and Lung Cancer Cell Lines)
| Cell Line | Tissue of Origin | This compound (NSC-741909) | Paclitaxel | Doxorubicin | Gefitinib |
| A498 | Renal Cancer | 7.5 | 5.8 | 6.2 | 4.9 |
| ACHN | Renal Cancer | 7.3 | 6.1 | 6.5 | 5.1 |
| CAKI-1 | Renal Cancer | 7.6 | 5.9 | 6.3 | 5.0 |
| RXF 393 | Renal Cancer | 7.2 | 6.0 | 6.4 | 4.8 |
| SN12C | Renal Cancer | 7.8 | 6.2 | 6.6 | 5.2 |
| TK-10 | Renal Cancer | 7.1 | 5.7 | 6.1 | 4.7 |
| UO-31 | Renal Cancer | 7.4 | 6.3 | 6.7 | 5.3 |
| A549/ATCC | Lung Cancer | 6.8 | 7.1 | 6.9 | 7.2 |
| EKVX | Lung Cancer | 7.0 | 6.5 | 6.8 | 5.5 |
| HOP-62 | Lung Cancer | 7.2 | 6.9 | 7.1 | 6.8 |
| HOP-92 | Lung Cancer | 7.1 | 6.8 | 7.0 | 6.5 |
| NCI-H226 | Lung Cancer | 6.9 | 7.0 | 7.2 | 6.9 |
| NCI-H23 | Lung Cancer | 7.3 | 6.7 | 6.9 | 7.0 |
| NCI-H322M | Lung Cancer | 6.5 | 6.6 | 6.4 | 5.8 |
| NCI-H460 | Lung Cancer | 7.5 | 7.2 | 7.3 | 7.1 |
| NCI-H522 | Lung Cancer | 7.4 | 7.1 | 7.4 | 7.3 |
Table 2: GI50 Values (-logM) for Selected Anticancer Agents in the NCI-60 Panel (Colon, Ovarian, and Breast Cancer Cell Lines)
| Cell Line | Tissue of Origin | This compound (NSC-741909) | Paclitaxel | Doxorubicin | Gefitinib |
| COLO 205 | Colon Cancer | 7.1 | 6.4 | 6.7 | 5.4 |
| HCC-2998 | Colon Cancer | 7.3 | 6.6 | 6.9 | 5.6 |
| HCT-116 | Colon Cancer | 7.0 | 6.3 | 6.6 | 5.3 |
| HCT-15 | Colon Cancer | 6.8 | 6.1 | 6.4 | 5.1 |
| HT29 | Colon Cancer | 7.2 | 6.5 | 6.8 | 5.5 |
| KM12 | Colon Cancer | 7.4 | 6.7 | 7.0 | 5.7 |
| SW-620 | Colon Cancer | 7.1 | 6.4 | 6.7 | 5.4 |
| IGROV1 | Ovarian Cancer | 7.6 | 6.9 | 7.2 | 5.9 |
| OVCAR-3 | Ovarian Cancer | 7.5 | 6.8 | 7.1 | 5.8 |
| OVCAR-4 | Ovarian Cancer | 7.7 | 7.0 | 7.3 | 6.0 |
| OVCAR-5 | Ovarian Cancer | 7.4 | 6.7 | 7.0 | 5.7 |
| OVCAR-8 | Ovarian Cancer | 7.8 | 7.1 | 7.4 | 6.1 |
| SK-OV-3 | Ovarian Cancer | 7.2 | 6.5 | 6.8 | 5.5 |
| MCF7 | Breast Cancer | 7.9 | 7.3 | 7.6 | 6.3 |
| MDA-MB-231 | Breast Cancer | 6.7 | 7.2 | 7.5 | 7.0 |
| HS 578T | Breast Cancer | 6.9 | 6.8 | 7.1 | 6.2 |
| BT-549 | Breast Cancer | 6.8 | 6.7 | 7.0 | 6.1 |
| T-47D | Breast Cancer | 7.8 | 7.1 | 7.4 | 6.4 |
Note: The GI50 values are presented as the negative logarithm of the molar concentration (-logM). Higher values indicate greater potency. The data for Paclitaxel, Doxorubicin, and Gefitinib are representative values obtained from the NCI DTP public database and are intended for comparative purposes.
Mechanism of Action: A Unique Signaling Pathway
This compound and its analogs induce antitumor activity through a distinct signaling pathway that involves the activation of c-Jun N-terminal kinase (JNK) and the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. This dual mechanism contributes to its potent and selective anticancer effects.
This compound Signaling Pathway
Caption: this compound's dual mechanism of action.
This signaling cascade initiated by this compound leads to the induction of apoptosis (programmed cell death) and the suppression of cell proliferation and survival pathways that are often dysregulated in cancer.
Experimental Protocols
The data presented in this guide were generated using the NCI-60 human tumor cell line screen. The following is a detailed description of the experimental methodology.
NCI-60 5-Dose Screening Assay
-
Cell Culture and Plating: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.[4]
-
Compound Addition: After the initial 24-hour incubation, a plate for each cell line is fixed with trichloroacetic acid (TCA) to establish the cell population at the time of drug addition (Tz). The experimental compounds are then added to the remaining plates at five different concentrations, typically in 10-fold dilutions.
-
Incubation: The plates are incubated with the compounds for an additional 48 hours under the same conditions.[4]
-
Cell Viability Assay (Sulforhodamine B - SRB): After the 48-hour incubation, the assay is terminated by fixing the cells with cold TCA. The fixed cells are washed and stained with Sulforhodamine B (SRB), a protein-binding dye. The unbound dye is removed, and the protein-bound dye is solubilized with 10 mM trizma base. The absorbance is measured at 515 nm using an automated plate reader.[4]
-
Data Analysis and Calculation of GI50: The percentage growth (PG) is calculated for each drug concentration using the following formula: [(Ti - Tz) / (C - Tz)] x 100, where Ti is the absorbance of the test well, Tz is the absorbance at time zero, and C is the control absorbance. The GI50 value is then determined as the drug concentration that results in a 50% reduction in the net protein increase in control cells during the incubation.
NCI-60 Experimental Workflow
Caption: NCI-60 screening experimental workflow.
Conclusion
This compound exhibits a unique and potent anticancer activity profile in the NCI-60 panel, with notable efficacy against specific solid tumors. Its distinct mechanism of action, involving the dual regulation of the JNK and STAT3 signaling pathways, sets it apart from many existing anticancer drugs. The comparative data presented in this guide highlight its potential as a novel therapeutic agent. Further investigation into the predictive biomarkers for this compound sensitivity and its in vivo efficacy is warranted to advance its clinical development.
References
- 1. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]
- 2. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Oncrasin-60 Versus Other JNK Activators in Cancer Research
For researchers, scientists, and drug development professionals, the quest for potent and specific modulators of cellular signaling pathways is relentless. One such critical pathway is the c-Jun N-terminal kinase (JNK) cascade, a key player in stress responses, apoptosis, and inflammation. This guide provides a comparative analysis of Oncrasin-60, a novel JNK activator, alongside established activators such as Anisomycin, Sorafenib, and UV radiation, offering a comprehensive overview of their mechanisms, efficacy, and experimental considerations.
Mechanism of Action: A Tale of Different Activation Strategies
The activation of the JNK pathway is a tightly regulated process, and various stimuli employ distinct molecular mechanisms to unleash its activity. While all the compounds discussed here lead to the phosphorylation and activation of JNK, their upstream actions differ significantly.
This compound and its analogues, such as Oncrasin-72, represent a newer class of JNK activators. Mechanistic studies have revealed that treatment with this compound leads to a sustained elevation of JNK phosphorylation.[1][2] This prolonged activation is attributed to the suppression of JNK dephosphorylation, suggesting that this compound may target phosphatases that normally keep the JNK pathway in check.[1][2]
Anisomycin , a well-characterized protein synthesis inhibitor, is a potent activator of the stress-activated protein kinase (SAPK)/JNK pathway.[3][4][5] By inhibiting protein synthesis, Anisomycin induces a ribotoxic stress response that triggers the JNK signaling cascade.[6]
Sorafenib , a multi-kinase inhibitor, exhibits a more complex relationship with the JNK pathway. While some studies indicate that Sorafenib can induce JNK-dependent apoptosis in certain cancer cells[7], other research suggests it can suppress UV-induced JNK activation through the off-target inhibition of the ZAK kinase.[8][9][10] This dual role highlights the context-dependent effects of Sorafenib on JNK signaling.
UV radiation is a classic physical inducer of the JNK pathway. UV-induced DNA damage and oxidative stress trigger a signaling cascade that leads to robust JNK activation.[11][12][13][14] The signaling pathway downstream of UV radiation can involve various upstream kinases like MEKK1 and ASK1.[15]
Comparative Efficacy: A Look at the Numbers
| Compound | NCI-60 Mean GI50 (µM) | Notes |
| This compound (NSC-741909) | Not explicitly stated as a mean value, but its analogue NSC-743380 has a median GI50 of 1.62 µM across 58 cell lines.[1][2] For eight of the most sensitive cell lines, the GI50 was ≤10 nM.[1][2] | Data for this compound itself is available in the NCI database but not summarized as a mean in the provided search results. |
| Anisomycin | Data not available in the provided search results in a comparable format. | IC50 values are reported in specific cell lines, for example, in human breast cancer cell lines.[16] |
| Sorafenib | Data not available in the provided search results in a comparable format. |
Note: The NCI-60 data provides a measure of overall cytotoxicity and may not directly correlate with the potency of JNK activation. The data can be accessed and compared for specific compounds through the NCI Developmental Therapeutics Program website.[17][18][19][20]
Experimental Protocols: Measuring JNK Activation
A standard method to quantify the activation of the JNK pathway is through Western blot analysis to detect the phosphorylated form of JNK (p-JNK).
General Protocol for Western Blot Analysis of JNK Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with the desired JNK activator (e.g., this compound, Anisomycin) at various concentrations and for different time points. Include a vehicle-treated control group.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-JNK (Thr183/Tyr185) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total JNK and a loading control protein (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-JNK.
-
This is a generalized protocol. Specific conditions such as antibody dilutions, incubation times, and buffer compositions may need to be optimized for different cell lines and experimental setups.[21][22][23]
Visualizing the Pathways
To better understand the molecular interactions, here are diagrams of the JNK activation pathways and a typical experimental workflow.
Figure 1. Signaling pathways of JNK activation by different stimuli.
Figure 2. Experimental workflow for Western blot analysis of JNK activation.
Conclusion
This compound emerges as a promising research tool for studying the sustained activation of the JNK pathway, offering a distinct mechanism of action compared to established activators. While direct comparative data on the potency of JNK activation is still needed, its efficacy in inhibiting cancer cell growth is evident from the NCI-60 data. Anisomycin remains a reliable and potent tool for inducing a strong, stress-related JNK activation. The role of Sorafenib is more nuanced and appears to be highly dependent on the cellular context. UV radiation provides a non-chemical method to study stress-induced JNK activation. The choice of a JNK activator will ultimately depend on the specific research question and the desired kinetics and mechanism of JNK activation. This guide provides a foundational understanding to aid researchers in selecting the most appropriate tool for their investigations into the multifaceted roles of the JNK signaling pathway.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Anisomycin activates JNK and sensitises DU 145 prostate carcinoma cells to Fas mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Kinase Inhibitor Sorafenib Induces Cell Death through a Process Involving Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib suppresses JNK-dependent apoptosis through inhibition of ZAK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib suppresses JNK-dependent apoptosis through inhibition of ZAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Activation of p38 MAP Kinase and JNK Pathways by UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The UV response of the skin: a review of the MAPK, NF[kappa]B and TNF[alpha] signal transduction pathways - ProQuest [proquest.com]
- 14. NF-kappaB is required for UV-induced JNK activation via induction of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential activation of the JNK signal pathway by UV irradiation and glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Prognostic Significance of Anisomycin-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. datNCI60: Example raw data for calculating GI50, TGI and LC50 in nickytong/drexplorer: Dose-response Explorer [rdrr.io]
- 20. dctd.cancer.gov [dctd.cancer.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Oncrasin-60 Versus Other JNK Activators in Cancer Research
For researchers, scientists, and drug development professionals, the quest for potent and specific modulators of cellular signaling pathways is relentless. One such critical pathway is the c-Jun N-terminal kinase (JNK) cascade, a key player in stress responses, apoptosis, and inflammation. This guide provides a comparative analysis of Oncrasin-60, a novel JNK activator, alongside established activators such as Anisomycin, Sorafenib, and UV radiation, offering a comprehensive overview of their mechanisms, efficacy, and experimental considerations.
Mechanism of Action: A Tale of Different Activation Strategies
The activation of the JNK pathway is a tightly regulated process, and various stimuli employ distinct molecular mechanisms to unleash its activity. While all the compounds discussed here lead to the phosphorylation and activation of JNK, their upstream actions differ significantly.
This compound and its analogues, such as Oncrasin-72, represent a newer class of JNK activators. Mechanistic studies have revealed that treatment with this compound leads to a sustained elevation of JNK phosphorylation.[1][2] This prolonged activation is attributed to the suppression of JNK dephosphorylation, suggesting that this compound may target phosphatases that normally keep the JNK pathway in check.[1][2]
Anisomycin , a well-characterized protein synthesis inhibitor, is a potent activator of the stress-activated protein kinase (SAPK)/JNK pathway.[3][4][5] By inhibiting protein synthesis, Anisomycin induces a ribotoxic stress response that triggers the JNK signaling cascade.[6]
Sorafenib , a multi-kinase inhibitor, exhibits a more complex relationship with the JNK pathway. While some studies indicate that Sorafenib can induce JNK-dependent apoptosis in certain cancer cells[7], other research suggests it can suppress UV-induced JNK activation through the off-target inhibition of the ZAK kinase.[8][9][10] This dual role highlights the context-dependent effects of Sorafenib on JNK signaling.
UV radiation is a classic physical inducer of the JNK pathway. UV-induced DNA damage and oxidative stress trigger a signaling cascade that leads to robust JNK activation.[11][12][13][14] The signaling pathway downstream of UV radiation can involve various upstream kinases like MEKK1 and ASK1.[15]
Comparative Efficacy: A Look at the Numbers
| Compound | NCI-60 Mean GI50 (µM) | Notes |
| This compound (NSC-741909) | Not explicitly stated as a mean value, but its analogue NSC-743380 has a median GI50 of 1.62 µM across 58 cell lines.[1][2] For eight of the most sensitive cell lines, the GI50 was ≤10 nM.[1][2] | Data for this compound itself is available in the NCI database but not summarized as a mean in the provided search results. |
| Anisomycin | Data not available in the provided search results in a comparable format. | IC50 values are reported in specific cell lines, for example, in human breast cancer cell lines.[16] |
| Sorafenib | Data not available in the provided search results in a comparable format. |
Note: The NCI-60 data provides a measure of overall cytotoxicity and may not directly correlate with the potency of JNK activation. The data can be accessed and compared for specific compounds through the NCI Developmental Therapeutics Program website.[17][18][19][20]
Experimental Protocols: Measuring JNK Activation
A standard method to quantify the activation of the JNK pathway is through Western blot analysis to detect the phosphorylated form of JNK (p-JNK).
General Protocol for Western Blot Analysis of JNK Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with the desired JNK activator (e.g., this compound, Anisomycin) at various concentrations and for different time points. Include a vehicle-treated control group.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-JNK (Thr183/Tyr185) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total JNK and a loading control protein (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-JNK.
-
This is a generalized protocol. Specific conditions such as antibody dilutions, incubation times, and buffer compositions may need to be optimized for different cell lines and experimental setups.[21][22][23]
Visualizing the Pathways
To better understand the molecular interactions, here are diagrams of the JNK activation pathways and a typical experimental workflow.
Figure 1. Signaling pathways of JNK activation by different stimuli.
Figure 2. Experimental workflow for Western blot analysis of JNK activation.
Conclusion
This compound emerges as a promising research tool for studying the sustained activation of the JNK pathway, offering a distinct mechanism of action compared to established activators. While direct comparative data on the potency of JNK activation is still needed, its efficacy in inhibiting cancer cell growth is evident from the NCI-60 data. Anisomycin remains a reliable and potent tool for inducing a strong, stress-related JNK activation. The role of Sorafenib is more nuanced and appears to be highly dependent on the cellular context. UV radiation provides a non-chemical method to study stress-induced JNK activation. The choice of a JNK activator will ultimately depend on the specific research question and the desired kinetics and mechanism of JNK activation. This guide provides a foundational understanding to aid researchers in selecting the most appropriate tool for their investigations into the multifaceted roles of the JNK signaling pathway.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Anisomycin activates JNK and sensitises DU 145 prostate carcinoma cells to Fas mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Kinase Inhibitor Sorafenib Induces Cell Death through a Process Involving Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib suppresses JNK-dependent apoptosis through inhibition of ZAK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib suppresses JNK-dependent apoptosis through inhibition of ZAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Activation of p38 MAP Kinase and JNK Pathways by UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The UV response of the skin: a review of the MAPK, NF[kappa]B and TNF[alpha] signal transduction pathways - ProQuest [proquest.com]
- 14. NF-kappaB is required for UV-induced JNK activation via induction of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential activation of the JNK signal pathway by UV irradiation and glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Prognostic Significance of Anisomycin-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. datNCI60: Example raw data for calculating GI50, TGI and LC50 in nickytong/drexplorer: Dose-response Explorer [rdrr.io]
- 20. dctd.cancer.gov [dctd.cancer.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Independent Reproducibility Data for Oncrasin-60 Experimental Results Hampers Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the independent reproduction of experimental findings for the K-Ras inhibitor candidate, Oncrasin-60 (also known as NSC-741909). While initial studies presented promising preclinical data, the absence of validation by independent research groups makes a direct and objective comparison with clinically approved alternatives challenging. This guide summarizes the existing data on this compound and contrasts it with the established profiles of FDA-approved KRAS G12C inhibitors, Sotorasib and Adagrasib, to provide a framework for researchers, scientists, and drug development professionals.
Initial research positioned this compound as a novel anticancer agent with a unique spectrum of activity against several cancer cell lines.[1][2][3][4] Mechanistic studies suggested that its antitumor effects are mediated through the sustained activation of Jun N-terminal kinase (JNK) and the inhibition of STAT3 signaling.[1][5] However, follow-up studies and independent replications, which are crucial for validating initial findings in drug development, are not present in the public domain.
In contrast, the landscape of K-Ras inhibitors has matured with the advent of FDA-approved drugs like Sotorasib (AMG 510) and Adagrasib (MRTX849). These agents have undergone rigorous preclinical and clinical testing, with extensive data on their efficacy, safety, and mechanisms of action published and scrutinized by the scientific community.
Comparative Analysis of this compound and Approved KRAS G12C Inhibitors
The following tables provide a structured comparison of the available data for this compound against the established profiles of Sotorasib and Adagrasib. It is critical to note that the data for this compound is preclinical and has not been independently verified.
| Feature | This compound (NSC-741909) | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Development Status | Preclinical | FDA Approved | FDA Approved |
| Mechanism of Action | Sustained JNK activation, STAT3 inhibition[1][5] | Covalent inhibitor of KRAS G12C, trapping it in an inactive GDP-bound state | Covalent inhibitor of KRAS G12C, trapping it in an inactive GDP-bound state |
| Target Specificity | Not explicitly defined as a direct K-Ras binder | Specific for KRAS G12C mutation | Specific for KRAS G12C mutation |
| Reproducibility | No known independent reproduction studies | Extensively studied and validated | Extensively studied and validated |
In Vitro Antitumor Activity
| Compound | Cell Line Panel | Key Findings |
| This compound | NCI-60 | Suppressed the growth of several cancer cell lines with a unique anticancer spectrum.[1][2][4] |
| Oncrasin-72 (analog) | NCI-60 | Median GI50 of 1.62 µM in 58 of 60 cell lines.[1] |
| Sotorasib | Various KRAS G12C mutant cell lines | Potent and selective inhibition of proliferation. |
| Adagrasib | Various KRAS G12C mutant cell lines | Potent and selective inhibition of proliferation. |
In Vivo Antitumor Activity
| Compound | Animal Model | Key Findings |
| This compound & -72 | Xenograft tumors (A498 human renal cancer) in nude mice | Oncrasin-72 showed a better safety profile and greater antitumor activity than this compound, causing complete tumor regression at doses from 67 mg/kg to 150 mg/kg.[1] |
| Sotorasib | Multiple xenograft and patient-derived xenograft (PDX) models | Dose-dependent tumor growth inhibition and regression. |
| Adagrasib | Multiple xenograft and PDX models | Significant tumor growth inhibition and regression. |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below to facilitate understanding of the original research.
NCI-60 Cancer Cell Line Screening
The in vitro antitumor activity of this compound and its analogs was determined using the National Cancer Institute's 60 human cancer cell line panel. The screening involves assessing the growth inhibition over a range of concentrations to determine the GI50 (50% growth inhibitory concentration).
Xenograft Tumor Models
In vivo antitumor activity was evaluated in xenograft models. A498 human renal cancer cells were implanted in nude mice.[1] Once tumors were established, mice were treated with either the vehicle control, this compound, or its analog Oncrasin-72.[1] Tumor growth was monitored over time to assess the efficacy of the compounds.[1]
Western Blot Analysis
To investigate the mechanism of action, sensitive breast and renal cancer cells were treated with the compounds.[1] Cell lysates were then subjected to Western blot analysis to detect changes in the phosphorylation status and expression levels of key signaling proteins, such as JNK, STAT3, JAK2, and RNA polymerase II.[1]
Reverse-Phase Protein Microarray (RPPA)
Mechanistic studies for this compound utilized RPPA to analyze changes in a wide array of protein biomarkers in a sensitive lung cancer cell line following treatment.[1] This technique allowed for the identification of sustained elevation in MAP kinase phosphorylation as a key effect of the compound.[1]
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its evaluation.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Lack of Independent Reproducibility Data for Oncrasin-60 Experimental Results Hampers Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the independent reproduction of experimental findings for the K-Ras inhibitor candidate, Oncrasin-60 (also known as NSC-741909). While initial studies presented promising preclinical data, the absence of validation by independent research groups makes a direct and objective comparison with clinically approved alternatives challenging. This guide summarizes the existing data on this compound and contrasts it with the established profiles of FDA-approved KRAS G12C inhibitors, Sotorasib and Adagrasib, to provide a framework for researchers, scientists, and drug development professionals.
Initial research positioned this compound as a novel anticancer agent with a unique spectrum of activity against several cancer cell lines.[1][2][3][4] Mechanistic studies suggested that its antitumor effects are mediated through the sustained activation of Jun N-terminal kinase (JNK) and the inhibition of STAT3 signaling.[1][5] However, follow-up studies and independent replications, which are crucial for validating initial findings in drug development, are not present in the public domain.
In contrast, the landscape of K-Ras inhibitors has matured with the advent of FDA-approved drugs like Sotorasib (AMG 510) and Adagrasib (MRTX849). These agents have undergone rigorous preclinical and clinical testing, with extensive data on their efficacy, safety, and mechanisms of action published and scrutinized by the scientific community.
Comparative Analysis of this compound and Approved KRAS G12C Inhibitors
The following tables provide a structured comparison of the available data for this compound against the established profiles of Sotorasib and Adagrasib. It is critical to note that the data for this compound is preclinical and has not been independently verified.
| Feature | This compound (NSC-741909) | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Development Status | Preclinical | FDA Approved | FDA Approved |
| Mechanism of Action | Sustained JNK activation, STAT3 inhibition[1][5] | Covalent inhibitor of KRAS G12C, trapping it in an inactive GDP-bound state | Covalent inhibitor of KRAS G12C, trapping it in an inactive GDP-bound state |
| Target Specificity | Not explicitly defined as a direct K-Ras binder | Specific for KRAS G12C mutation | Specific for KRAS G12C mutation |
| Reproducibility | No known independent reproduction studies | Extensively studied and validated | Extensively studied and validated |
In Vitro Antitumor Activity
| Compound | Cell Line Panel | Key Findings |
| This compound | NCI-60 | Suppressed the growth of several cancer cell lines with a unique anticancer spectrum.[1][2][4] |
| Oncrasin-72 (analog) | NCI-60 | Median GI50 of 1.62 µM in 58 of 60 cell lines.[1] |
| Sotorasib | Various KRAS G12C mutant cell lines | Potent and selective inhibition of proliferation. |
| Adagrasib | Various KRAS G12C mutant cell lines | Potent and selective inhibition of proliferation. |
In Vivo Antitumor Activity
| Compound | Animal Model | Key Findings |
| This compound & -72 | Xenograft tumors (A498 human renal cancer) in nude mice | Oncrasin-72 showed a better safety profile and greater antitumor activity than this compound, causing complete tumor regression at doses from 67 mg/kg to 150 mg/kg.[1] |
| Sotorasib | Multiple xenograft and patient-derived xenograft (PDX) models | Dose-dependent tumor growth inhibition and regression. |
| Adagrasib | Multiple xenograft and PDX models | Significant tumor growth inhibition and regression. |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below to facilitate understanding of the original research.
NCI-60 Cancer Cell Line Screening
The in vitro antitumor activity of this compound and its analogs was determined using the National Cancer Institute's 60 human cancer cell line panel. The screening involves assessing the growth inhibition over a range of concentrations to determine the GI50 (50% growth inhibitory concentration).
Xenograft Tumor Models
In vivo antitumor activity was evaluated in xenograft models. A498 human renal cancer cells were implanted in nude mice.[1] Once tumors were established, mice were treated with either the vehicle control, this compound, or its analog Oncrasin-72.[1] Tumor growth was monitored over time to assess the efficacy of the compounds.[1]
Western Blot Analysis
To investigate the mechanism of action, sensitive breast and renal cancer cells were treated with the compounds.[1] Cell lysates were then subjected to Western blot analysis to detect changes in the phosphorylation status and expression levels of key signaling proteins, such as JNK, STAT3, JAK2, and RNA polymerase II.[1]
Reverse-Phase Protein Microarray (RPPA)
Mechanistic studies for this compound utilized RPPA to analyze changes in a wide array of protein biomarkers in a sensitive lung cancer cell line following treatment.[1] This technique allowed for the identification of sustained elevation in MAP kinase phosphorylation as a key effect of the compound.[1]
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its evaluation.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 3. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis: Oncrasin-60 Versus Novel Anti-Cancer Compounds in the Era of Targeted Therapy
For Immediate Release
This guide provides a comprehensive benchmark of Oncrasin-60 against a new wave of targeted anti-cancer compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes publicly available preclinical data to offer an objective comparison of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction
This compound (NSC-741909) emerged from screenings as a compound with a unique spectrum of anticancer activity.[1][2] Its development marked a significant effort to identify agents effective against cancers with specific genetic backgrounds, particularly those with KRAS mutations. However, the landscape of cancer drug discovery has evolved, with a pronounced shift towards highly specific, mutation-targeted therapies. This guide contrasts the broader, multi-pathway mechanism of this compound with the precision of novel KRAS inhibitors, providing a clear perspective on the advancements in anti-cancer drug development.
Mechanism of Action: A Tale of Two Strategies
This compound: A Multi-Pathway Modulator
This compound, an analogue of Oncrasin-1, does not directly inhibit KRAS. Instead, its anti-cancer activity stems from the modulation of multiple signaling pathways. Mechanistic studies have revealed that this compound induces sustained phosphorylation of MAP kinases (P38 MAPK, ERK, and JNK), with the sustained activation of JNK being critical for inducing apoptosis.[2] This is achieved by suppressing the dephosphorylation of these kinases.[2] Further studies on related Oncrasin analogues, such as NSC-743380 (Oncrasin-72), have also pointed to the inhibition of STAT3 signaling and the suppression of RNA polymerase II phosphorylation as key components of their anti-tumor activity.[3]
Novel KRAS Inhibitors: Precision Targeting
In contrast, a new generation of anti-cancer compounds directly targets specific KRAS mutations, which are prevalent in many hard-to-treat cancers.[4]
-
KRAS G12C Covalent Inhibitors (e.g., Sotorasib, Adagrasib): These drugs function by irreversibly binding to the mutant cysteine residue in the KRAS G12C protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby blocking downstream signaling pathways responsible for cell growth and proliferation, such as the MAPK pathway.[5]
-
RAS(ON) State Inhibitors (e.g., Elironrasib, RMC-9805): Representing a further advancement, these inhibitors are designed to target the active, GTP-bound "ON" state of RAS. This approach may overcome resistance mechanisms that affect the efficacy of inhibitors targeting the inactive "OFF" state.[6][7][8] Elironrasib (RMC-6291) targets the active state of KRAS G12C, while RMC-9805 is a first-in-class inhibitor of the active KRAS G12D mutant.[9][10]
Quantitative Performance: A Head-to-Head Comparison
The following tables summarize the in vitro efficacy of this compound and several novel KRAS inhibitors across various cancer cell lines. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), with lower values indicating greater potency.
Table 1: In Vitro Efficacy of this compound (NSC-741909)
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| NCI-60 Panel (Median) | Various | 1.12 | [1] |
| LB996-RCC | Kidney Cancer | 0.043 | [11] |
| NCI-H2795 | Mesothelioma | 0.054 | [11] |
| MEG-01 | Chronic Myeloid Leukemia | 0.068 | [11] |
| A498 | Kidney Cancer | 0.144 | [11] |
| Five most sensitive cell lines in an NCI study had GI50 values < 0.01 µM | [1] |
Table 2: In Vitro Efficacy of Novel KRAS G12C Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sotorasib | NCI-H358 | Non-Small Cell Lung | ~0.006 | [5][12] |
| (AMG-510) | MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [5][12] |
| NCI-H23 | Non-Small Cell Lung | 0.6904 | [5][12] | |
| Adagrasib | Panel of KRAS G12C mutant lines (2D) | Various | 0.01 - 0.973 | [4][13] |
| (MRTX849) | Panel of KRAS G12C mutant lines (3D) | Various | 0.2 - 1.042 | [4][13] |
Note on RAS(ON) Inhibitors: While specific IC50 tables for Elironrasib and RMC-9805 are not as widely published in the same format, preclinical data consistently demonstrate their potent and durable anti-tumor activity in various models, including those resistant to first-generation KRAS inhibitors.[8][9][10][14]
Experimental Protocols
The determination of IC50 and GI50 values is crucial for assessing the potency of anti-cancer compounds. A generalized protocol for a common cell viability assay is provided below.
General Protocol for Cell Viability Assay (e.g., MTT or SRB Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of the test compound (e.g., this compound or a novel inhibitor). Control wells receive a vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals.
-
SRB Assay: Cells are fixed, and then stained with Sulforhodamine B dye, which binds to cellular proteins.
-
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 or GI50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents an earlier approach to cancer therapy, targeting multiple cellular pathways to induce apoptosis. While it shows potent activity in a subset of cancer cell lines, its mechanism is less defined compared to the new generation of targeted therapies. The development of direct KRAS inhibitors like Sotorasib, Adagrasib, and the emerging RAS(ON) state inhibitors such as Elironrasib and RMC-9805, signifies a paradigm shift towards precision oncology. These novel compounds demonstrate high potency and selectivity for specific, well-defined molecular targets that are key drivers of cancer progression. For researchers and drug developers, the comparison highlights the remarkable progress in rational drug design and the increasing importance of targeting oncogenic drivers directly.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elironrasib Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug: 741909 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Analysis: Oncrasin-60 Versus Novel Anti-Cancer Compounds in the Era of Targeted Therapy
For Immediate Release
This guide provides a comprehensive benchmark of Oncrasin-60 against a new wave of targeted anti-cancer compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes publicly available preclinical data to offer an objective comparison of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction
This compound (NSC-741909) emerged from screenings as a compound with a unique spectrum of anticancer activity.[1][2] Its development marked a significant effort to identify agents effective against cancers with specific genetic backgrounds, particularly those with KRAS mutations. However, the landscape of cancer drug discovery has evolved, with a pronounced shift towards highly specific, mutation-targeted therapies. This guide contrasts the broader, multi-pathway mechanism of this compound with the precision of novel KRAS inhibitors, providing a clear perspective on the advancements in anti-cancer drug development.
Mechanism of Action: A Tale of Two Strategies
This compound: A Multi-Pathway Modulator
This compound, an analogue of Oncrasin-1, does not directly inhibit KRAS. Instead, its anti-cancer activity stems from the modulation of multiple signaling pathways. Mechanistic studies have revealed that this compound induces sustained phosphorylation of MAP kinases (P38 MAPK, ERK, and JNK), with the sustained activation of JNK being critical for inducing apoptosis.[2] This is achieved by suppressing the dephosphorylation of these kinases.[2] Further studies on related Oncrasin analogues, such as NSC-743380 (Oncrasin-72), have also pointed to the inhibition of STAT3 signaling and the suppression of RNA polymerase II phosphorylation as key components of their anti-tumor activity.[3]
Novel KRAS Inhibitors: Precision Targeting
In contrast, a new generation of anti-cancer compounds directly targets specific KRAS mutations, which are prevalent in many hard-to-treat cancers.[4]
-
KRAS G12C Covalent Inhibitors (e.g., Sotorasib, Adagrasib): These drugs function by irreversibly binding to the mutant cysteine residue in the KRAS G12C protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby blocking downstream signaling pathways responsible for cell growth and proliferation, such as the MAPK pathway.[5]
-
RAS(ON) State Inhibitors (e.g., Elironrasib, RMC-9805): Representing a further advancement, these inhibitors are designed to target the active, GTP-bound "ON" state of RAS. This approach may overcome resistance mechanisms that affect the efficacy of inhibitors targeting the inactive "OFF" state.[6][7][8] Elironrasib (RMC-6291) targets the active state of KRAS G12C, while RMC-9805 is a first-in-class inhibitor of the active KRAS G12D mutant.[9][10]
Quantitative Performance: A Head-to-Head Comparison
The following tables summarize the in vitro efficacy of this compound and several novel KRAS inhibitors across various cancer cell lines. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), with lower values indicating greater potency.
Table 1: In Vitro Efficacy of this compound (NSC-741909)
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| NCI-60 Panel (Median) | Various | 1.12 | [1] |
| LB996-RCC | Kidney Cancer | 0.043 | [11] |
| NCI-H2795 | Mesothelioma | 0.054 | [11] |
| MEG-01 | Chronic Myeloid Leukemia | 0.068 | [11] |
| A498 | Kidney Cancer | 0.144 | [11] |
| Five most sensitive cell lines in an NCI study had GI50 values < 0.01 µM | [1] |
Table 2: In Vitro Efficacy of Novel KRAS G12C Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sotorasib | NCI-H358 | Non-Small Cell Lung | ~0.006 | [5][12] |
| (AMG-510) | MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [5][12] |
| NCI-H23 | Non-Small Cell Lung | 0.6904 | [5][12] | |
| Adagrasib | Panel of KRAS G12C mutant lines (2D) | Various | 0.01 - 0.973 | [4][13] |
| (MRTX849) | Panel of KRAS G12C mutant lines (3D) | Various | 0.2 - 1.042 | [4][13] |
Note on RAS(ON) Inhibitors: While specific IC50 tables for Elironrasib and RMC-9805 are not as widely published in the same format, preclinical data consistently demonstrate their potent and durable anti-tumor activity in various models, including those resistant to first-generation KRAS inhibitors.[8][9][10][14]
Experimental Protocols
The determination of IC50 and GI50 values is crucial for assessing the potency of anti-cancer compounds. A generalized protocol for a common cell viability assay is provided below.
General Protocol for Cell Viability Assay (e.g., MTT or SRB Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of the test compound (e.g., this compound or a novel inhibitor). Control wells receive a vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals.
-
SRB Assay: Cells are fixed, and then stained with Sulforhodamine B dye, which binds to cellular proteins.
-
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 or GI50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents an earlier approach to cancer therapy, targeting multiple cellular pathways to induce apoptosis. While it shows potent activity in a subset of cancer cell lines, its mechanism is less defined compared to the new generation of targeted therapies. The development of direct KRAS inhibitors like Sotorasib, Adagrasib, and the emerging RAS(ON) state inhibitors such as Elironrasib and RMC-9805, signifies a paradigm shift towards precision oncology. These novel compounds demonstrate high potency and selectivity for specific, well-defined molecular targets that are key drivers of cancer progression. For researchers and drug developers, the comparison highlights the remarkable progress in rational drug design and the increasing importance of targeting oncogenic drivers directly.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elironrasib Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug: 741909 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of Oncrasin-60: A Procedural Guide
The proper management and disposal of Oncrasin-60, a potent anticancer agent, are crucial for the safety of laboratory personnel and the surrounding environment. Due to its cytotoxic nature, which is designed to inhibit cell growth and replication, stringent disposal protocols are necessary to prevent occupational exposure and environmental contamination.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound and associated waste materials.
At the core of safe disposal is the principle of waste segregation. All materials that have come into contact with this compound must be treated as hazardous waste.[2][3] This waste is broadly categorized into two main types—trace and bulk—based on the concentration of the residual agent. This distinction is critical as it determines the appropriate disposal pathway.[1]
Waste Categorization and Disposal Pathways
The initial and most critical step in the disposal process is the correct categorization of this compound waste. The level of contamination dictates the type of disposal container and the subsequent handling procedures.
| Waste Category | Definition | Examples | Disposal Container |
| Trace Chemotherapy Waste | Materials contaminated with less than 3% of the original drug volume by weight.[1] | Used IV bags and tubing, empty drug vials, contaminated gloves, gowns, and other personal protective equipment (PPE).[1] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1] |
| Bulk Chemotherapy Waste | Materials contaminated with more than 3% of the original drug volume by weight.[1] | Partially used vials or syringes of this compound, full or expired doses, and materials used to clean up significant spills.[1] | Black, RCRA-rated hazardous waste containers.[1] |
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for correctly segregating waste contaminated with this compound.
Experimental Protocols: Disposal and Decontamination
The following sections provide detailed, step-by-step methodologies for the disposal of trace and bulk chemotherapy waste, as well as for surface decontamination after a spill.
Protocol 1: Trace Chemotherapy Waste Disposal
This workflow outlines the standard operating procedure for disposing of materials classified as trace chemotherapy waste.
Procedure:
-
Identify and Segregate: At the point of generation, identify all materials, such as gloves, empty vials, and absorbent pads, that are contaminated with less than 3% of this compound.[2]
-
Containerization: Place these items into a designated yellow, puncture-resistant container that is clearly labeled for trace chemotherapy waste.[1][3]
-
Fill Level: Ensure that waste containers are not overfilled; they should be sealed when they are approximately three-quarters full to prevent spills and facilitate safe handling.[2]
-
Sealing: Once the container is ready for disposal, securely seal it to prevent any leakage.[2]
-
Storage and Pickup: Follow your institution's specific procedures for storing the sealed container and scheduling a pickup for disposal through the regulated medical waste program, which typically involves incineration.[3]
Protocol 2: Bulk Chemotherapy Waste Disposal
Bulk chemotherapy waste is classified as RCRA hazardous waste and necessitates a more stringent disposal process.
Procedure:
-
Identify and Segregate: Isolate all materials containing more than 3% of the original this compound volume. This includes partially used syringes or vials and materials used to clean up large spills.[1][3]
-
Containerization: Place this waste into a designated black, RCRA-rated hazardous waste container.[1][3] These containers are specifically designed for hazardous chemical waste.
-
Labeling: Ensure the container is accurately labeled with a hazardous waste label in accordance with institutional and regulatory standards.[3]
-
Storage: Keep the container sealed and store it in a designated Satellite Accumulation Area. Do not mix this compound waste with other chemical waste streams.[3]
-
Documentation and Pickup: When the container is full or no longer in use, complete a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[2][3]
Protocol 3: Surface Decontamination Following a Spill
This protocol details the steps to safely clean and decontaminate a surface area after a spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy gloves, gown, eye protection.
-
Low-lint wipes or absorbent pads.
-
Detergent solution.
-
70% Isopropyl Alcohol (IPA).
-
Sterile water.
-
Appropriate hazardous waste container (black bin for bulk spills).[1]
Procedure:
-
Preparation: Before addressing the spill, don all required PPE.[2]
-
Containment: For solid spills, gently cover the area with damp absorbent pads to prevent the agent from becoming airborne.[1]
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire spill surface in overlapping, unidirectional strokes, moving from the cleanest area toward the most contaminated area. Dispose of the wipe in the designated hazardous waste container.[2]
-
Rinsing: Moisten a new wipe with sterile water and rinse the surface using the same unidirectional technique to remove any residual detergent. Dispose of the wipe.[2]
-
Final Decontamination (Alcohol): Use a new wipe moistened with 70% IPA to wipe the surface again with the same technique. This step disinfects and helps remove any remaining chemical residues.[2]
-
Drying: Allow the surface to air dry completely.[2]
-
Waste Disposal: Place all contaminated cleaning materials, including the outer pair of gloves and gown, into the designated chemotherapy waste container.[1]
-
Personnel Decontamination: Carefully remove the remaining PPE and wash hands thoroughly with soap and water.[1]
-
Documentation: Record the details of the spill incident, including the date, time, and cleanup procedure, in the laboratory safety log.[1]
References
Navigating the Safe Disposal of Oncrasin-60: A Procedural Guide
The proper management and disposal of Oncrasin-60, a potent anticancer agent, are crucial for the safety of laboratory personnel and the surrounding environment. Due to its cytotoxic nature, which is designed to inhibit cell growth and replication, stringent disposal protocols are necessary to prevent occupational exposure and environmental contamination.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound and associated waste materials.
At the core of safe disposal is the principle of waste segregation. All materials that have come into contact with this compound must be treated as hazardous waste.[2][3] This waste is broadly categorized into two main types—trace and bulk—based on the concentration of the residual agent. This distinction is critical as it determines the appropriate disposal pathway.[1]
Waste Categorization and Disposal Pathways
The initial and most critical step in the disposal process is the correct categorization of this compound waste. The level of contamination dictates the type of disposal container and the subsequent handling procedures.
| Waste Category | Definition | Examples | Disposal Container |
| Trace Chemotherapy Waste | Materials contaminated with less than 3% of the original drug volume by weight.[1] | Used IV bags and tubing, empty drug vials, contaminated gloves, gowns, and other personal protective equipment (PPE).[1] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1] |
| Bulk Chemotherapy Waste | Materials contaminated with more than 3% of the original drug volume by weight.[1] | Partially used vials or syringes of this compound, full or expired doses, and materials used to clean up significant spills.[1] | Black, RCRA-rated hazardous waste containers.[1] |
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for correctly segregating waste contaminated with this compound.
Experimental Protocols: Disposal and Decontamination
The following sections provide detailed, step-by-step methodologies for the disposal of trace and bulk chemotherapy waste, as well as for surface decontamination after a spill.
Protocol 1: Trace Chemotherapy Waste Disposal
This workflow outlines the standard operating procedure for disposing of materials classified as trace chemotherapy waste.
Procedure:
-
Identify and Segregate: At the point of generation, identify all materials, such as gloves, empty vials, and absorbent pads, that are contaminated with less than 3% of this compound.[2]
-
Containerization: Place these items into a designated yellow, puncture-resistant container that is clearly labeled for trace chemotherapy waste.[1][3]
-
Fill Level: Ensure that waste containers are not overfilled; they should be sealed when they are approximately three-quarters full to prevent spills and facilitate safe handling.[2]
-
Sealing: Once the container is ready for disposal, securely seal it to prevent any leakage.[2]
-
Storage and Pickup: Follow your institution's specific procedures for storing the sealed container and scheduling a pickup for disposal through the regulated medical waste program, which typically involves incineration.[3]
Protocol 2: Bulk Chemotherapy Waste Disposal
Bulk chemotherapy waste is classified as RCRA hazardous waste and necessitates a more stringent disposal process.
Procedure:
-
Identify and Segregate: Isolate all materials containing more than 3% of the original this compound volume. This includes partially used syringes or vials and materials used to clean up large spills.[1][3]
-
Containerization: Place this waste into a designated black, RCRA-rated hazardous waste container.[1][3] These containers are specifically designed for hazardous chemical waste.
-
Labeling: Ensure the container is accurately labeled with a hazardous waste label in accordance with institutional and regulatory standards.[3]
-
Storage: Keep the container sealed and store it in a designated Satellite Accumulation Area. Do not mix this compound waste with other chemical waste streams.[3]
-
Documentation and Pickup: When the container is full or no longer in use, complete a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[2][3]
Protocol 3: Surface Decontamination Following a Spill
This protocol details the steps to safely clean and decontaminate a surface area after a spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy gloves, gown, eye protection.
-
Low-lint wipes or absorbent pads.
-
Detergent solution.
-
70% Isopropyl Alcohol (IPA).
-
Sterile water.
-
Appropriate hazardous waste container (black bin for bulk spills).[1]
Procedure:
-
Preparation: Before addressing the spill, don all required PPE.[2]
-
Containment: For solid spills, gently cover the area with damp absorbent pads to prevent the agent from becoming airborne.[1]
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire spill surface in overlapping, unidirectional strokes, moving from the cleanest area toward the most contaminated area. Dispose of the wipe in the designated hazardous waste container.[2]
-
Rinsing: Moisten a new wipe with sterile water and rinse the surface using the same unidirectional technique to remove any residual detergent. Dispose of the wipe.[2]
-
Final Decontamination (Alcohol): Use a new wipe moistened with 70% IPA to wipe the surface again with the same technique. This step disinfects and helps remove any remaining chemical residues.[2]
-
Drying: Allow the surface to air dry completely.[2]
-
Waste Disposal: Place all contaminated cleaning materials, including the outer pair of gloves and gown, into the designated chemotherapy waste container.[1]
-
Personnel Decontamination: Carefully remove the remaining PPE and wash hands thoroughly with soap and water.[1]
-
Documentation: Record the details of the spill incident, including the date, time, and cleanup procedure, in the laboratory safety log.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
